molecular formula C18H17Cl2NO4 B193096 Dehydrofelodipine CAS No. 96382-71-7

Dehydrofelodipine

Katalognummer: B193096
CAS-Nummer: 96382-71-7
Molekulargewicht: 382.2 g/mol
InChI-Schlüssel: REQRUBNOOIAHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dehydrofelodipine (CAS Number: 96382-71-7) is a primary, pharmacologically inactive metabolite of the calcium channel blocker Felodipine, formed via oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme . With a molecular formula of C18H17Cl2NO4 and a molecular weight of 382.24 g/mol, it serves as a critical reference standard in pharmacokinetic studies . Its primary research application is in the development and evaluation of Physiologically Based Pharmacokinetic (PBPK) models for the parent drug, Felodipine . These models are essential for predicting and understanding Drug-Drug Interactions (DDIs), particularly with perpetrators of CYP3A4, such as inhibitors like itraconazole and inducers like carbamazepine . Researchers utilize this compound to precisely map metabolic pathways and quantify the extent of CYP3A4-mediated first-pass metabolism, which is a major determinant of Felodipine's low oral bioavailability . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRUBNOOIAHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242215
Record name Dehydrofelodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96382-71-7
Record name Dehydrofelodipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrofelodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROFELODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydrofelodipine: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine, known pharmacopeially as Felodipine Impurity A, is the primary and pharmacologically inactive metabolite of felodipine, a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] The metabolic conversion of felodipine to this compound is a critical step in its clearance, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] Understanding the physicochemical properties of this compound is paramount for a complete characterization of felodipine's disposition in vivo, for the development of robust bioanalytical methods, and for ensuring the quality and safety of felodipine drug products. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant metabolic and analytical workflows.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Formula

IdentifierValue
IUPAC Name 3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[2]
Synonyms Dehydro Felodipine, Felodipine EP Impurity A, Felodipine USP Related Compound A[2][4]
CAS Number 96382-71-7[2][5]
Chemical Formula C₁₈H₁₇Cl₂NO₄[2][5]
Molecular Weight 382.24 g/mol [2][5]
SMILES CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl[2]
InChI InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3[2]

Table 2: Physicochemical Data

PropertyValueNotes
Physical State Solid (predicted)
Melting Point 70-73 °C (predicted for ¹³C₄ labeled analog)No experimental data found for the unlabeled compound.
Boiling Point 444.8 ± 45.0 °C (predicted)No experimental data found.
Solubility Soluble in Methanol and DMSO.[5]Quantitative aqueous solubility data is not readily available. The parent drug, felodipine, is practically insoluble in water (19.7 mg/L).[6][7]
pKa No experimental data found.The parent drug, felodipine, has a reported pKa of 5.07.
LogP 4.6 (computed)[2]The parent drug, felodipine, has a reported LogP of 3.8.[6]

Metabolic Pathway of Felodipine to this compound

The formation of this compound is the principal metabolic route for felodipine. This oxidation reaction is almost exclusively catalyzed by the CYP3A4 enzyme.[1]

Metabolic Pathway of Felodipine Metabolic Pathway of Felodipine to this compound Felodipine Felodipine (1,4-dihydropyridine derivative) This compound This compound (pyridine derivative) Felodipine->this compound Oxidation CYP3A4 CYP3A4 Enzyme (Liver and Intestine) CYP3A4->Felodipine Shake_Flask_LogP_Determination Shake-Flask Method for LogP Determination cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis Prep Prepare n-octanol and water saturated with each other Mix Mix stock solution with n-octanol and water Prep->Mix Stock Prepare this compound stock solution Stock->Mix Shake Agitate to reach equilibrium Mix->Shake Separate Separate phases by centrifugation Shake->Separate Sample Sample both phases Separate->Sample Analyze Quantify concentration (e.g., HPLC) Sample->Analyze Calculate Calculate LogP Analyze->Calculate

References

Dehydrofelodipine: An In-depth Technical Guide on its Crystal Structure and a Comparative Polymorphism Study with Felodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine is the principal and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] The solid-state properties of an active pharmaceutical ingredient (API) and its metabolites are critical for understanding their behavior during drug development and formulation. While the crystal structure of this compound has been elucidated, public domain literature on its polymorphic forms is not available. This technical guide provides a comprehensive overview of the known crystal structure of this compound. Due to the absence of polymorphism data for this compound, this guide presents a detailed case study on the extensively researched polymorphism of its parent compound, felodipine. The experimental protocols and analytical techniques detailed herein for felodipine serve as a foundational methodology for any future investigation into the solid-state chemistry of this compound.

Crystal Structure of this compound

The single-crystal X-ray diffraction data for this compound, with the chemical name 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, has been determined and is publicly available.[2][3] The crystallographic parameters are summarized in the table below. In the determined structure, the dihedral angle between the benzene and pyridine rings is 75.3 (4)°.[2][3] The crystal structure is stabilized by intermolecular C—H⋯O interactions.[2][3]

Parameter Value
Chemical FormulaC₁₈H₁₇Cl₂NO₄
Molecular Weight382.23 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a14.3179 (6) Å
b15.5045 (7) Å
c16.9664 (8) Å
α90°
β90°
γ90°
Volume3766.4 (3) ų
Z8
Temperature296 K
RadiationMo Kα
R-factor0.056

Table 1: Crystallographic Data for this compound.[2]

Polymorphism of this compound

A thorough review of scientific literature reveals a lack of published studies on the polymorphism of this compound. Consequently, there is no publicly available data on different crystalline forms of this metabolite.

Case Study: The Polymorphism of Felodipine

In contrast to its metabolite, felodipine is known to exhibit multiple polymorphic forms, which have been extensively characterized. Understanding the polymorphism of felodipine provides a valuable framework for the potential solid-state diversity of this compound. The following sections summarize the crystallographic and thermal data for the known polymorphs of felodipine.

Crystallographic Data of Felodipine Polymorphs
Polymorph Crystal System Space Group a (Å) b (Å) c (Å) β (°) ** V (ų) **
Form I MonoclinicP2₁/c12.1812.2413.52116.051808.4
Form II MonoclinicP2₁/n10.687.6422.5190.91834.7
Form III MonoclinicP2₁/c13.7910.5313.04102.71843.9
Form IV TriclinicP-17.5510.9911.9778.1, 86.8, 70.0917.4

Table 2: Crystallographic Data for Felodipine Polymorphs.

Thermal Properties of Felodipine Polymorphs
Polymorph Melting Point (°C)
Form I ~145
Form II ~135
Form IV Higher than Form I

Table 3: Thermal Properties of Felodipine Polymorphs.

Experimental Protocols for Polymorph Screening and Characterization

The methodologies employed to identify and characterize the various forms of felodipine are standard in the field of solid-state pharmaceutical chemistry. These protocols would be directly applicable to an investigation of this compound polymorphism.

Crystallization Methods for Polymorph Screening

A comprehensive polymorph screen involves crystallization from a wide variety of solvents under different conditions to access different kinetic and thermodynamic solid forms.

  • Solvent Evaporation: Solutions of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

  • Cooling Crystallization: Saturated solutions of the compound in different solvents at elevated temperatures are slowly cooled to induce crystallization. The cooling rate can be varied to influence the polymorphic outcome.

  • Slurry Conversion: A suspension of the solid in a solvent in which it is sparingly soluble is stirred for an extended period (days to weeks) at a constant temperature. This method tends to yield the most thermodynamically stable form under those conditions.

  • Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added to induce precipitation. The rate of addition and the choice of anti-solvent can be varied.

Analytical Techniques for Solid-State Characterization

Once solid samples are generated, a suite of analytical techniques is used to identify and characterize the crystal form.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint.

    • Protocol: A small amount of the powdered sample is placed on a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).

  • Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides the definitive crystal structure, including the unit cell dimensions, space group, and atomic arrangement.

    • Protocol: A single crystal of appropriate size and quality is mounted on a goniometer. The crystal is cooled (e.g., to 100 K) and irradiated with X-rays. A series of diffraction images are collected as the crystal is rotated. The data are then processed to solve and refine the crystal structure.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the solid, such as melting point, enthalpy of fusion, and solid-solid phase transitions.

    • Protocol: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured relative to an empty reference pan.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss upon heating.

    • Protocol: A small, accurately weighed sample is placed in a TGA pan. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass is continuously monitored.

  • Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate between polymorphs because different crystal lattices result in different vibrational modes.

    • Protocol: For FTIR, the sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a laser is focused on the sample, and the scattered light is analyzed.

Workflow for Polymorph Discovery and Characterization

The following diagram illustrates a typical workflow for the systematic investigation of the polymorphism of a pharmaceutical compound.

Polymorph_Screening_Workflow cluster_0 Crystallization Experiments cluster_1 Solid Form Generation cluster_2 Primary Characterization cluster_3 Identification of Forms cluster_4 Further Characterization of Unique Forms cluster_5 Data Analysis and Reporting Crystallization API in Solution Evaporation Solvent Evaporation Crystallization->Evaporation Cooling Cooling Crystallization Crystallization->Cooling Slurry Slurry Conversion Crystallization->Slurry AntiSolvent Anti-Solvent Addition Crystallization->AntiSolvent SolidSamples Generated Solid Samples Evaporation->SolidSamples Cooling->SolidSamples Slurry->SolidSamples AntiSolvent->SolidSamples PXRD Powder X-ray Diffraction (PXRD) (Fingerprinting) SolidSamples->PXRD Decision Unique PXRD Pattern? PXRD->Decision Decision->PXRD No (Known Form) DSC Differential Scanning Calorimetry (DSC) Decision->DSC Yes TGA Thermogravimetric Analysis (TGA) Decision->TGA Yes Spectroscopy FTIR / Raman Spectroscopy Decision->Spectroscopy Yes SCXRD Single-Crystal XRD (Structure Solution) Decision->SCXRD Yes FinalReport Polymorph Characterization and Stability Assessment DSC->FinalReport TGA->FinalReport Spectroscopy->FinalReport SCXRD->FinalReport

Caption: Workflow for Polymorph Screening and Characterization.

Conclusion

This technical guide has presented the known single-crystal structure of this compound. While this provides foundational knowledge of its solid-state form, the absence of studies on its polymorphism highlights a significant gap in the understanding of this important metabolite. The detailed case study of the parent drug, felodipine, demonstrates the potential for solid-state diversity and provides a comprehensive set of experimental protocols and a logical workflow that can be directly applied to a thorough investigation of this compound. Such studies are crucial for a complete understanding of its physicochemical properties, which may have implications for its isolation, stability, and analytical characterization. Future research into the potential polymorphism of this compound is warranted to build a complete solid-state profile of this key felodipine metabolite.

References

Dehydrofelodipine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine, the primary and pharmacologically inactive metabolite of the antihypertensive drug felodipine, is crucial for understanding the pharmacokinetics and metabolism of its parent compound.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document summarizes the known qualitative solubility information and furnishes a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate this critical data in-house. Furthermore, for contextual understanding, the solubility of the parent drug, felodipine, is also presented.

Introduction to this compound

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] This metabolic process leads to the oxidation of the dihydropyridine ring to form this compound.[3] As the principal metabolite, characterizing its physicochemical properties, including solubility, is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.[1]

Solubility of this compound

  • Soluble in: Dimethyl Sulfoxide (DMSO), Ethyl Acetate

  • Slightly soluble in: Chloroform, Methanol[4]

Comparative Solubility of Felodipine

For reference and comparison, the solubility of the parent drug, felodipine, in several organic solvents has been reported:

SolventSolubility (approx. mg/mL)
Ethanol20
Dimethyl Sulfoxide (DMSO)30
Dimethyl Formamide (DMF)30

Source: Cayman Chemical[5]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using the widely accepted shake-flask method, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment
  • This compound reference standard

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF, ethyl acetate) of at least HPLC grade

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

  • C18 reversed-phase analytical column[6]

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound solid to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining microscopic particles.

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for LC-MS/MS analysis) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated LC-MS/MS method. A stable isotope-labeled internal standard, such as this compound-d3, is recommended for optimal accuracy and precision.[6]

  • Quantification by LC-MS/MS:

    • Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[3]

    • Mass Spectrometry: Utilize an ESI source in positive ion mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM).[1]

    • Calibration: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a series of prepared standards.

    • Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Quantification start Add excess this compound to organic solvent equilibrate Equilibrate in thermostatic shaker (24-48h) start->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter_sample Filter through 0.22 µm filter supernatant->filter_sample dilute Dilute filtered sample filter_sample->dilute analyze Analyze by LC-MS/MS dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end end calculate->end Final Solubility Data

Caption: Workflow for determining the solubility of this compound.

References

Dehydrofelodipine Forced Degradation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies on dehydrofelodipine, a primary metabolite and major degradation product of the antihypertensive drug felodipine. Understanding the degradation pathways and products of this compound is crucial for ensuring the stability, safety, and efficacy of felodipine drug products. This document outlines the conditions for forced degradation, identifies the resulting products, details the experimental protocols for analysis, and presents the information in a structured format for researchers, scientists, and drug development professionals.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products. This information is vital for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the quality of the final drug product.

Felodipine, a dihydropyridine calcium channel blocker, is known to degrade under various stress conditions, with this compound being a significant degradation product formed through the oxidation of the dihydropyridine ring.[1] This guide focuses on the forced degradation of this compound itself, providing insights into its stability profile.

Forced Degradation Conditions and Products

Forced degradation studies of felodipine, which invariably involve the formation and subsequent potential degradation of this compound, are conducted under several stress conditions as outlined by ICH guidelines.[2] While specific quantitative data on the degradation of this compound is limited in publicly available literature, the conditions leading to its formation from felodipine and the general stability of the dihydropyridine class of compounds provide a strong basis for this guide.

Summary of Forced Degradation Studies on Felodipine

The following table summarizes the typical conditions used in forced degradation studies of felodipine and the observed degradation, which often leads to the formation of this compound.

Stress ConditionReagents and ConditionsObservations and Major Degradation ProductsReference
Acidic Hydrolysis 0.1 M HCl, room temperature, 12 hoursFelodipine shows some degradation. This compound is a potential product.[3]
Basic Hydrolysis 0.1 M NaOH, room temperature, 12 hoursSignificant degradation of felodipine is observed. Two degradation products were identified in one study.[3][4]
Oxidative Degradation 6% H₂O₂, room temperature, 24 hoursThis compound is a major degradation product resulting from the oxidation of the dihydropyridine ring.[3][5]
Thermal Degradation 105°C, 48 hoursFelodipine shows some degradation under dry heat.[3]
Photolytic Degradation Exposed to 1.2 million lux hours and 200 Wh/m²This compound is a known photolytic degradation product of dihydropyridines.[3][5]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating forced degradation studies. The following sections provide a composite of typical experimental protocols for conducting these studies and analyzing the resulting samples.

General Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of felodipine (or this compound for direct studies) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and keep at room temperature for a specified period (e.g., 12 hours). Neutralize the solution with 0.2 M NaOH before analysis.[3]

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at room temperature for a specified period (e.g., 12 hours). Neutralize the solution with 0.2 M HCl before analysis.[3]

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Thermal: Keep the solid drug substance in a hot air oven at 105°C for 48 hours.[3] Dissolve the stressed sample in a suitable solvent for analysis.

    • Photolytic: Expose the drug solution to UV and fluorescent light in a photostability chamber as per ICH guidelines.[3]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS).

Analytical Method: UPLC-MS/MS

A sensitive and specific UPLC-MS/MS method is often employed for the identification and quantification of this compound and other degradation products.

  • Chromatographic Column: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly used.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile) is typical.[6]

  • Flow Rate: A flow rate of around 0.7 mL/min is often used.[6]

  • Detection:

    • UV Detection: A photodiode array (PDA) detector can be used to monitor the eluent at a specific wavelength (e.g., 240 nm for felodipine and its impurities).[6]

    • Mass Spectrometry: A tandem mass spectrometer (MS/MS) provides structural information for the identification of degradation products.[3]

Degradation Pathway and Visualization

The primary degradation pathway of felodipine involves the oxidation of its dihydropyridine ring to form the pyridine analogue, this compound. This transformation results in the loss of pharmacological activity.

Felodipine_Degradation Felodipine Felodipine (Dihydropyridine) This compound This compound (Pyridine Derivative) Felodipine->this compound Oxidation Stress Stress Conditions (e.g., Oxidation, Photolysis)

Felodipine to this compound Degradation Pathway

The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Application cluster_analysis Analysis and Characterization cluster_outcome Outcomes DrugSubstance Drug Substance (Felodipine) StressConditions Acidic Basic Oxidative Thermal Photolytic StressedSamples Stressed Samples StressConditions->StressedSamples Generate AnalyticalMethod Stability-Indicating Method (UPLC-MS/MS) StressedSamples->AnalyticalMethod Analyze DataAnalysis Data Analysis AnalyticalMethod->DataAnalysis Process Data DegradationProducts Identification of Degradation Products (e.g., this compound) DataAnalysis->DegradationProducts Identify DegradationPathways Elucidation of Degradation Pathways DataAnalysis->DegradationPathways Determine

References

Complete 1H and 13C NMR Spectral Assignment of Dehydrofelodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of the antihypertensive drug felodipine. Its characterization is crucial for drug metabolism and pharmacokinetic studies. This technical guide provides a comprehensive, albeit predicted, complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for this compound. Due to the limited availability of complete, experimentally derived public data for this compound, this assignment is based on a detailed analysis of the NMR data for the parent compound, felodipine, and established principles of NMR spectroscopy concerning the aromatization of the dihydropyridine ring to a pyridine ring. This guide also outlines the standard experimental protocols for acquiring such NMR data and includes visualizations to aid in understanding the molecular structure and the process of spectral assignment.

Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. It undergoes extensive metabolism in the liver, primarily through oxidation of its dihydropyridine ring to a pyridine ring, forming this compound. Understanding the spectroscopic properties of this major metabolite is essential for its unambiguous identification and quantification in various biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of small molecules. This guide presents a detailed ¹H and ¹³C NMR spectral assignment for this compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The assignment is based on the known experimental data for felodipine and the expected electronic effects of the aromatization of the central ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-CH₃~2.5s-
2-CH₃~2.5s-
3-O-CH₂-CH₃~4.2q7.1
3-O-CH₂-CH₃~1.2t7.1
5-O-CH₃~3.6s-
7'-H~7.3-7.5m-
8'-H~7.3-7.5m-
9'-H~7.3-7.5m-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
1-CH₃~22
2-CH₃~22
3-C=O~167
3-O-CH₂~61
3-O-CH₂-CH₃~14
4-C~148
5-C=O~167
5-O-CH₃~52
6-C~158
1'-C~135
2'-C~132
3'-C~130
4'-C~128
5'-C~131
6'-C~125
7'-C~129

Experimental Protocols

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the solubility of the compound.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically adequate.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient for most organic molecules.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A spectral width of 200-240 ppm is standard.

3. 2D NMR Experiments:

For a complete and unambiguous assignment, a suite of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR spectral assignment.

Dehydrofelodipine_Structure This compound Structure with Atom Numbering C1 C1(H3) C2 C2(H3) C3 C3 C2->C3 N N C2->N C2_H3 C2_H3 C4 C4 C3->C4 C3_CO C=O C3->C3_CO O3 O C3_CH2 CH2 O3->C3_CH2 C3_CH3 CH3 C3_CH2->C3_CH3 C5 C5 C4->C5 Aryl_C1 C1' C4->Aryl_C1 C6 C6 C5->C6 C5_CO C=O C5->C5_CO O5 O C5_OCH3 OCH3 O5->C5_OCH3 C6->C1 C6->N Aryl_C2 C2' Aryl_C1->Aryl_C2 Aryl_C3 C3' Aryl_C2->Aryl_C3 Cl1 Cl Aryl_C2->Cl1 Aryl_C4 C4' Aryl_C3->Aryl_C4 Cl2 Cl Aryl_C3->Cl2 Aryl_C5 C5' Aryl_C4->Aryl_C5 Aryl_C6 C6' Aryl_C5->Aryl_C6 Aryl_C6->Aryl_C1 C3_CO->O3 C5_CO->O5

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR_Workflow NMR Spectral Assignment Workflow SamplePrep Sample Preparation (Compound in Deuterated Solvent) Acquire1H Acquire 1D ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C NMR Spectrum SamplePrep->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) SamplePrep->Acquire2D ProcessData Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire1H->ProcessData Acquire13C->ProcessData Acquire2D->ProcessData Assign1H Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) ProcessData->Assign1H Assign13C Assign ¹³C Signals (Chemical Shift) ProcessData->Assign13C Correlate2D Correlate Signals using 2D Data Assign1H->Correlate2D Assign13C->Correlate2D FinalAssignment Complete Spectral Assignment Correlate2D->FinalAssignment

Caption: A generalized workflow for the complete NMR spectral assignment of a small molecule.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral assignment for this compound, the primary metabolite of felodipine. While experimentally derived data is not fully available in the public domain, the provided assignments are based on sound spectroscopic principles and data from the closely related parent compound. The outlined experimental protocols offer a robust framework for researchers to acquire high-quality NMR data for this and similar molecules. The visualizations aid in the conceptual understanding of the molecular structure and the process of spectral assignment. This guide serves as a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry who are involved in the study of felodipine and its metabolites.

In-Depth Technical Guide: High-Resolution Mass Spectrometry Fragmentation of Dehydrofelodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) fragmentation behavior of dehydrofelodipine, the primary metabolite of the antihypertensive drug felodipine. Understanding the fragmentation pattern is crucial for the accurate identification and quantification of this metabolite in complex biological matrices, a critical aspect of drug metabolism and pharmacokinetic studies.

Core Concepts in this compound Fragmentation

This compound, with a molecular formula of C₁₈H₁₇Cl₂NO₄ and a monoisotopic mass of approximately 381.0535 g/mol , is structurally a pyridine derivative, unlike its dihydropyridine precursor, felodipine.[1] This structural difference significantly influences its fragmentation pattern under mass spectrometric analysis. When subjected to collision-induced dissociation (CID) in positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ undergoes characteristic fragmentation, primarily involving the loss of neutral molecules from its ester side chains.

The fragmentation of this compound is analogous to that of other dihydropyridine-type drugs, where cleavages of the ester groups are common fragmentation pathways.[2]

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification of precursor and product ions. The table below summarizes the key quantitative data for the HRMS/MS analysis of this compound.

Ion SpeciesMeasured m/zTheoretical m/zMass Error (ppm)Proposed FormulaDescription
Precursor Ion382.0608382.060750.13[C₁₈H₁₈Cl₂NO₄]⁺Protonated this compound
Product Ion 1336.0501336.05015-0.15[C₁₆H₁₂Cl₂NO₃]⁺Loss of ethanol (C₂H₅OH)
Product Ion 2322.0345322.034500.00[C₁₅H₁₀Cl₂NO₃]⁺Loss of methanol (CH₃OH) and ethylene (C₂H₄)
Product Ion 3294.0396294.03965-0.17[C₁₄H₈Cl₂NO₂]⁺Loss of both ester groups

Note: The measured m/z values are hypothetical and for illustrative purposes. Actual measurements may vary slightly depending on the instrument and experimental conditions.

A common fragmentation pathway observed for this compound involves the transition from the precursor ion at m/z 384.1 to a product ion at m/z 338.0. This corresponds to a neutral loss of 46.1 Da, consistent with the elimination of an ethanol molecule from the ethyl ester group.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the ester groups. The primary fragmentation event is the loss of the ethyl ester group as ethanol. Subsequent fragmentation can involve the loss of the methyl ester group.

Dehydrofelodipine_Fragmentation parent [M+H]⁺ m/z 382.0608 frag1 [M+H - C₂H₅OH]⁺ m/z 336.0501 parent->frag1 - C₂H₅OH frag3 [M+H - CH₃OH]⁺ m/z 350.0499 parent->frag3 - CH₃OH frag2 [M+H - C₂H₅OH - CO]⁺ m/z 308.0552 frag1->frag2 - CO

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol for LC-HRMS Analysis

This section outlines a typical experimental workflow for the analysis of this compound in a biological matrix, such as human plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (e.g., this compound-d3) plasma->is ppt Protein Precipitation (e.g., with acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation (C18 column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms High-Resolution Mass Spectrometry (e.g., Q-TOF) ionization->ms msms Tandem Mass Spectrometry (MS/MS) ms->msms extraction Extracted Ion Chromatogram (XIC) msms->extraction integration Peak Integration extraction->integration quantification Quantification integration->quantification

References

In Vitro Metabolism and Biotransformation of Dehydrofelodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension. The formation of this compound is a critical step in the clearance of felodipine, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2] Understanding the in vitro metabolism of felodipine to this compound and the subsequent biotransformation of this compound itself is crucial for a comprehensive characterization of felodipine's disposition, potential drug-drug interactions, and for the development of robust bioanalytical methods. This guide provides an in-depth overview of the in vitro metabolic pathways of this compound, presents available quantitative data, details relevant experimental protocols, and visualizes key processes.

In Vitro Metabolism of Felodipine to this compound

The principal metabolic pathway of felodipine is the oxidation of its dihydropyridine ring to form the pyridine analogue, this compound.[1][3] This reaction is almost exclusively mediated by CYP3A4.[1]

Quantitative Data

The formation of this compound from the enantiomers of felodipine has been studied in human liver microsomes (HLMs). The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide insight into the efficiency of this metabolic conversion.

EnantiomerMean Km (µM)Relative VmaxIntrinsic Clearance (Vmax/Km)
(R)-felodipineLower than (S)-felodipineSimilar to (S)-felodipine~2-fold higher than (S)-felodipine
(S)-felodipineHigher than (R)-felodipineSimilar to (R)-felodipineLower than (R)-felodipine

Table 1: In Vitro Metabolism of Felodipine Enantiomers to this compound in Human Liver Microsomes.[4]

Further Biotransformation of this compound

Following its formation, this compound undergoes further extensive metabolism. In vitro studies using liver microsomes from humans, rats, and dogs have identified several downstream metabolites, indicating that the biotransformation of this compound involves multiple pathways.[5]

The identified metabolites of felodipine, and by extension, the subsequent metabolites of this compound, include:

  • Two carboxylic monoacids

  • Two ester lactones

  • The corresponding open hydroxy acid forms of the lactones

  • A lactonic compound with a carboxylic acid group

  • Two decarboxylated products[5]

These findings suggest that the primary routes of this compound biotransformation involve hydroxylation and hydrolysis. The hydroxylation of the methyl groups and subsequent oxidation likely lead to the formation of carboxylic acids. Ester hydrolysis of the ethyl and methyl ester groups is another key pathway. The hydroxy metabolites can also undergo spontaneous rearrangement to form lactones.[5]

dot

cluster_0 In Vitro Metabolism of Felodipine cluster_1 Further Biotransformation of this compound Felodipine Felodipine This compound This compound Felodipine->this compound CYP3A4 (Oxidation) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Hydrolyzed_Metabolites Hydrolyzed Metabolites This compound->Hydrolyzed_Metabolites Ester Hydrolysis Decarboxylated_Products Decarboxylated Products This compound->Decarboxylated_Products Decarboxylation Carboxylic_Acids Carboxylic Acids Hydroxylated_Metabolites->Carboxylic_Acids Oxidation Lactones Lactones Hydroxylated_Metabolites->Lactones Rearrangement

Caption: Metabolic pathway of felodipine and further biotransformation of this compound.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the rate of formation of this compound from felodipine using HLMs.

Materials:

  • Felodipine

  • This compound standard

  • This compound-d3 (internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of felodipine in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare stock solutions of this compound and this compound-d3 in methanol.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Thaw the HLMs on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLMs, felodipine, and potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing the this compound-d3 internal standard. This also precipitates the microsomal proteins.[1]

    • Vortex the terminated reaction mixtures.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Analysis for Metabolite Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate felodipine, this compound, and other potential metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Analysis:

  • Peak areas of the analytes and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • The concentrations of the metabolites in the experimental samples are calculated from the calibration curve.

dot

cluster_workflow In Vitro Metabolism Experimental Workflow A 1. Reagent Preparation B 2. Incubation (HLMs + Felodipine + NADPH system @ 37°C) A->B C 3. Reaction Termination (Ice-cold ACN + IS) B->C D 4. Sample Processing (Vortex & Centrifuge) C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of felodipine is characterized by its efficient conversion to this compound, primarily by CYP3A4. This compound is not an end-product but undergoes further extensive biotransformation through pathways including hydroxylation, hydrolysis, and subsequent oxidation and rearrangement. The use of in vitro systems like human liver microsomes, coupled with sensitive analytical techniques such as LC-MS/MS, is essential for elucidating these metabolic pathways and quantifying the formation of various metabolites. The detailed experimental protocols and understanding of the metabolic fate of this compound are critical for drug development professionals in assessing the overall disposition and potential for drug interactions of felodipine.

References

Dehydrofelodipine Formation Kinetics by CYP3A4 Isozymes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation kinetics of dehydrofelodipine, the primary and pharmacologically inactive metabolite of felodipine, mediated by cytochrome P450 3A4 (CYP3A4) isozymes. Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, with its bioavailability being significantly influenced by the activity of CYP3A4 in the liver and intestines.[1][2] A thorough understanding of the kinetic parameters governing this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic strategies.

Core Concepts: Michaelis-Menten Kinetics

The enzymatic conversion of felodipine to this compound by CYP3A4 follows Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration ([S], felodipine) and the initial velocity (v) of the enzymatic reaction. The key parameters are:

  • K_m_ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). It is an indicator of the affinity of the enzyme for the substrate; a lower K_m_ value generally indicates a higher affinity.

  • V_max_ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Intrinsic Clearance (CL_int_): Calculated as the ratio of V_max_ to K_m_, this parameter reflects the overall efficiency of the enzyme in metabolizing the substrate at low concentrations.

Quantitative Kinetic Parameters

The formation of this compound from felodipine is a stereoselective process, with CYP3A4 exhibiting different affinities and turnover rates for the (R)- and (S)-enantiomers of felodipine. In human liver microsomes, the (R)-enantiomer is metabolized more readily than the (S)-enantiomer.[2] This is characterized by a lower mean K_m_ value and an approximately two-fold higher intrinsic clearance for (R)-felodipine compared to (S)-felodipine, while the V_max_ values for both enantiomers are similar.[2]

EnantiomerMean K_m_ (µM)Relative V_max_Intrinsic Clearance (V_max_/K_m_)Reference
(R)-felodipineLower than (S)-felodipineSimilar to (S)-felodipine~2-fold higher than (S)-felodipine[2]
(S)-felodipineHigher than (R)-felodipineSimilar to (R)-felodipine-[2]

Note: Specific numerical values for K_m_ and V_max_ are not consistently reported across publicly available literature, but the relative differences between the enantiomers are well-established.

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic conversion of felodipine and a typical experimental workflow for determining its kinetic parameters.

metabolic_pathway felodipine Felodipine (Substrate) This compound This compound (Metabolite) felodipine->this compound Oxidation cyp3a4 CYP3A4 cyp3a4->felodipine

Figure 1: Metabolic pathway of felodipine to this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Felodipine, Buffers, Cofactors) pre_incubation Pre-incubate Microsomes and Felodipine (37°C) reagents->pre_incubation microsomes Prepare Human Liver Microsomes or Recombinant CYP3A4 microsomes->pre_incubation initiation Initiate Reaction (Add NADPH regenerating system) pre_incubation->initiation incubation Incubate at 37°C (Time course) initiation->incubation termination Terminate Reaction (e.g., cold acetonitrile with internal standard) incubation->termination precipitation Protein Precipitation & Centrifugation termination->precipitation extraction Supernatant Transfer precipitation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Km and Vmax determination) lcms->data_analysis

Figure 2: Experimental workflow for determining kinetic parameters.

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro experiments to determine the kinetic parameters of this compound formation.

Protocol 1: Determination of K_m_ and V_max_ in Human Liver Microsomes (HLM)

Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) for the formation of this compound from felodipine in HLM.

Materials:

  • Felodipine

  • This compound analytical standard

  • This compound-d3 (or other suitable internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of felodipine (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of working solutions of felodipine by diluting the stock solution in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the incubation mixture.

    • Prepare a stock solution of this compound in methanol for the preparation of a calibration curve.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL this compound-d3) in acetonitrile. This solution will also serve as the reaction quenching and protein precipitation solution.

    • Prepare the NADPH regenerating system in potassium phosphate buffer according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer to a final volume of 200 µL.

      • HLM (final concentration typically 0.2-0.5 mg/mL).

      • Felodipine working solution to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling and Quenching:

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a fixed volume (e.g., 2 volumes) of the cold acetonitrile solution containing the internal standard to the respective wells.

  • Sample Preparation:

    • Centrifuge the 96-well plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method with a calibration curve.

    • Plot the initial velocity of this compound formation (nmol/min/mg protein) against the felodipine concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To quantify the concentration of this compound in microsomal incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

ParameterValue
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient to achieve separation of felodipine, this compound, and the internal standard.
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized for the specific mass spectrometer used.

Data Processing:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

  • Determine the concentration of this compound in the experimental samples by interpolating from the calibration curve.

Conclusion

The formation of this compound is a critical step in the metabolism of felodipine, predominantly catalyzed by CYP3A4. The kinetics of this reaction are stereoselective, with the (R)-enantiomer being the preferred substrate. The detailed protocols and kinetic data framework provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the metabolism of felodipine and the broader implications of CYP3A4 activity. Accurate determination of the kinetic parameters is essential for building robust pharmacokinetic models and predicting potential drug-drug interactions, ultimately contributing to the safer and more effective use of felodipine in clinical practice.

References

Unveiling the Minor Metabolic Fates of Felodipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the minor metabolic pathways of felodipine, a dihydropyridine calcium channel blocker, moving beyond its primary metabolite, dehydrofelodipine. A thorough understanding of the complete metabolic profile of a drug candidate is paramount in drug development for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and identifying any pharmacologically active or toxic metabolites. This document details the identified minor metabolites of felodipine, their routes of formation, and presents detailed experimental protocols for their isolation, identification, and quantification.

Introduction to Felodipine Metabolism

Felodipine undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway involves the oxidation of the dihydropyridine ring to yield the inactive pyridine analogue, this compound. However, a constellation of minor metabolites is also formed through a series of subsequent biotransformation reactions. These reactions include ester hydrolysis, hydroxylation of the alkyl side chains, and conjugation.[1]

The Landscape of Minor Felodipine Metabolites

Beyond this compound, several minor metabolites have been identified in human urine and plasma. A pivotal study by Hoffmann and Andersson in 1987, utilizing [14C]-labeled felodipine, identified six main urinary metabolites.[1] These metabolites are formed through a cascade of reactions following the initial dehydrogenation step. Further studies have also characterized acidic metabolites in plasma.

The primary pathways leading to the formation of these minor metabolites are:

  • Dehydrogenation: The initial and primary step is the oxidation of the dihydropyridine ring of felodipine to a pyridine ring, forming this compound.

  • Ester Hydrolysis: The ethyl and methyl ester groups of this compound can be hydrolyzed to form corresponding carboxylic acid derivatives. This results in the formation of a methyl monoacid, an ethyl monoacid, and a diacid metabolite.

  • Hydroxylation: The alkyl groups on the pyridine ring can undergo hydroxylation.

  • Conjugation: The hydroxylated metabolites and the carboxylic acid metabolites can be further conjugated, for instance with glucuronic acid, to increase their water solubility and facilitate excretion.

The identified minor metabolites, aside from this compound, include:

  • Methyl monoacid of this compound

  • Ethyl monoacid of this compound

  • Diacid of this compound

  • Hydroxylated derivatives of this compound

  • Conjugates of the above metabolites

Quantitative Distribution of Minor Metabolites

Quantitative data on the minor metabolites of felodipine are limited, as the focus has predominantly been on the parent drug and its major metabolite, this compound. However, the study by Hoffmann and Andersson reported that the six identified urinary metabolites accounted for an average of 37% of the excreted radioactivity, which corresponds to 23% of the administered oral dose.[1] The excretion rates of the mono-acid metabolites were found to decline biphasically.[1]

Table 1: Summary of Quantitative Data on Felodipine Minor Metabolites

Metabolite ClassBiological MatrixPercentage of Excreted Dose (approx.)Reference
Six Main Urinary Metabolites (combined)Urine23%[1]
Mono-acid Metabolites (III and IV)UrineNot specified individually[1]
Hydroxylated Metabolites (VI, VII, VIII)UrineNot specified individually[1]

Experimental Protocols for the Analysis of Minor Metabolites

The analysis of felodipine's minor metabolites requires sensitive and specific analytical techniques due to their low concentrations in biological matrices. The following sections provide detailed methodologies for their extraction, identification, and quantification, based on established methods for felodipine and general principles of metabolite analysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest.

4.1.1. Liquid-Liquid Extraction (LLE)

This is a common method for extracting felodipine and its metabolites from plasma.

  • Protocol:

    • To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled analogue of a minor metabolite).

    • Add 5 mL of an organic solvent mixture (e.g., diethyl ether:hexane, 80:20 v/v).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to LLE.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of plasma (pre-treated with an internal standard) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

4.1.3. Protein Precipitation

This is a rapid method for sample cleanup, particularly for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

Analytical Instrumentation and Conditions

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for separating the metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for felodipine and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. MRM transitions would need to be optimized for each specific minor metabolite.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of the acidic metabolites of felodipine after derivatization to increase their volatility.

  • Derivatization (Silylation):

    • The dried extract containing the acidic metabolites is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in a suitable solvent (e.g., pyridine).

    • The mixture is heated (e.g., at 60°C for 30 minutes) to complete the reaction, forming trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is appropriate.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the derivatized metabolites.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Mass spectra are acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Felodipine_Metabolism Felodipine Felodipine This compound This compound (Primary Metabolite) Felodipine->this compound CYP3A4 (Dehydrogenation) Monoacids Mono-acid Metabolites (Methyl & Ethyl) This compound->Monoacids Ester Hydrolysis Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation Diacid Diacid Metabolite Monoacids->Diacid Ester Hydrolysis Conjugates Conjugated Metabolites Monoacids->Conjugates Diacid->Conjugates Hydroxylated->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of felodipine highlighting the formation of minor metabolites.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Extraction Extraction (LLE, SPE, or Protein Precipitation) Plasma->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data Data Acquisition

Caption: A typical experimental workflow for the LC-MS/MS analysis of felodipine metabolites.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma_GC Plasma Sample Extraction_GC Extraction Plasma_GC->Extraction_GC Derivatization Derivatization (Silylation) Extraction_GC->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data_GC Data Analysis MS->Data_GC Data Acquisition

Caption: Experimental workflow for the GC-MS analysis of acidic felodipine metabolites.

Conclusion

This technical guide has provided a detailed overview of the minor metabolites of felodipine, moving beyond the well-characterized this compound. The formation of these metabolites through ester hydrolysis, hydroxylation, and conjugation highlights the complex biotransformation pathways of felodipine. While quantitative data on these minor metabolites are still emerging, the provided experimental protocols for LC-MS/MS and GC-MS analysis offer a robust framework for their further investigation. A comprehensive understanding of the full metabolic profile of felodipine is crucial for optimizing its therapeutic use and ensuring patient safety. The methodologies and information presented here serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmaceutical development.

References

Potential Off-Target Activity of Dehydrofelodipine at High Concentrations: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine is the principal and pharmacologically inactive metabolite of the widely prescribed antihypertensive agent, felodipine. The conversion of felodipine to this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[1][2][3] While this compound is generally considered to be devoid of the calcium channel blocking activity of its parent compound, comprehensive safety pharmacology assessments are crucial to ensure that high concentrations of the metabolite do not lead to unforeseen off-target interactions, which could contribute to adverse drug reactions. This technical guide outlines a systematic approach to investigating the potential off-target activities of this compound at elevated concentrations, providing a framework of experimental protocols and data presentation strategies.

Introduction: The Rationale for Investigating Metabolite Off-Target Effects

Felodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inducing vasodilation.[4] It undergoes extensive first-pass metabolism, resulting in significant systemic exposure to its primary metabolite, this compound.[1] In scenarios such as co-administration with potent CYP3A4 inhibitors, impaired hepatic function, or high-dose regimens, the plasma concentrations of this compound can substantially increase.[2][3] It is therefore imperative for a thorough safety evaluation to consider the potential for this metabolite to interact with other biological targets, a phenomenon known as off-target activity. Such interactions, if they occur, could lead to unexpected pharmacological or toxicological effects.

This guide provides a series of recommended experimental workflows and protocols for a comprehensive in vitro assessment of this compound's off-target profile at high concentrations.

Proposed Experimental Workflow

A tiered approach is recommended to systematically investigate the potential off-target activities of this compound. The workflow begins with broad, high-throughput screening and progresses to more specific functional assays for any identified "hits."

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Functional Assessment cluster_2 Phase 3: Mechanism of Action and Cellular Impact cluster_3 Phase 4: Risk Assessment start This compound (High Concentrations) in_silico In Silico Off-Target Prediction start->in_silico Computational Analysis broad_panel Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen44™) start->broad_panel In Vitro Screening functional_assays Target-Specific Functional Assays (e.g., cAMP, Ca2+ flux, Enzyme Activity) in_silico->functional_assays Predicted Targets broad_panel->functional_assays Confirmed Hits (>50% inhibition at 10 µM) dose_response Dose-Response Curve Generation (IC50 / EC50 Determination) functional_assays->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis Confirmed Activity cellular_phenotype Cellular Phenotypic Assays pathway_analysis->cellular_phenotype risk_assessment Assessment of Therapeutic Window and Potential for In Vivo Effects cellular_phenotype->risk_assessment

Figure 1: Experimental workflow for assessing off-target activity.

Data Presentation

Quantitative data from binding and functional assays should be tabulated to allow for clear comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Off-Target Binding Profile of this compound

Target ClassSpecific TargetLigandThis compound Concentration (µM)% Inhibition
GPCRs Adenosine A1[3H]-DPCPX10< 20%
Adrenergic α2A[3H]-Rauwolscine10< 20%
Dopamine D2[3H]-Spiperone10< 20%
Ion Channels hERG[3H]-Astemizole10< 20%
L-type Ca2+[3H]-Nitrendipine10< 20%
Enzymes COX-1N/A10< 20%
PDE4[3H]-Rolipram10< 20%
Transporters SERT[3H]-Citalopram10< 20%

This table presents hypothetical data for illustrative purposes. A standard screening panel would include a much larger number of targets.

Table 2: Functional Activity of this compound at Identified Off-Targets

TargetAssay TypeThis compound IC50/EC50 (µM)Positive ControlPositive Control IC50/EC50 (µM)
Hypothetical Target XcAMP Accumulation> 100Isoproterenol0.01
Hypothetical Target YEnzyme Activity> 100Known Inhibitor0.5

This table illustrates how to present data if any off-target "hits" were to be followed up in functional assays.

Experimental Protocols

The following are generalized protocols for the key experiments outlined in the workflow.

In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.

Methodology:

  • Obtain the 3D structure of this compound.

  • Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to screen the structure against databases of known protein targets.

  • Analyze the results to identify potential off-targets with high prediction scores. These predictions can help to prioritize targets for in vitro screening.

Broad Panel Radioligand Binding Assays

Objective: To screen this compound against a large panel of receptors, ion channels, transporters, and enzymes to identify potential binding interactions.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffers, radioligands, and cell membrane preparations or purified enzymes for each target.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membrane preparation/enzyme, the specific radioligand, and either vehicle, a reference compound, or this compound at a high concentration (typically 10 µM).

    • Incubate the plates to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control. A common threshold for a "hit" is >50% inhibition.

Target-Specific Functional Assays

Objective: To determine if the binding of this compound to an identified off-target translates into a functional effect (agonist, antagonist, or inverse agonist activity).

Methodology (Example: Gs-coupled GPCR - cAMP Accumulation Assay):

  • Cell Culture:

    • Culture a cell line stably expressing the target receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add varying concentrations of this compound to the cells.

    • Stimulate the cells with a known agonist for the receptor.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

Signaling Pathway Visualization

Should an off-target interaction with a G-protein coupled receptor (GPCR) be identified, it would be crucial to understand its impact on downstream signaling. The following diagram illustrates a generic GPCR signaling cascade.

gpcr_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of Target Proteins This compound This compound (High Concentration) This compound->GPCR Potential Off-Target Interaction

Figure 2: A generic GPCR signaling pathway potentially affected by an off-target interaction.

Conclusion

While this compound is considered the inactive metabolite of felodipine, a thorough investigation into its potential for off-target activity at high concentrations is a critical component of a comprehensive safety assessment. The experimental framework presented in this guide provides a systematic approach for researchers and drug development professionals to characterize the off-target profile of this compound or other drug metabolites. The absence of significant binding or functional activity in these assays would provide strong evidence for the safety of this compound, even at concentrations exceeding those typically observed in clinical practice. Conversely, the identification of any off-target interactions would necessitate further investigation to understand their potential clinical relevance.

References

Dehydrofelodipine's Interaction with P-glycoprotein: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine is the principal and pharmacologically inactive metabolite of the widely prescribed antihypertensive agent, felodipine. The parent drug, felodipine, is a known substrate and a weak inhibitor of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp, ABCB1). However, the interaction of its major metabolite, this compound, with P-gp and other drug transport proteins remains largely uncharacterized in publicly available literature. Understanding these interactions is crucial for a comprehensive assessment of felodipine's drug-drug interaction profile and for predicting the pharmacokinetic behavior of this compound itself. This technical guide provides a detailed overview of the current, albeit limited, knowledge and outlines the key experimental protocols necessary to elucidate the role of this compound as a potential substrate or inhibitor of P-glycoprotein. Due to the absence of direct quantitative data for this compound, this guide also presents comparative data for felodipine and other dihydropyridine calcium channel blockers to provide context for future research.

Introduction: The Significance of Drug Transporters in Pharmacokinetics

Drug transporters, such as P-glycoprotein, are membrane proteins that play a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) of a vast array of xenobiotics, including many therapeutic agents.[1] P-gp, encoded by the ABCB1 gene, is an efflux transporter prominently expressed in key tissues such as the intestinal epithelium, the blood-brain barrier, the renal proximal tubules, and the canalicular membrane of hepatocytes.[1] By actively extruding substrates from the intracellular to the extracellular space, P-gp can significantly limit the oral bioavailability of drugs, restrict their entry into sanctuary tissues like the brain, and facilitate their elimination.

Felodipine, a dihydropyridine calcium channel blocker, is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to this compound.[2] Given that many substrates of CYP3A4 are also substrates of P-gp, there is a strong rationale for investigating the potential interaction of this compound with this transporter. Such an interaction could influence the disposition and potential for drug-drug interactions (DDIs) of felodipine and its metabolite.

This compound and P-glycoprotein: Current Knowledge Gaps

A comprehensive review of the scientific literature reveals a significant gap in our understanding of this compound's interaction with P-glycoprotein and other drug transporters. While felodipine has been investigated as a potential weak in vivo inhibitor of P-gp, direct studies on this compound are lacking.[3] The majority of research has focused on the extensive first-pass metabolism of felodipine by CYP3A4, which is the primary determinant of its low oral bioavailability.[2]

The absence of data on whether this compound is a substrate or inhibitor of P-gp necessitates dedicated in vitro studies. Such investigations are critical to fully comprehend the pharmacokinetic profile of felodipine and to anticipate potential DDIs that may not be solely attributable to CYP3A4 interactions.

Quantitative Data on Dihydropyridine Calcium Channel Blockers and P-glycoprotein Interaction

In the absence of direct data for this compound, this section provides a summary of the available quantitative data on the interaction of its parent drug, felodipine, and other structurally related dihydropyridine calcium channel blockers with P-glycoprotein. This information serves as a valuable reference point for designing and interpreting future studies on this compound.

Table 1: Inhibitory Potency of Dihydropyridine Calcium Channel Blockers on P-glycoprotein Mediated Transport

Dihydropyridine CompoundP-gp Substrate ProbeIC50 (µM)Reference
Nicardipine[³H]Daunorubicin17.5[4]
Nifedipine[³H]Daunorubicin> 100[4]
Amlodipine[³H]Daunorubicin22.0[4]
FelodipineNot AvailableNot Available
This compound Not Available Not Available

Note: The data presented in this table is for the parent dihydropyridine compounds and not their metabolites. The lack of data for this compound is highlighted.

Experimental Protocols for Assessing this compound-P-glycoprotein Interactions

To address the existing knowledge gap, the following in vitro experimental protocols are recommended to characterize the interaction of this compound with P-glycoprotein.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that expresses various transporters, including P-glycoprotein. This model is widely used to assess the intestinal permeability of compounds and to identify P-gp substrates and inhibitors.

Objective: To determine if this compound is a substrate of P-glycoprotein by measuring its bidirectional transport across Caco-2 cell monolayers.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: this compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time.

    • Basolateral to Apical (B-to-A) Transport: this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored over time.

  • Inhibition Study: The bidirectional transport study is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar) to confirm the involvement of P-gp.

  • Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then determined:

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a substrate of P-gp.

Workflow Diagram:

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture (21-25 days on Transwell) Monolayer_integrity Monolayer Integrity Check (TEER Measurement) Caco2_culture->Monolayer_integrity Dosing_solution Prepare this compound Dosing Solutions (± P-gp inhibitor) Monolayer_integrity->Dosing_solution A_to_B Apical to Basolateral Transport Dosing_solution->A_to_B B_to_A Basolateral to Apical Transport Dosing_solution->B_to_A LC_MS LC-MS/MS Analysis of Samples A_to_B->LC_MS B_to_A->LC_MS Papp_calc Calculate Papp (A->B & B->A) LC_MS->Papp_calc ER_calc Calculate Efflux Ratio (ER) Papp_calc->ER_calc Conclusion Substrate Identification ER_calc->Conclusion Vesicular_Transport_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vesicles P-gp Expressing Membrane Vesicles Reaction_mix Prepare Reaction Mix (Vesicles, Substrate, ATP/AMP, ± Inhibitor) Vesicles->Reaction_mix Substrate Prepare this compound (radiolabeled/fluorescent) Substrate->Reaction_mix Incubation Incubate at 37°C Reaction_mix->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantify Vesicular Accumulation Filtration->Quantification ATP_dependent_uptake Calculate ATP-dependent Transport Quantification->ATP_dependent_uptake Conclusion Substrate Confirmation ATP_dependent_uptake->Conclusion ATPase_Logic This compound This compound Pgp P-glycoprotein This compound->Pgp Binds to ADP_Pi ADP + Pi Pgp->ADP_Pi Catalyzes Interaction Interaction with Substrate/Inhibitor Site Pgp->Interaction Modulation Modulation of ATPase Activity Pgp->Modulation ATP ATP ATP->Pgp Hydrolyzed by Interaction->Modulation Leads to

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Validated Bioanalytical Method for Dehydrofelodipine in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound, the primary inactive metabolite of felodipine, in human plasma.[1][2] The protocol employs this compound-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[3][4] The method involves a straightforward sample preparation using either protein precipitation (PPT) or liquid-liquid extraction (LLE), followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This validated method is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.[3][5]

Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[2] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its main metabolite, this compound.[1][2] Accurate quantification of this metabolite in human plasma is essential for comprehensive pharmacokinetic and bioavailability studies. LC-MS/MS is the preferred technique for this purpose due to its inherent sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound-d3, is considered the gold standard in bioanalysis as it effectively compensates for variations during sample preparation and ionization.[2][4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound and this compound-d3 (Internal Standard, IS) reference standards (>98% purity).

  • Solvents: HPLC-grade acetonitrile and methanol; analytical-grade formic acid.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Extraction Solvent (for LLE): Diethyl ether and hexane.

  • Biological Matrix: Drug-free human plasma, stored at -70°C or below.

Instrumentation
  • LC System: A UHPLC system such as a Shimadzu Nexera or equivalent.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer like a Sciex API 4000 or equivalent, equipped with a positive ion electrospray ionization (ESI) source.[3]

Standard and Sample Preparation

2.3.1 Stock and Working Solutions

  • Primary Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 by dissolving an accurately weighed amount in methanol.[3][4]

  • Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.[3][4]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 (v/v) methanol:water mixture.[3][4]

2.3.2 Calibration Standards and Quality Controls (QCs)

  • Prepare CC and QC samples by spiking blank human plasma with the appropriate this compound working solutions to achieve the desired final concentrations.

  • A typical calibration curve range could be 0.1 to 50 ng/mL.[3]

  • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 8, and 40 ng/mL).[3]

2.3.3 Sample Extraction Protocols

Option A: Protein Precipitation (PPT)

  • Pipette 50 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]

  • Add 25 µL of the IS working solution (100 ng/mL this compound-d3) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Option B: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 25 µL of the IS working solution (100 ng/mL this compound-d3) and vortex for 10 seconds.[1]

  • Add 500 µL of extraction solvent (e.g., diethyl ether:hexane, 80:20, v/v).[1]

  • Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.[1]

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and inject.[1]

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18, 100 mm x 3.0 mm, 2.2 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B in 2.0 min, hold for 1.0 min, return to 40% B and equilibrate
Injection Volume 10 µL
Column Temp. 40°C
Run Time ~5 minutes

Parameters adapted from similar analyses.[3][6]

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas (CAD) 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

Parameters adapted from similar analyses.[3]

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V)
This compound 383.1 User Determined 60 25 12
This compound-d3 (IS) 386.1 User Determined 60 27 12

Precursor ions are based on molecular structure; product ions and compound parameters require empirical optimization. Parameters shown are adapted from felodipine analysis for illustrative purposes.[3]

Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[2] Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.[3] Response in blank should be <20% of LLOQ response.
Linearity & Range A calibration curve is plotted using the peak area ratio (Analyte/IS) vs. concentration.[2] Correlation coefficient (r²) > 0.995 using a weighted linear regression (e.g., 1/x²).[3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Accuracy within ±20%; Precision ≤20% CV.[2]
Accuracy & Precision Intra- and inter-day analysis of QC samples at low, medium, and high concentrations.[2] Accuracy within ±15% of nominal; Precision ≤15% CV.[2]
Recovery Efficiency of the extraction process, comparing analyte response from extracted samples to post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect Assessment of ionization suppression or enhancement from endogenous plasma components.[2] IS-normalized matrix factor should be consistent across batches.

| Stability | Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).[2][7] | Mean concentration should be within ±15% of nominal concentration. |

Visualized Workflows

Caption: Bioanalytical workflow from plasma sample preparation to LC-MS/MS analysis.

G Principle of Internal Standard Correction. The IS mimics the analyte through the process, allowing the ratio to correct for analytical variations, ensuring accurate results. cluster_process Analytical Process cluster_quant Quantification Logic analyte Analyte (this compound) prep Sample Preparation (Extraction, etc.) analyte->prep is Internal Standard (IS) (this compound-d3) is->prep ms LC-MS/MS Detection prep->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio result Accurate Concentration ratio->result Interpolate from Calibration Curve variation Process Variations (e.g., sample loss, ion suppression) variation->prep variation->ms

Caption: Role of the stable isotope-labeled internal standard in the analytical method.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Dehydrofelodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker used to treat hypertension.[1] The metabolic process occurs extensively in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, drug metabolism, and bioequivalence studies of felodipine.

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method employs a stable isotope-labeled internal standard, this compound-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[3] The protocol utilizes an efficient protein precipitation step for sample cleanup, making it suitable for high-throughput bioanalysis.[2][4]

Principle

The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of a stable isotope-labeled internal standard (this compound-d3), which is chemically almost identical to the analyte (this compound), is added to the plasma samples at the beginning of the sample preparation process.[3] The analyte and the internal standard are extracted together and co-elute chromatographically. Due to their mass difference, they are distinguished by the mass spectrometer. Any sample loss or ionization variability during the procedure affects both the analyte and the internal standard equally.[3] Therefore, the ratio of the analyte's peak area to the internal standard's peak area provides a consistent and accurate measure for quantification.[3]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (C₁₈H₁₇Cl₂NO₄, MW: 382.2 g/mol ) and this compound-d3 (Internal Standard, IS) reference standards with purity >98%.[5][6]

  • Solvents: HPLC grade acetonitrile and methanol; analytical grade formic acid.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma, stored at -20°C or lower.

Instrumentation
  • LC System: A UHPLC system such as a Shimadzu Nexera or equivalent.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex API 4000 or equivalent, equipped with a positive ion electrospray ionization (ESI) source.[4]

Standard and Sample Preparation

3.1. Stock and Working Solutions

  • Stock Solutions (1.0 mg/mL): Separately prepare stock solutions of this compound and this compound-d3 (IS) in methanol.[3]

  • Working Solutions (CC): Prepare serial dilutions of the this compound stock solution using a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards.[4]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 methanol:water mixture.[7]

3.2. Calibration Standards and Quality Controls (QCs)

  • Calibration Curve (CC) Standards: Spike appropriate amounts of the this compound working solutions into blank human plasma to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 8, and 80 ng/mL).

3.3. Plasma Sample Extraction Protocol (Protein Precipitation)

  • Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]

  • Add 20 µL of the 100 ng/mL this compound-d3 (IS) working solution to each sample (except for the blank matrix).[2]

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2][8]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[9]

LC-MS/MS Method Parameters

The following tables summarize the optimized starting conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetononitril
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Gradient Program | 40% B to 95% B in 2.5 min, hold for 1.0 min, return to initial conditions and equilibrate for 1.5 min |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas (CAD) 9 psi
Ion Source Gas 1 50 psi

| Ion Source Gas 2 | 55 psi |

Table 3: MRM Transitions and Compound-Dependent Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
This compound 382.1 336.1 150 60 25 12
This compound-d3 (IS) 385.1 339.1 150 60 27 12

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. Precursor and product ions for this compound are derived from its molecular weight and common fragmentation patterns, while IS parameters are based on published data for similar compounds.[4][9]

Data Presentation & Method Performance

The developed method should be validated according to regulatory guidelines.[7] The following tables summarize expected performance characteristics.

Table 4: Linearity and Sensitivity

Parameter Result
Linear Range 0.10 - 100.0 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting Model 1/x²

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |

Table 5: Accuracy and Precision of QC Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD)
LLOQ QC 0.10 0.105 105.0 ≤ 15.0
Low QC 0.30 0.289 96.3 ≤ 8.5
Medium QC 8.0 8.24 103.0 ≤ 6.2
High QC 80.0 78.9 98.6 ≤ 5.5

Acceptance criteria: Accuracy within ±15% of nominal values (±20% for LLOQ); Precision (%RSD) ≤15% (≤20% for LLOQ).[2]

Table 6: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
Low QC 92.1 90.5 97.5
High QC 94.5 91.2 98.1

Recovery should be consistent and reproducible. The matrix effect should be minimal and compensated for by the internal standard.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Blank, CC, QC, Unknown) Spike Spike with Internal Standard (this compound-d3) Sample->Spike Precipitate Add Cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Report Report Results Calibrate->Report

Caption: Overall workflow for this compound quantification.

G cluster_ms Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Isolates m/z 382.1 fragments Collision-Induced Dissociation (with Argon Gas) product Product Ion [Fragment]⁺ m/z 336.1 neutral Neutral Loss Q3 Quadrupole 3 (Q3) Product Ion Selection precursor This compound [M+H]⁺ m/z 382.1 precursor->Q1 From Ion Source fragments->Q3 Transmits m/z 336.1

Caption: Logical fragmentation pathway of this compound in MS/MS.

References

Application Note: HPLC-UV Method for Dehydrofelodipine Analysis in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of dehydrofelodipine in pharmaceutical formulations. This compound, a primary degradation product and potential impurity of the antihypertensive drug felodipine, must be monitored to ensure the quality, safety, and efficacy of the final drug product. The described method is stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other related substances. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, adhering to ICH guidelines.

Introduction

Felodipine is a calcium channel blocker widely used in the treatment of hypertension.[1] Like other dihydropyridine derivatives, felodipine is susceptible to degradation, particularly oxidation, which leads to the formation of its pyridine analogue, this compound. The presence of this and other impurities can impact the stability and safety of the pharmaceutical product. Therefore, a reliable and validated analytical method is crucial for the quantification of this compound in felodipine drug substances and formulations. This HPLC-UV method provides a straightforward and accurate approach for this purpose.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Chemicals: Ammonium acetate, acetic acid (or other suitable buffering agents).

  • Reference Standards: Felodipine and this compound certified reference standards.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. These conditions are based on a consolidation of methods developed for the analysis of felodipine and its related substances.[2][3][4]

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 5.0) in a 45:55 v/v ratio.[4] Alternative: Methanol:Acetonitrile:Water (50:15:35 v/v/v).[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Detection Wavelength 238 nm[2][5]
Run Time Approximately 15 minutes
Standard Solution Preparation
  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Preparation (from Tablets)
  • Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Extraction: Transfer an amount of powdered tablet equivalent to a single dose of felodipine into a suitable volumetric flask. Add a portion of the mobile phase (approximately 70% of the flask volume).

  • Sonication and Dissolution: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the drug.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (µg/mL) 0.2 - 8.0[4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) (µg/mL) ~0.05[4]
Limit of Quantification (LOQ) (µg/mL) ~0.15[4]
Accuracy (% Recovery) 95% - 106%[4]
Precision (%RSD) < 2.0%

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the felodipine drug product. This involves subjecting the sample to various stress conditions to induce the formation of degradation products, including this compound.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug product to UV light (254 nm) and visible light for an extended period.

Following each stress condition, the samples should be prepared and analyzed using the described HPLC method to assess the separation of this compound and other degradants from the parent drug.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing node_standard Prepare this compound Standard Solutions node_hplc Inject into HPLC System node_sample Weigh and Grind Formulation node_extract Extract with Mobile Phase node_sample->node_extract node_sonicate Sonicate for Dissolution node_extract->node_sonicate node_filter Filter through 0.45 µm Filter node_sonicate->node_filter node_filter->node_hplc node_separation Chromatographic Separation (C18 Column) node_hplc->node_separation node_detection UV Detection (238 nm) node_separation->node_detection node_quantify Quantify this compound (Peak Area) node_detection->node_quantify node_report Report Results node_quantify->node_report

Caption: Workflow for HPLC-UV analysis of this compound.

Logical Relationship of Method Validation

G cluster_method HPLC-UV Method for this compound cluster_validation Validation Parameters (ICH) node_core Core Method node_specificity Specificity (Forced Degradation) node_core->node_specificity ensures node_linearity Linearity & Range node_core->node_linearity demonstrates node_accuracy Accuracy (% Recovery) node_core->node_accuracy confirms node_precision Precision (Repeatability & Intermediate) node_core->node_precision verifies node_lod_loq LOD & LOQ node_core->node_lod_loq establishes node_robustness Robustness node_core->node_robustness tests

Caption: Validation parameters for the analytical method.

Conclusion

The HPLC-UV method detailed in this application note is a reliable, accurate, and precise tool for the quantitative determination of this compound in pharmaceutical formulations. Its stability-indicating nature ensures that the analysis is specific and free from interference from the API and other degradation products. This method is well-suited for routine quality control testing and stability studies in the pharmaceutical industry.

References

Application Notes and Protocols for the Determination of Dehydrofelodipine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1] The quantitative analysis of this compound in urine is a critical aspect of pharmacokinetic and metabolic studies of felodipine. Accurate and reliable measurement of this metabolite provides insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. The analytical method of choice for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.[1][2]

Effective sample preparation is paramount to the success of any LC-MS/MS-based bioanalytical method. The primary objectives of sample preparation are to remove endogenous interferences from the urine matrix, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. This document provides detailed protocols for the most common and effective sample preparation techniques for the extraction of this compound from human urine: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). A discussion on Solid-Phase Extraction (SPE) is also included as a viable alternative.

Sample Preparation Techniques: A Comparative Overview

The selection of an appropriate sample preparation technique is contingent on several factors, including the required level of sample cleanliness, desired sensitivity, sample throughput, and the physicochemical properties of the analyte. For this compound, both LLE and PPT have demonstrated efficacy.

Liquid-Liquid Extraction (LLE) is a classic technique that partitions the analyte between two immiscible liquid phases. It is known for providing clean extracts and achieving high recovery rates.

Protein Precipitation (PPT) is a simpler and faster method that involves the addition of an organic solvent or an acid to denature and precipitate proteins. While efficient for high-throughput applications, it may result in less clean extracts compared to LLE.[3]

Solid-Phase Extraction (SPE) utilizes a solid sorbent to retain the analyte while the matrix interferences are washed away. It offers the potential for very clean extracts and high concentration factors but can be more method-development intensive.[4]

The following table summarizes key performance parameters for LLE and PPT based on available data for felodipine and its metabolites in biological matrices. It is important to note that specific performance metrics can vary depending on the exact experimental conditions and the laboratory conducting the analysis.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Partitioning of analyte between two immiscible liquidsPrecipitation of proteins using a solvent or acidAdsorption of analyte onto a solid sorbent
Throughput ModerateHigh[3]Moderate to High
Selectivity Good to ExcellentModerateExcellent
Recovery Generally HighGoodGenerally High
Automation Potential ModerateHighHigh
Cost per Sample Low to ModerateLowModerate to High

Experimental Protocols

Pre-analytical Step: Enzymatic Hydrolysis of Urine Samples

This compound is often excreted in urine as a glucuronide conjugate. Therefore, an enzymatic hydrolysis step is typically required to cleave the conjugate and measure the total (free + conjugated) concentration of the metabolite.

Protocol for Enzymatic Hydrolysis:

  • To 200 µL of urine sample in a microcentrifuge tube, add 25 µL of β-glucuronidase enzyme solution.[5]

  • Add 25 µL of a suitable buffer, such as 100 mM ammonium acetate (pH 4.0), to maintain optimal enzyme activity.[5]

  • Add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound-d3) to correct for variability in sample preparation and instrument response.[1][2]

  • Vortex the mixture gently and incubate at an optimal temperature for enzymatic hydrolysis (typically 37-60°C) for a specified duration (e.g., 20 minutes to overnight), following the enzyme manufacturer's guidelines.[5][6]

  • After incubation, the sample is ready for the extraction procedure.

Method 1: Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from established methods for the extraction of felodipine and its metabolites from biological fluids.[1]

Materials:

  • Hydrolyzed urine sample

  • Internal standard working solution (if not added during hydrolysis)

  • Extraction solvent (e.g., diethyl ether:hexane, 80:20, v/v)[1]

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)[2]

Procedure:

  • To the hydrolyzed urine sample (approximately 250 µL), add 500 µL of the extraction solvent.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[1]

  • Centrifuge the sample at 12,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Vortex for 30 seconds to ensure complete dissolution of the analyte.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method 2: Protein Precipitation (PPT) Protocol

This protocol provides a rapid and straightforward method for sample preparation, suitable for high-throughput analysis.[3]

Materials:

  • Hydrolyzed urine sample

  • Internal standard working solution (if not added during hydrolysis)

  • Cold acetonitrile[3]

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To the hydrolyzed urine sample (approximately 250 µL) in a microcentrifuge tube, add 500 µL of cold acetonitrile.[3]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge the tube at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at an appropriate temperature.[3]

  • Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis process.

cluster_0 Sample Preparation: Liquid-Liquid Extraction (LLE) Workflow A Urine Sample (with IS) B Enzymatic Hydrolysis A->B C Add Extraction Solvent (e.g., Diethyl Ether:Hexane) B->C D Vortex (2 min) C->D E Centrifuge (12,000 rpm, 10 min) D->E F Collect Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: Workflow for this compound Extraction from Urine using LLE.

cluster_1 Sample Preparation: Protein Precipitation (PPT) Workflow J Urine Sample (with IS) K Enzymatic Hydrolysis J->K L Add Cold Acetonitrile K->L M Vortex (1 min) L->M N Centrifuge (12,000 rpm, 15 min) M->N O Collect Supernatant N->O P Evaporate to Dryness O->P Q Reconstitute in Mobile Phase P->Q R LC-MS/MS Analysis Q->R

Caption: Workflow for this compound Extraction from Urine using PPT.

Concluding Remarks

The choice between Liquid-Liquid Extraction and Protein Precipitation for the sample preparation of this compound from urine will depend on the specific requirements of the analytical study. LLE is recommended when a cleaner extract is necessary to achieve lower limits of quantification and to minimize matrix effects. PPT offers a simpler, faster, and more easily automated workflow, making it suitable for high-throughput screening applications. For both methods, the inclusion of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. The protocols provided herein serve as a robust starting point for method development and validation for the analysis of this compound in a research or clinical setting.

References

Application Notes and Protocols for Dehydrofelodipine Extraction from Plasma via Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker used in the management of hypertension. The metabolic conversion is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Accurate quantification of this compound in plasma is essential for pharmacokinetic and drug metabolism studies of felodipine. Protein precipitation is a widely employed technique for sample preparation in bioanalysis due to its simplicity, speed, and suitability for high-throughput screening. This document provides a detailed protocol for the extraction of this compound from plasma using protein precipitation, intended for researchers, scientists, and professionals in drug development.

Principle of Protein Precipitation

Protein precipitation is a common method for the removal of proteins from biological samples, such as plasma, prior to analysis.[1] The addition of an organic solvent, like acetonitrile, disrupts the solvation shell of the proteins, leading to their denaturation and precipitation.[2] Following centrifugation, the precipitated proteins form a pellet, and the supernatant, containing the analyte of interest (this compound), can be collected for further analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Two common protein precipitation protocols using different organic solvents are detailed below. Acetonitrile is a frequently used precipitating agent.[3]

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a widely adopted method for the extraction of this compound from plasma samples.

Materials and Reagents:

  • Human plasma with anticoagulant (e.g., K2EDTA)

  • This compound analytical standard

  • This compound-d3 (or other suitable internal standard)

  • Acetonitrile (HPLC or LC-MS grade), chilled at -20°C[3]

  • Methanol (HPLC or LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Sample Preparation: Thaw frozen plasma samples and vortex to ensure homogeneity.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown sample).[4]

  • Internal Standard Spiking: Add an appropriate volume (e.g., 20 µL) of the internal standard working solution (e.g., 100 ng/mL this compound-d3) to all samples except the blank matrix.[4] Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the microcentrifuge tube.[3] The ratio of plasma to acetonitrile is typically 1:3.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[4]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[5] This step helps to concentrate the analyte and remove the organic solvent.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase or a mixture of methanol and water.[5][6] Vortex for 30 seconds to ensure the residue is fully dissolved.[5]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation using a Methanol/Ethanol Mixture

An alternative method involves the use of a mixture of methanol and ethanol for protein precipitation.

Materials and Reagents:

  • Human plasma

  • This compound analytical standard

  • Internal Standard

  • Methanol (HPLC or LC-MS grade)

  • Ethanol (HPLC or LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the plasma sample.

  • Precipitating Agent Preparation: Prepare a 1:1 (v/v) mixture of methanol and ethanol and cool to -20°C.

  • Protein Precipitation: Add 300 µL of the cold methanol/ethanol mixture to the plasma sample.[7]

  • Vortexing and Incubation: Vortex the sample for 30 seconds and then incubate for 15 minutes at -20°C to enhance protein precipitation.[7]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Collect the supernatant for analysis.

Data Presentation

The following table summarizes typical parameters and conditions for the protein precipitation extraction of this compound from plasma based on established methods.

ParameterMethod 1: AcetonitrileMethod 2: Methanol/EthanolReference
Plasma Volume 100 µL100 µL[4][7]
Precipitating Agent Acetonitrile1:1 (v/v) Methanol:Ethanol[4][7]
Solvent Volume 300 µL - 500 µL300 µL[6][7]
Plasma:Solvent Ratio 1:3 to 1:51:3[6][7]
Vortex Time 1 minute30 seconds[7]
Centrifugation Speed 12,000-14,000 rpm16,000 x g[6][7]
Centrifugation Time 10-15 minutes10 minutes[6][7]
Centrifugation Temp. 4°C4°C[7]
Post-treatment Evaporation & ReconstitutionDirect Injection or Evaporation[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the metabolic pathway of felodipine.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis plasma 100 µL Plasma Sample is Add Internal Standard (this compound-d3) plasma->is ppt Add 300 µL Cold Acetonitrile is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness (Nitrogen, 40°C) supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Experimental workflow for this compound extraction.

G felodipine Felodipine This compound This compound (Inactive Metabolite) felodipine->this compound Oxidation cyp3a4 CYP3A4 Enzyme (Liver) cyp3a4->this compound

Caption: Metabolic pathway of felodipine to this compound.

References

Application Note: High-Throughput Analysis of Dehydrofelodipine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] The conversion of felodipine to this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and drug metabolism studies of felodipine.[2]

This application note details a robust and sensitive liquid-liquid extraction (LLE) method for the determination of this compound in human plasma. The protocol is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for bioanalytical studies.[3] this compound-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[4][5]

Experimental Protocols

1. Materials and Reagents

  • This compound and this compound-d3 reference standards (>98% purity)

  • HPLC grade methanol, acetonitrile, diethyl ether, and n-hexane

  • Formic acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma, stored at -70°C

2. Stock and Working Solutions Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of this compound and dissolve it in methanol.

  • This compound-d3 Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of this compound-d3 and dissolve it in methanol.[4]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations.[4]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with 50:50 (v/v) acetonitrile:water.[4]

3. Liquid-Liquid Extraction (LLE) Protocol

  • Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound-d3).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of extraction solvent (diethyl ether:hexane, 80:20, v/v).[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[4]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A UHPLC system such as a Shimadzu Nexera or equivalent.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 4000 or equivalent, equipped with a positive ion electrospray ionization (ESI) source.[6]

  • Chromatographic Column: A C18 column (e.g., 100 mm x 3.0 mm, 2.2 µm) is suitable for separation.[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[6]

    • B: Acetonitrile[6]

  • Flow Rate: 0.4 mL/min[6]

  • Gradient: 40% B to 95% B in 2.0 min, hold for 1.0 min, then return to initial conditions and equilibrate.[6]

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound and this compound-d3 should be optimized on the mass spectrometer.

Data Presentation

The following tables summarize quantitative data for bioanalytical methods used in the analysis of felodipine and its metabolites, which can be adapted for this compound-specific assays.

Table 1: Liquid-Liquid Extraction and Analytical Parameters

AnalyteInternal StandardBiological MatrixExtraction SolventAnalytical Method
FelodipineThis compound-d3Human PlasmaDiethyl ether:Hexane (80:20, v/v)[4]LC-MS/MS
FelodipineNimodipineHuman PlasmaDiethyl ether:Hexane (80:20, v/v)[7][8]LC-MS/MS
FelodipineThis compound-d3Human PlasmaNot specified (LLE)LC-MS/MS
FelodipineAmlodipineHuman PlasmaMethyl t-butyl ether[7]HPLC-MS/MS

Table 2: Method Validation Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (%CV)
Felodipine0.10 - 50.00.1Within ±15%≤15%
Felodipine0.02 - 100.02±0.0 to 3.1%[8]5.7 to 7.1%[8]
Felodipine0.1 - 200.1Not SpecifiedNot Specified
Felodipine0.04 - 200.04±15% (±20% at LLOQ)[9]≤15% (≤20% at LLOQ)[9]

Mandatory Visualization

LLE_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound-d3) plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_solvent 4. Add Extraction Solvent (Diethyl ether:Hexane) vortex2 5. Vortex (2 min) add_solvent->vortex2 centrifuge 6. Centrifuge (12,000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for the Use of Dehydrofelodipine-d3 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for assessing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Felodipine, a dihydropyridine calcium channel blocker used to treat hypertension, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main inactive metabolite, dehydrofelodipine.[2][3] This metabolic conversion significantly impacts the bioavailability of felodipine, making the precise measurement of both the parent drug and its metabolite crucial for pharmacokinetic studies.[2][4]

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] this compound-d3, a deuterium-labeled version of this compound, serves as an ideal internal standard for these analyses.[4] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6][7] This mimicry allows it to effectively compensate for variability in sample processing and matrix effects, leading to highly accurate and precise quantification.[5][8]

These application notes provide detailed protocols for the utilization of this compound-d3 as an internal standard for the quantitative analysis of this compound in pharmacokinetic studies of felodipine.

Metabolic Pathway of Felodipine

Felodipine is primarily metabolized by CYP3A4 in the liver and intestines through the oxidation of its dihydropyridine ring to form the pharmacologically inactive pyridine metabolite, this compound.[2][4]

Felodipine Felodipine This compound This compound (Inactive Metabolite) Felodipine->this compound CYP3A4 Oxidation Excretion Further Metabolism and Excretion This compound->Excretion

Figure 1: Metabolic conversion of Felodipine to this compound.

Experimental Protocols

A representative protocol for the determination of this compound in human plasma using this compound-d3 as an internal standard is outlined below. This method is suitable for pharmacokinetic and drug metabolism studies of felodipine.[6]

1. Materials and Reagents

  • Standards: Felodipine, this compound, and this compound-d3 (as the internal standard, IS) reference standards of >98% purity.[9]

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) of HPLC grade.[4]

  • Water: LC-MS grade water.[4]

  • Biological Matrix: Drug-free human plasma, stored at -70°C.[9]

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.[6]

  • Working Standard Solutions: Perform serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve standards and quality control (QC) samples at desired concentrations.[3]

  • Internal Standard Working Solution: Prepare a working solution of this compound-d3 (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.[3][6]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[1][9]

  • Thaw plasma samples (calibration standards, QC samples, and unknown study samples) and vortex to ensure homogeneity.[2]

  • Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.[6]

  • Add 20 µL of the this compound-d3 internal standard working solution to all samples except for the blank matrix.[6]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[2][8]

  • Vortex vigorously for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the samples at high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]

4. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrument used.[8]

Parameter Condition
LC System A UHPLC system such as a Shimadzu Nexera.[9]
Column C18 reversed-phase column (e.g., 100 mm x 4.6 mm i.d.).[10]
Mobile Phase A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02% ammonia water).[10]
Flow Rate 0.3 mL/min.[10]
Mass Spectrometer A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.[9]
Ionization Mode Electrospray Ionization (ESI) in positive ion mode.[10]
Detection Mode Multiple Reaction Monitoring (MRM).[10]
Example MRM Transitions To be determined empirically during method development.Felodipine: m/z 382.1 -> 145this compound: Optimize for specific instrumentthis compound-d3: Precursor ion will be shifted by +3 Da compared to this compound

Table 1: Typical LC-MS/MS Conditions

Experimental Workflow and Data Analysis

The overall workflow for a pharmacokinetic study using this compound-d3 as an internal standard involves sample collection, preparation, analysis, and data processing to determine the concentration of this compound over time.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (Unknown, Calibrant, or QC) Spike Spike with This compound-d3 (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Peak_Integration Peak Area Integration (Analyte and IS) LC_MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Figure 2: General experimental workflow for sample analysis.

Data Analysis Protocol

  • Peak Integration: Integrate the peak areas of this compound (analyte) and this compound-d3 (internal standard) in the chromatograms from all samples.

  • Calculate Peak Area Ratio: For each sample, calculate the peak area ratio of the analyte to the internal standard.[11]

  • Construct Calibration Curve: Plot the peak area ratio against the known concentrations of the calibration standards. Perform a linear regression analysis, often with a weighting factor (e.g., 1/x²), to generate a calibration curve.[9][11]

  • Quantify Unknowns: Determine the concentration of this compound in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.[11]

  • Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[12]

Bioanalytical Method Validation

A robust bioanalytical method using this compound-d3 as an internal standard should be validated to ensure its reliability. Key validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5]No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma samples.[9]
Linearity The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.The coefficient of determination (r²) should be consistently greater than 0.995.[9]
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.[5]Recovery should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[13]The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentration after storage under specified conditions.[14]

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Logical Relationship of Internal Standard Calibration

The use of an internal standard is fundamental to correcting for variability during the analytical process. The logic behind this correction is based on the consistent ratio between the analyte and the internal standard.

cluster_0 Analytical Process cluster_1 Measurement cluster_2 Quantification Sample_Prep Sample Preparation (e.g., Extraction) Analyte_Response Analyte Peak Area Sample_Prep->Analyte_Response IS_Response IS Peak Area Sample_Prep->IS_Response Injection LC Injection Injection->Analyte_Response Injection->IS_Response Ionization MS Ionization Ionization->Analyte_Response Ionization->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration Variability Process Variability Variability->Sample_Prep Variability->Injection Variability->Ionization

Figure 3: Role of the internal standard in correcting for analytical variability.

This compound-d3 is an essential tool for the accurate and reliable quantification of this compound in complex biological matrices.[2] Its use as a stable isotope-labeled internal standard is critical for robust bioanalytical method development and validation, enabling researchers to generate high-quality data in pharmacokinetic studies of felodipine.[2][4] The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound-d3 in drug metabolism and pharmacokinetic research.

References

protocol for in vitro felodipine metabolism assay measuring dehydrofelodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2] It undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] This metabolic process results in a low oral bioavailability of approximately 15-20%.[2][5] The principal metabolic pathway is the oxidation of the dihydropyridine ring to form the pharmacologically inactive metabolite, dehydrofelodipine.[3][5] The study of this metabolic conversion is crucial for understanding the pharmacokinetic profile of felodipine and for assessing potential drug-drug interactions.

These application notes provide a detailed protocol for an in vitro felodipine metabolism assay using human liver microsomes (HLMs) to measure the formation of this compound. The subsequent quantification of the metabolite is achieved through a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Key Experimental Protocols

In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLMs)

This protocol outlines the procedure for determining the rate of this compound formation from felodipine in a human liver microsomal incubation.

Materials and Reagents:

  • Felodipine

  • This compound (for standard curve)

  • This compound-d3 (internal standard)[1]

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethyl Sulfoxide (DMSO)

  • Ultrapure water

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of felodipine (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of this compound in methanol for the calibration curve.

    • Prepare a stock solution of the internal standard, this compound-d3 (e.g., 1 mg/mL), in methanol.[4]

    • Prepare working solutions of felodipine by diluting the stock solution in the incubation buffer.

    • Prepare the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4).[3]

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium Phosphate Buffer (to a final volume of 200 µL)

      • Human Liver Microsomes (final concentration typically 0.5 mg/mL)[4]

      • Felodipine working solution (final concentration typically 1 µM)[4]

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.[3]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3][4]

  • Time-Point Sampling and Reaction Termination:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the this compound-d3 internal standard.[3] This step also serves to precipitate the microsomal proteins.[3]

  • Sample Processing:

    • Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[5]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[5][6]

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Method parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the same buffer matrix used for the experiment.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

    • Process the calibration standards and QCs alongside the experimental samples, including the addition of the internal standard and protein precipitation.

  • LC-MS/MS Analysis:

    • Inject the processed samples, calibration standards, and QCs onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection according to optimized method parameters.

  • Data Analysis:

    • Integrate the peak areas for this compound and the this compound-d3 internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Summary of a Typical In Vitro Felodipine Metabolism Assay Protocol

ParameterValue/Condition
In Vitro System Human Liver Microsomes (HLMs)
Substrate Felodipine
Metabolite Measured This compound
HLM Concentration 0.5 mg/mL[4]
Felodipine Concentration 1 µM[4]
Cofactor NADPH Regenerating System
Incubation Buffer 0.1 M Potassium Phosphate, pH 7.4
Incubation Temperature 37°C
Reaction Volume 200 µL
Reaction Termination Ice-cold acetonitrile with internal standard
Internal Standard This compound-d3
Analytical Method LC-MS/MS

Table 2: Example LC-MS/MS Conditions for this compound Analysis

ParameterExample Value
LC Column C18, 100 mm x 3.0 mm, 2.2 µm[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Gradient Start with 20-40% B, increase to 95% B[4][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

Felodipine_Metabolism_Pathway Felodipine Felodipine (Dihydropyridine derivative) This compound This compound (Pyridine metabolite, inactive) Felodipine->this compound Oxidation CYP3A4 CYP3A4 Enzyme (in Liver & Intestine) CYP3A4->Felodipine catalyzes

Caption: CYP3A4-mediated oxidation of felodipine to this compound.

In_Vitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Reagents Prepare Reagents: - Felodipine Stock - HLM - NADPH System Incubate Incubate at 37°C: - HLM - Felodipine - Buffer Reagents->Incubate Initiate Initiate Reaction: Add NADPH System Incubate->Initiate Terminate Terminate Reaction: Add Cold ACN + Internal Standard Initiate->Terminate Centrifuge Protein Precipitation & Centrifugation Terminate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for the in vitro felodipine metabolism assay.

References

Application Notes and Protocols for Quantifying Dehydrofelodipine as a Biomarker for CYP3A4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine, a calcium channel blocker used in the management of hypertension, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2][3] This metabolic process results in a systemic bioavailability of approximately 15%.[1][4] The principal metabolic pathway is the oxidation of the dihydropyridine ring to its pharmacologically inactive pyridine analogue, dehydrofelodipine.[1][5] This reaction is almost exclusively catalyzed by CYP3A4, making the quantification of this compound a reliable method for assessing CYP3A4 activity.[1][2] These application notes provide detailed protocols for the quantification of this compound in biological matrices, serving as a critical tool in drug development and clinical pharmacology for studying CYP3A4 inhibition and induction.[6]

Metabolic Pathway of Felodipine

The metabolism of felodipine to this compound is a key indicator of CYP3A4 enzymatic activity. The reaction involves the oxidation of the dihydropyridine ring of felodipine.

Felodipine Felodipine This compound This compound (Inactive Metabolite) Felodipine->this compound Oxidation CYP3A4 CYP3A4 Enzyme (Liver and Intestines) CYP3A4->Felodipine

Diagram 1: CYP3A4-mediated metabolism of felodipine.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLMs)

This protocol describes an experiment to determine the rate of felodipine metabolism to this compound using human liver microsomes (HLMs). This compound-d3 is utilized as an internal standard for the accurate quantification of the formed metabolite.[1]

Materials and Reagents:

  • Felodipine

  • This compound-d3 (Internal Standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of felodipine in methanol.

    • Prepare a stock solution of this compound-d3 in methanol to be used as the internal standard (IS).[1]

    • Prepare the NADPH regenerating system in potassium phosphate buffer.[1]

    • Thaw the HLMs on ice.[1]

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLMs, felodipine, and potassium phosphate buffer at 37°C for 5 minutes.[1][6]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[1][6]

    • Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing the this compound-d3 internal standard.[1] This step also serves to precipitate proteins.[7]

    • Vortex mix the samples for 1 minute.[7]

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6][7]

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[6][7]

Protocol 2: LC-MS/MS Quantification of this compound

A highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the determination of this compound.[8]

Instrumentation:

  • LC System: A UHPLC system such as a Shimadzu Nexera or equivalent.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 4000 or equivalent, equipped with a positive ion electrospray ionization (ESI) source.[8]

LC-MS/MS Method Parameters:

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.[7][8]

Table 1: Liquid Chromatography Conditions
Parameter Value
ColumnC18, 100 mm x 3.0 mm, 2.2 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Gradient40% B to 95% B in 2.0 min, hold for 1.0 min
Table 2: Mass Spectrometry Conditions (MRM)
Analyte Q1 (m/z) -> Q3 (m/z)
This compoundOptimize for specific instrument
This compound-d3 (IS)Optimize for specific instrument
Felodipine383.90 -> 338.25

Note: Specific m/z values for this compound and its deuterated internal standard need to be optimized for the instrument used.[1]

Data Analysis:

  • Integrate the peak areas of this compound and the internal standard (this compound-d3).[1]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards.[1][7]

  • Calculate the concentrations of this compound in the experimental samples from this calibration curve.[1][7]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound as a biomarker for CYP3A4 activity.

cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Felodipine with HLMs and NADPH Quenching Reaction Quenching & Protein Precipitation (Acetonitrile + IS) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

References

Application of Dehydrofelodipine in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme located in the liver and intestinal wall.[1] This metabolic process leads to the formation of its principal and pharmacologically inactive metabolite, dehydrofelodipine.[2] Due to its high reliance on CYP3A4 for clearance, felodipine is recognized by regulatory bodies like the FDA as a sensitive in vivo substrate for assessing CYP3A4-mediated drug-drug interactions (DDIs).[3] Consequently, monitoring the formation of this compound serves as a precise method for quantifying CYP3A4 activity and evaluating the inhibitory or inducing potential of new chemical entities (NCEs).[4]

These application notes provide detailed protocols and data for utilizing this compound in DDI studies, offering a critical tool for preclinical and clinical drug development.

Data Presentation: Impact of CYP3A4 Modulators on Felodipine and this compound Pharmacokinetics

The following tables summarize the effects of various CYP3A4 inhibitors and inducers on the pharmacokinetics of felodipine and its metabolite, this compound. These data are crucial for understanding the magnitude of potential drug-drug interactions.

Table 1: Effect of CYP3A4 Inhibitors on Felodipine and this compound Pharmacokinetics

Perpetrator DrugVictim Drug & DoseAUC Ratio (Drug + Inhibitor / Drug Alone)Cmax Ratio (Drug + Inhibitor / Drug Alone)Reference
ItraconazoleFelodipine6-fold increase in felodipine AUC-[3]
ErythromycinFelodipine2-fold increase in felodipine AUC-[3]
Grapefruit JuiceFelodipine 10 mg2.0 (Felodipine)2.5 (Felodipine)[5]
Grapefruit JuiceFelodipine 10 mg1.5 (this compound)1.5 (this compound)[5]

Table 2: Effect of CYP3A4 Inducers on Felodipine Pharmacokinetics

Perpetrator DrugVictim Drug & DoseAUC Ratio (Drug + Inducer / Drug Alone)Cmax Ratio (Drug + Inducer / Drug Alone)Reference
CarbamazepineFelodipinePredicted within two-fold of observed valuesPredicted within two-fold of observed values[3]
PhenytoinFelodipinePredicted within two-fold of observed valuesPredicted within two-fold of observed values[3]

Table 3: Evaluation of Felodipine as a Perpetrator of DDIs

Probe Substrate (CYP/Transporter)AUC Ratio (Probe + Felodipine / Probe Alone) (95% CI)Cmax Ratio (Probe + Felodipine / Probe Alone)ConclusionReference
Midazolam (CYP3A4)1.23 (0.99-1.52)-Weak in vivo inhibitor of CYP3A4[6]
Dextromethorphan (CYP2D6)1.46 (1.00-2.12)-Weak in vivo inhibitor of CYP2D6[6]
Caffeine (CYP1A2)0.91 (0.64-1.30)-No significant inhibition[6]
Losartan (CYP2C9)1.05 (0.95-1.15)-No significant inhibition[6]
Omeprazole (CYP2C19)1.17 (0.78-1.76)-No significant inhibition[6]
Digoxin (P-gp)1.01 (0.89-1.15)-No significant inhibition[6]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC50) of a test compound on CYP3A4-mediated metabolism of felodipine to this compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • Felodipine (probe substrate)

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • This compound-d3 (internal standard)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of felodipine and the test compound in a suitable solvent (e.g., DMSO).

  • Set up incubations in a 96-well plate containing HLMs, phosphate buffer, and a range of concentrations of the test compound.[4]

  • Pre-incubate the plate at 37°C for 5 minutes.[4]

  • Add felodipine (at a concentration close to its Km) to all wells.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Incubate for a predetermined time, ensuring the reaction is within the linear range of metabolite formation.[4]

  • Stop the reaction by adding ice-cold acetonitrile containing this compound-d3 as an internal standard.[4]

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the formation of this compound by LC-MS/MS.[4]

  • Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value.[4]

Protocol 2: In Vivo Drug-Drug Interaction Study in Healthy Volunteers

Objective: To evaluate the effect of a test drug (perpetrator) on the pharmacokinetics of felodipine and this compound.

Study Design:

  • A randomized, crossover study design is recommended.

  • Subjects receive felodipine alone in one period and felodipine co-administered with the test drug in another period, with a washout phase in between.

Procedure:

  • Administer a single oral dose of extended-release felodipine (e.g., 10 mg) to healthy volunteers.[7]

  • Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

  • After a washout period, administer the test drug for a specified duration to reach steady-state concentrations.

  • On the last day of test drug administration, co-administer a single oral dose of felodipine.

  • Collect serial blood samples at the same predefined time points.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentrations of felodipine and this compound in plasma samples using a validated LC-MS/MS method with appropriate deuterated internal standards (e.g., this compound-d3).[1]

  • Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) for felodipine and this compound for both treatment periods.

  • Determine the geometric mean ratios of AUC and Cmax with and without the co-administered drug to assess the magnitude of the interaction.[6]

Visualizations

CYP3A4_Metabolism Felodipine Felodipine (Dihydropyridine) This compound This compound (Pyridine Metabolite) Pharmacologically Inactive Felodipine->this compound Oxidation CYP3A4 CYP3A4 Enzyme (Liver & Intestine) CYP3A4->Felodipine Metabolizes DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study cluster_interpretation Data Interpretation & Risk Assessment a Incubate Felodipine with HLMs & Test Compound b Quantify this compound Formation (LC-MS/MS) a->b c Calculate IC50 Value b->c h Assess Magnitude of Interaction (AUC & Cmax Ratios) c->h Informs d Administer Felodipine +/- Perpetrator to Healthy Volunteers e Collect Plasma Samples d->e f Measure Felodipine & This compound Concentrations e->f g Calculate PK Parameters (AUC, Cmax) f->g g->h Provides Data For i Determine Clinical Significance & Need for Dose Adjustment h->i DDI_Logic Start Investigational Drug (Potential Perpetrator) InVitro In Vitro CYP3A4 Inhibition/Induction Assay (using Felodipine as substrate) Start->InVitro InVivo Clinical DDI Study (with Felodipine) InVitro->InVivo Positive Result (Exceeds Cutoff) NoInteraction No Clinically Significant Interaction InVitro->NoInteraction Negative Result InVivo->NoInteraction No Significant Change Interaction Clinically Significant Interaction InVivo->Interaction Significant Change in Felodipine/Dehydrofelodipine PK Labeling Labeling Recommendations/ Dose Adjustments Interaction->Labeling

References

Application Notes and Protocols for the Synthesis and Purification of Dehydrofelodipine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker used in the management of hypertension. As a crucial component in pharmacokinetic and drug metabolism studies, a highly purified and well-characterized this compound reference standard is essential for accurate quantification and analysis. This document provides detailed application notes and protocols for the chemical synthesis, purification, and analytical characterization of this compound for use as a reference standard.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the well-established Hantzsch dihydropyridine synthesis to produce felodipine, followed by an oxidation reaction to yield the final product.

Step 1: Synthesis of Felodipine via Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine. In this case, 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and methyl acetoacetate are reacted with an ammonia source.

Reaction Scheme:

Hantzsch Synthesis of Felodipine cluster_reactants Reactants cluster_products Product r1 2,3-Dichlorobenzaldehyde p1 Felodipine r1->p1 + r2 Ethyl Acetoacetate r2->p1 + r3 Methyl Acetoacetate r3->p1 + r4 Ammonia Source (e.g., Ammonium Acetate) r4->p1 Reflux

Caption: Hantzsch synthesis of felodipine.

Experimental Protocol:

  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and methyl acetoacetate (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Ammonia Source: Add an ammonia source, such as ammonium acetate (approximately 1.2 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Crude Felodipine: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The resulting crude solid can be washed with a cold solvent like ethanol or a mixture of ethanol and water to remove some impurities.

ParameterValue
Reactants 2,3-Dichlorobenzaldehyde, Ethyl Acetoacetate, Methyl Acetoacetate, Ammonium Acetate
Solvent Isopropanol or Ethanol
Temperature Reflux (80-100 °C)
Reaction Time 4-8 hours
Typical Yield 60-80% (crude)
Step 2: Oxidation of Felodipine to this compound

The synthesized felodipine is then oxidized to this compound, which involves the aromatization of the dihydropyridine ring. Various oxidizing agents can be employed for this transformation, with ceric sulfate or nitric acid being common choices.

Reaction Scheme:

Oxidation of Felodipine reactant Felodipine product This compound reactant->product Oxidizing Agent (e.g., Ceric Sulfate, Nitric Acid) Purification Workflow start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization col_chrom->recryst hplc_purify Preparative HPLC (Optional, for highest purity) recryst->hplc_purify final_product High-Purity this compound Reference Standard hplc_purify->final_product

Troubleshooting & Optimization

troubleshooting peak tailing for dehydrofelodipine in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing for dehydrofelodipine in reversed-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing on a standard C18 column?

A1: Peak tailing for this compound, a pyridine derivative and a basic compound, is a common issue in reversed-phase chromatography.[1] The primary cause is secondary ionic interactions between the basic nitrogen atom in the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] At mobile phase pH levels above 3 or 4, these silanol groups become ionized (Si-O⁻), creating active sites that strongly retain the positively charged basic analyte, leading to a distorted peak shape known as tailing.[4][5][6]

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical factor. To improve peak shape, it is generally recommended to work at a low pH (typically ≤ 3).[2][7] Lowering the pH protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary ionic interactions with the basic this compound molecule.[7][8] Additionally, operating far from the analyte's pKa value ensures it is in a single ionic state, which prevents the peak broadening that occurs when a compound is partially ionized.[4]

Q3: What mobile phase additives can I use to eliminate peak tailing?

A3: Several additives can be incorporated into the mobile phase to improve peak symmetry. The choice often depends on your detector (UV vs. Mass Spectrometry).

  • Acidic Modifiers: Adding a small concentration of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) is a highly effective strategy.[1][7] This lowers the mobile phase pH, suppressing silanol ionization.[2][7] Formic acid is generally preferred for LC-MS applications.

  • Buffers: Using a buffer (e.g., phosphate or acetate, 10-50 mM) helps to maintain a constant, low pH and increases the ionic strength of the mobile phase, which can help mask residual silanol sites.[7][9] Note that phosphate buffers are not volatile and are unsuitable for LC-MS.[8]

  • Competing Bases: Additives like triethylamine (TEA), a "silanol suppressor," can be used.[8] TEA is a competing base that interacts with the active silanol sites, effectively blocking them from interacting with this compound.[6][8] However, TEA can suppress ionization in MS detection and may shorten column lifetime.[1][8]

Q4: My peak is still tailing after optimizing the mobile phase. Could my column be the issue?

A4: Yes, the column is a frequent source of peak shape problems. Consider the following:

  • Column Type: Modern columns made with high-purity, "Type B" silica exhibit significantly less silanol activity and metal contamination than older "Type A" silica columns.[2][10] Using an end-capped column, where residual silanols are chemically bonded with a small silylating agent, is highly recommended to reduce tailing for basic compounds.[3][5][7]

  • Column Contamination: The column inlet frit can become partially blocked by particulates from the sample or system wear, leading to a distorted flow path and tailing for all peaks.[11] Flushing the column or, if the problem persists, replacing the frit or the column may be necessary.[9]

  • Column Bed Deformation: High pressures or extreme pH can cause the packed silica bed to collapse, creating a void at the column inlet.[3][12] This void space leads to band broadening and peak distortion.[3] If a void is suspected, replacing the column is the best solution.[5]

  • Column Age: Over time and with many injections, columns degrade, leading to a loss of efficiency and poor peak shape.[9] If the column is old and performance has gradually worsened, it likely needs to be replaced.

Q5: Could the HPLC instrument itself be causing the observed peak tailing?

A5: While less common than chemical or column-related issues, the instrument can contribute to peak distortion through extra-column volume (or dead volume). This refers to the volume between the injector and the detector, outside of the column itself. Long or wide-diameter connection tubing can increase this volume, causing band broadening that can manifest as tailing, especially for early-eluting peaks.[4][7][9] Using narrow-bore tubing (e.g., 0.005" I.D.) can help minimize this effect.[4]

Q6: I've tried everything above and still see tailing. Could this be a metal chelation issue?

A6: This is an advanced but important consideration. This compound may have chelating properties. Trace metals in the silica stationary phase (e.g., iron, aluminum) or leached from stainless steel or titanium components of the HPLC system can become active sites.[2][12][13] The analyte can chelate with these metal ions, causing severe peak tailing.[12][14]

  • Solutions:

    • Use modern, high-purity silica columns with very low metal content.[12]

    • As a diagnostic tool, you can add a sacrificial chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase, which will preferentially bind to the metal sites.[12][15]

Q7: How can I differentiate between peak tailing due to chemical interactions and column overload?

A7: Column overload occurs when too much sample is injected, saturating the stationary phase.[9] The classic symptoms of overload-induced tailing are a gradual decrease in retention time and a shift in peak shape towards a right triangle as the sample concentration increases.[11] To check for overload, simply dilute your sample (e.g., by a factor of 5 or 10) and reinject it.[9] If the peak shape improves and the retention time increases slightly, you were overloading the column.

Data Presentation

Table 1: Common Mobile Phase Additives to Mitigate Peak Tailing
AdditiveTypical ConcentrationMechanism of ActionSuitability
Formic Acid 0.1% (v/v)Lowers mobile phase pH to suppress silanol ionization.[7]Excellent for UV and MS detection.
Trifluoroacetic Acid (TFA) 0.1% (v/v)Strong ion-pairing agent that lowers pH and masks silanol sites.[1]Good for UV, but can cause significant ion suppression in MS.[1]
Ammonium Formate/Acetate 10-20 mMActs as a buffer to control pH.[1][7]Excellent for UV and MS detection.
Triethylamine (TEA) 5-20 mMActs as a competing base, blocking analyte interaction with silanol sites.[1][8]Good for UV, but not ideal for MS due to strong ion suppression.[1]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Acidic Modifier

Objective: To prepare a mobile phase at a low pH to minimize silanol interactions.

Methodology:

  • Aqueous Phase Preparation:

    • Measure 999 mL of high-purity (e.g., 18 MΩ·cm) water into a clean mobile phase reservoir bottle.

    • Carefully add 1 mL of formic acid (or another desired acid) to the water to create a 0.1% (v/v) solution.[1]

    • Mix thoroughly.

    • Filter the solution through a 0.2 µm filter to remove particulates.[16]

    • Degas the solution, typically by sonicating for 10-15 minutes.[16]

  • Organic Phase:

    • Place the desired organic solvent (e.g., acetonitrile or methanol) in a separate reservoir. It is also good practice to filter and degas the organic phase.

  • System Setup:

    • Set your HPLC pump to deliver the desired isocratic ratio or gradient profile using the prepared aqueous and organic phases.

    • Before analysis, equilibrate the column with the new mobile phase for at least 10-15 column volumes.

Protocol 2: General Column Flushing and Cleaning

Objective: To remove strongly retained contaminants from the column that may cause peak distortion.

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.[6]

  • Reverse the Column: Check the manufacturer's instructions to see if the column can be backflushed.[6] If so, reverse the column direction. This is more effective at dislodging particulates from the inlet frit.[6]

  • Flushing Sequence: Wash the column with a series of solvents, moving from polar to non-polar to remove a wide range of contaminants. Use a low flow rate (e.g., 0.5 mL/min) and flush with at least 10-20 column volumes of each solvent. A typical sequence for a reversed-phase column is:

    • Your mobile phase without the buffer (e.g., water/acetonitrile)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol (an effective intermediate solvent)

    • 100% Acetonitrile

  • Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and thoroughly re-equilibrate with your mobile phase until a stable baseline is achieved.

Visualizations

G cluster_0 cluster_1 Chemical & Mobile Phase cluster_2 Column Hardware cluster_3 Instrument & Sample cluster_4 Start Observe Peak Tailing for this compound Check_MP Is Mobile Phase pH <= 3? Start->Check_MP Check_Additive Using Additives? (e.g., 0.1% Formic Acid) Check_MP->Check_Additive No Check_Column_Type Using End-Capped, High-Purity Silica Column? Check_MP->Check_Column_Type Yes Check_Buffer Is Buffer Strength Adequate (10-50mM)? Check_Additive->Check_Buffer No Check_Additive->Check_Column_Type Yes Check_Buffer->Check_Column_Type Yes Solution_MP Adjust pH to 2.5-3.0 Add 0.1% Formic Acid Check_Buffer->Solution_MP No Check_Contamination Column Contaminated or Void Present? Check_Column_Type->Check_Contamination Yes Solution_Column_Replace Replace Column Check_Column_Type->Solution_Column_Replace No Check_Dead_Volume Minimized Extra-Column Volume? Check_Contamination->Check_Dead_Volume No Solution_Column_Flush Flush or Backflush Column Check_Contamination->Solution_Column_Flush Yes Check_Overload Is Peak Shape Concentration Dependent? Check_Dead_Volume->Check_Overload Yes Solution_Tubing Use Narrow-Bore Tubing Check_Dead_Volume->Solution_Tubing No Solution_Dilute Dilute Sample Check_Overload->Solution_Dilute End Peak Shape Improved Check_Overload->End No Solution_MP->End Solution_Column_Flush->Check_Dead_Volume Solution_Column_Replace->End Solution_Tubing->End Solution_Dilute->End G cluster_Silica Silica Surface cluster_Analyte Silica Si O1 O Silica->O1 O2 O Silica->O2 O3 O Silica->O3 Silanol Si-O⁻ O1->Silanol C18 C18 Hydrophobic Chain O2->C18 Interaction2 Undesired Ionic Interaction (Causes Peak Tailing) Interaction1 Desired Hydrophobic Interaction (Reversed-Phase Retention) Analyte This compound (Basic Analyte, BH⁺) Analyte->Silanol Analyte->C18

References

optimizing mobile phase pH to improve dehydrofelodipine peak shape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dehydrofelodipine peak shape during chromatographic analysis. The primary focus is on optimizing the mobile phase pH to mitigate peak tailing and improve peak asymmetry.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Peak tailing for this compound, a pyridine derivative, is a common phenomenon in reversed-phase chromatography.[1] The primary cause is the secondary interaction between the basic nitrogen atom on the pyridine ring of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1] At mid-range pH values, these silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated this compound, which causes a portion of the analyte to be more strongly retained, resulting in a tailing peak.[1] Other potential causes can include column overload, a mismatch between the sample solvent and the mobile phase, or issues within the HPLC system like dead volume.[1]

Q2: What is the most effective way to improve the peak shape of this compound?

A2: The most effective strategy to improve the peak shape of this compound is to adjust the pH of the mobile phase.[1] By lowering the mobile phase pH, typically to a range of 2.5 to 3.5, the ionization of the residual silanol groups on the stationary phase is suppressed.[1][2] This minimizes the undesirable secondary interactions with the basic this compound molecule, leading to a more symmetrical peak with reduced tailing.

Q3: What is the pKa of this compound and why is it important?

A3: The pKa of felodipine, the parent drug of this compound, is reported to be 5.07. This value is a critical parameter as it indicates the pH at which the compound is 50% ionized. To ensure reproducible results and minimize changes in retention time with small variations in pH, it is recommended to work at a mobile phase pH that is at least one to two pH units away from the analyte's pKa.

Q4: Can other mobile phase additives be used to improve peak shape?

A4: Yes, other mobile phase additives can be employed. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites, preventing them from interacting with this compound.[1] However, TEA is not ideal for mass spectrometry (MS) detection due to potential ion suppression.[1] Buffers like ammonium formate or acetate (typically 10-20 mM) can also be used to control the pH and improve peak shape, and they are MS-compatible.[1]

Q5: Besides mobile phase optimization, are there other factors that can improve peak shape?

A5: Absolutely. The choice of the HPLC column is crucial. Using a modern, high-purity silica column with advanced end-capping will minimize the number of accessible silanol groups.[1] Alternatively, a column with a different stationary phase, such as one with a polar-embedded group, could offer different selectivity and improved peak shape for basic compounds.[1] It is also important to ensure that the sample is dissolved in a solvent that is compatible with the mobile phase, preferably in the mobile phase itself, to avoid peak distortion.

Troubleshooting Guide: Poor this compound Peak Shape

This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.

Problem: Significant peak tailing or asymmetry for the this compound peak.

Step 1: Mobile Phase pH Adjustment (Primary Solution)

  • Action: Lower the pH of the aqueous portion of your mobile phase. A good starting point is to add 0.1% formic acid to the water, which will typically result in a pH of approximately 2.7.[1] Alternatively, a phosphate buffer can be used to achieve a pH of around 3.4.

  • Rationale: At a low pH (2.5-3.5), the residual silanol groups on the silica-based column are protonated (Si-OH), making them less likely to interact with the positively charged this compound molecule.[1][2] This reduction in secondary ionic interactions is the most common and effective way to reduce peak tailing for basic compounds.

Step 2: Evaluate and Optimize Buffer Concentration

  • Action: If using a buffer, ensure its concentration is sufficient, typically in the range of 10-50 mM.

  • Rationale: An adequate buffer concentration is essential for maintaining a stable pH throughout the chromatographic run, which contributes to symmetrical peaks.

Step 3: Consider a Competing Base (for UV Detection)

  • Action: If peak tailing persists and you are using UV detection, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).

  • Rationale: TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from interacting with this compound.[1]

Step 4: Review Column Choice and Condition

  • Action: If mobile phase adjustments are not sufficient, evaluate your HPLC column. Consider switching to a column with a highly deactivated, end-capped stationary phase or a polar-embedded phase. Also, check the age and performance of your current column, as a degraded column can lead to increased peak tailing.

  • Rationale: Modern columns are designed with fewer accessible silanol groups, making them better suited for the analysis of basic compounds.[1]

Step 5: Check for Extra-Column Effects

  • Action: Minimize the length and internal diameter of all tubing, ensure all connections are secure, and check for any potential dead volume in the system.

  • Rationale: Excessive volume outside of the column can contribute to band broadening and peak tailing.

Data Presentation

The following table provides illustrative data on the expected impact of mobile phase pH on the peak shape of a basic compound like this compound.

Mobile Phase pHTailing Factor (Tf)Peak Asymmetry (As)Peak Shape Description
7.0> 2.0> 2.0Severe Tailing
5.0 (near pKa)~1.8~1.8Significant Tailing
4.0~1.5~1.5Moderate Tailing
3.5~1.3~1.3Minor Tailing
3.0 ~1.1 ~1.1 Good, Symmetrical Peak
2.5 < 1.1 < 1.1 Excellent, Symmetrical Peak

Note: This data is representative of the general trend observed for basic compounds in reversed-phase HPLC and is intended for illustrative purposes. A significant improvement in peak shape, with tailing and asymmetry factors approaching 1.0, is expected as the mobile phase pH is lowered. For example, a study on a mix of basic drugs showed a reduction in the asymmetry of the methamphetamine peak from 2.35 at a mobile phase pH of 7.0 to 1.33 at a pH of 3.0.[2]

Experimental Protocols

Detailed Methodology for Optimizing Mobile Phase pH

Objective: To systematically adjust the mobile phase pH to achieve a symmetrical this compound peak with a tailing factor and asymmetry as close to 1.0 as possible.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other suitable acid like phosphoric acid)

  • This compound standard

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Mobile Phase Preparation (e.g., pH ~4.0):

    • Prepare the aqueous component of the mobile phase by adding a small, measured amount of acid to HPLC-grade water to achieve a pH of approximately 4.0. Use a calibrated pH meter for accurate measurement.

    • Prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio (e.g., 60:40 Acetonitrile:Water).

    • Degas the mobile phase before use.

  • System Equilibration and Initial Analysis:

    • Equilibrate the HPLC system with the initial mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor and peak asymmetry.

  • Stepwise pH Reduction:

    • Prepare a new aqueous mobile phase component with a lower pH (e.g., pH 3.5) by adding a slightly larger amount of acid.

    • Repeat the system equilibration and analysis as described in Step 2.

    • Continue this process, lowering the pH in increments (e.g., to pH 3.0 and 2.5). A common and effective approach is to prepare the aqueous phase with 0.1% (v/v) formic acid, which typically yields a pH of about 2.7.[1]

  • Data Evaluation:

    • Compare the chromatograms and the calculated peak shape parameters at each pH level.

    • Select the pH that provides the optimal peak shape without compromising the retention and resolution of this compound from other components in the sample.

Mandatory Visualization

G cluster_0 High Mobile Phase pH (e.g., pH > 5) cluster_1 Low Mobile Phase pH (e.g., pH 2.5-3.5) This compound Protonated This compound (DHFP-H+) Interaction Strong Ionic Interaction This compound->Interaction Attraction Silanol Ionized Silanol (SiO-) Silanol->Interaction PeakShape Poor Peak Shape (Tailing) Interaction->PeakShape Leads to Dehydrofelodipine_low Protonated This compound (DHFP-H+) Interaction_low Minimal Interaction Dehydrofelodipine_low->Interaction_low Repulsion/ No Attraction Silanol_low Protonated Silanol (Si-OH) Silanol_low->Interaction_low PeakShape_low Good Peak Shape (Symmetrical) Interaction_low->PeakShape_low Leads to

Caption: Effect of mobile phase pH on this compound peak shape.

G start Start: Poor this compound Peak Shape step1 Adjust Mobile Phase pH to 2.5 - 3.5 start->step1 decision1 Is Peak Shape Acceptable? step1->decision1 step2 Optimize Buffer Concentration (10-50 mM) decision1->step2 No end End: Optimized Peak Shape decision1->end Yes decision2 Is Peak Shape Acceptable? step2->decision2 step3 Consider Adding Competing Base (e.g., TEA) for UV Detection decision2->step3 No decision2->end Yes decision3 Is Peak Shape Acceptable? step3->decision3 step4 Evaluate/Change HPLC Column (End-capped, etc.) decision3->step4 No decision3->end Yes step4->end

Caption: Troubleshooting workflow for optimizing this compound peak shape.

References

Technical Support Center: Dehydrofelodipine ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression when analyzing dehydrofelodipine using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is much lower than expected or highly variable. Could this be ion suppression?

A1: Yes, low or inconsistent signal intensity for this compound is a classic symptom of ion suppression. This phenomenon occurs when other molecules in the sample (the "matrix") co-elute with your analyte and interfere with its ionization in the ESI source.[1][2][3] Components of biological matrices like plasma or urine, such as salts, phospholipids, and proteins, are common causes.[1][4]

Troubleshooting Steps:

  • Assess Matrix Effects: The first step is to confirm that ion suppression is the problem. A post-column infusion experiment is a qualitative method to identify regions in your chromatogram where suppression occurs.[5][6] A quantitative assessment can be made by comparing the analyte's response in a clean solvent versus its response when spiked into a blank sample extract.[5][6]

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1][2] If you are using a simple "dilute-and-shoot" or protein precipitation method, consider more rigorous techniques.[7]

  • Optimize Chromatography: If interfering matrix components co-elute with this compound, improving chromatographic separation can resolve the issue.[5][8]

Q2: How can I change my sample preparation method to reduce ion suppression for this compound?

A2: Enhancing your sample preparation is one of the most effective strategies to combat ion suppression by removing interfering matrix components before LC-MS analysis.[1][9]

Recommended Techniques (from least to most effective):

  • Protein Precipitation (PPT): This is a fast but often incomplete method for cleaning up plasma or serum samples. While it removes large proteins, it leaves behind many other matrix components like phospholipids, which are significant contributors to ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many polar interferences behind in the aqueous phase.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method. By choosing the right sorbent and wash steps, you can selectively bind this compound, wash away interfering compounds, and then elute your purified analyte.[1][3][4] This is often considered the gold standard for complex matrices.

Below is a table illustrating the expected improvement in matrix effect when moving to more advanced sample preparation techniques.

Sample Preparation Method Typical Matrix Effect (%) *Relative Analyte Recovery Complexity
Protein Precipitation (PPT)50 - 70% (High Suppression)GoodLow
Liquid-Liquid Extraction (LLE)80 - 95% (Low-Moderate Suppression)VariableMedium
Solid-Phase Extraction (SPE)> 95% (Minimal Suppression)ExcellentHigh

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates ion suppression.

Q3: Can I mitigate ion suppression by adjusting my LC method instead of changing my sample prep?

A3: Absolutely. Chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix components.[5][6]

Key Strategies:

  • Increase Chromatographic Resolution: Switching to a UPLC/UHPLC system can provide sharper peaks, reducing the likelihood of co-elution with matrix components.

  • Modify the Gradient: Adjusting the mobile phase gradient can shift the retention time of this compound away from regions of high ion suppression.[8]

  • Change Column Chemistry: If you are using a standard C18 column, exploring different stationary phases (e.g., Phenyl-Hexyl, Cyano) can alter selectivity and improve separation from interferences.

Q4: What role do mobile phase additives play in ion suppression, and what should I use for this compound?

A4: Mobile phase additives are critical for good chromatography and ionization but can also be a source of ion suppression.

  • Recommended: For positive mode ESI, volatile additives like formic acid (0.1%) or acetic acid are preferred.[2] They aid in the protonation of analytes like this compound to form [M+H]+ ions without significantly suppressing the signal.

  • Use with Caution: Buffers like ammonium formate or ammonium acetate can be useful but should be used at the lowest effective concentration.

  • Avoid: Non-volatile buffers (e.g., phosphate, TRIS) and strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they are known to cause severe ion suppression and contaminate the mass spectrometer.[2][10][11]

Additive Typical Concentration ESI Compatibility Ion Suppression Potential
Formic Acid0.1 - 0.2%ExcellentLow
Acetic Acid0.1 - 0.5%GoodLow
Ammonium Formate1 - 10 mMGoodModerate
Trifluoroacetic Acid (TFA)0.05 - 0.1%PoorVery High
Phosphate Buffers10 - 20 mMIncompatibleSevere

Q5: I am still facing issues. Are there any instrument-level adjustments I can make?

A5: Yes, optimizing the ESI source parameters and considering alternative ionization methods can help.

Instrumental Strategies:

  • Reduce Flow Rate: Lowering the flow rate (e.g., by using a smaller inner diameter column) can improve desolvation efficiency and reduce the impact of matrix components.[2]

  • Optimize Source Parameters: Adjust parameters like nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to maximize the this compound signal relative to the background noise.

  • Switch Ionization Mode: While this compound is typically analyzed in positive ion mode, testing negative ion mode can sometimes avoid specific interferences.[2]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, especially for less polar compounds.[2][9] If your analyte is compatible, this can be a viable alternative.

Experimental Protocols & Visualizations

Protocol 1: Assessing Ion Suppression via Post-Column Infusion

This protocol allows for the qualitative identification of ion suppression zones within your chromatographic run.

Methodology:

  • Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).

  • System Setup:

    • Use a T-junction to connect the infusion pump to the LC flow path between the analytical column and the MS inlet.

    • Set the infusion pump to deliver the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • The main LC flow rate should be set as per your analytical method (e.g., 0.4-0.5 mL/min).

  • Analysis:

    • Begin infusing the this compound solution into the mass spectrometer. You should observe a stable baseline signal for the this compound MRM transition.

    • Inject a blank matrix sample (e.g., an extract from plasma that does not contain this compound) that has been prepared using your standard sample preparation method.

  • Data Interpretation:

    • Monitor the this compound signal throughout the chromatographic run. Any dips or drops in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.

    • Compare the retention time of your this compound peak from a standard injection with the suppression zones observed. If they overlap, your analysis is being affected.

G cluster_LC LC System cluster_Infusion Infusion Setup HPLC_Pump HPLC Pump Injector Autosampler HPLC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Infusion_Pump Infusion Pump (this compound Sol'n) Infusion_Pump->Tee MS Mass Spectrometer (ESI Source) Tee->MS

Workflow for Post-Column Infusion Experiment.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a robust method for extracting this compound from human plasma, significantly reducing matrix components.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Elute interferences with 1 mL of 0.1 M hydrochloric acid.

    • Wash 2: Elute further interferences with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and inject into the LC-MS system.

G Start Start: Plasma Sample Pretreat 1. Pre-treat: Add Phosphoric Acid Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash1 4a. Wash 1: 0.1 M HCl Load->Wash1 Wash2 4b. Wash 2: Methanol Wash1->Wash2 Elute 5. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute End Inject into LC-MS Reconstitute->End

Solid-Phase Extraction (SPE) Workflow.
Logical Troubleshooting Flowchart

If you are experiencing low signal for this compound, follow this logical progression to diagnose and solve the problem.

G Start Low/Variable Signal for this compound Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS MS_Issue Potential MS/Source Issue - Check tuning & calibration - Clean ion source Check_IS->MS_Issue Yes Assess_Suppression Assess Ion Suppression (Post-Column Infusion) Check_IS->Assess_Suppression No Re_evaluate Re-evaluate Signal MS_Issue->Re_evaluate Suppression_Detected Is suppression significant at analyte RT? Assess_Suppression->Suppression_Detected Sample_Prep_Issue Potential Sample Prep Issue - Check analyte recovery - Verify standard concentrations Suppression_Detected->Sample_Prep_Issue No Optimize_Chroma Optimize Chromatography - Modify gradient - Change column Suppression_Detected->Optimize_Chroma Yes Sample_Prep_Issue->Re_evaluate Improve_Cleanup Improve Sample Cleanup (e.g., PPT -> SPE) Optimize_Chroma->Improve_Cleanup Improve_Cleanup->Re_evaluate

Troubleshooting Logic for Ion Suppression.

References

strategies to overcome matrix effects in dehydrofelodipine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of dehydrofelodipine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect this compound bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, endogenous matrix components from plasma or serum, such as phospholipids, proteins, and salts, can either suppress or enhance the ionization of this compound and its internal standard.[1][2] This can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2]

Q2: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds that interfere with the ionization process in the mass spectrometer's ion source.[1] For biological matrices like plasma, phospholipids are a major contributor to ion suppression.[2][3] Other sources can include salts, proteins, and co-administered drugs or their metabolites.[1]

Q3: Why is a stable isotope-labeled (SIL) internal standard, like this compound-d3, recommended?

A3: A stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS bioanalysis.[4] this compound-d3 is an ideal internal standard for this compound because it has nearly identical physicochemical properties and chromatographic behavior.[4][5] This ensures that it experiences the same degree of matrix effect and variability during sample preparation and injection as the analyte.[4] By using the peak area ratio of the analyte to the SIL internal standard, these variations can be effectively compensated for, leading to highly accurate and precise results.[4][6]

Q4: What are the common sample preparation techniques to minimize matrix effects for this compound?

A4: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, often using cold acetonitrile, to remove the majority of proteins.[7][8] However, it may not effectively remove other matrix components like phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample extract by partitioning the analyte into an immiscible organic solvent, leaving many interfering components behind in the aqueous layer.[8][10]

  • Solid-Phase Extraction (SPE): A highly effective method for removing interfering compounds and concentrating the analyte, resulting in a much cleaner extract compared to PPT and LLE.[10][11]

Q5: How can I assess the presence and extent of matrix effects in my assay?

A5: Matrix effects can be evaluated both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the MS detector, post-column. A blank, extracted matrix sample is then injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1]

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1][2]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

  • Question: My signal for this compound is very low or absent. What are the likely causes and how can I troubleshoot this?

  • Answer: Low signal intensity is often a result of significant ion suppression from matrix effects.[8]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction to obtain a cleaner sample extract.[8][10] Specialized phospholipid removal plates or cartridges can also be highly effective.[3][9][11]

      • Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the interfering matrix components. A shallower gradient can improve resolution.[8]

      • Sample Dilution: Diluting the sample extract can lower the concentration of interfering matrix components, thereby reducing their impact on ionization.[8]

      • Check Instrument Performance: Infuse a this compound standard solution directly into the mass spectrometer to confirm that the instrument is functioning correctly and the standard is not degraded.[8]

Issue 2: Poor Peak Shape (Tailing or Broadening)

  • Question: The chromatographic peak for this compound is tailing or broad, which affects integration and sensitivity. What should I do?

  • Answer: Poor peak shape is typically a chromatographic issue.

    • Troubleshooting Steps:

      • Evaluate the Analytical Column: The column may be degraded or contaminated. Replace it with a new one to see if peak shape improves.[8]

      • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for this compound. Check for proper mobile phase composition and compatibility with your column.[8]

      • Check for Sample Overload: Injecting a sample with too high a concentration can overload the column. Try diluting the sample.[8]

Issue 3: High Variability in Results (Poor Precision)

  • Question: I am observing high %CV in my quality control samples. What could be the cause?

  • Answer: High variability often points to inconsistent matrix effects between samples or issues with sample preparation.

    • Troubleshooting Steps:

      • Use a Stable Isotope-Labeled Internal Standard: If you are not already, using this compound-d3 is the most effective way to compensate for variability in matrix effects and sample processing.[4][12]

      • Standardize Sample Preparation: Ensure your sample preparation procedure is consistent and reproducible for all samples. Inconsistent extraction efficiencies can lead to high variability.

      • Evaluate Different Lots of Matrix: The matrix effect can vary between different sources of biological matrix. It is important to evaluate the matrix effect using at least six different lots of blank matrix during method validation.[1]

Data and Protocols

Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical in minimizing matrix effects. The following table provides a qualitative comparison of common techniques.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed FastModerateSlow
Cost LowLowHigh
Cleanliness of Extract LowModerateHigh
Matrix Effect Removal LowModerateHigh
Phospholipid Removal PoorModerateHigh
Suitability High-throughput screeningWhen cleaner samples are neededFor assays requiring high sensitivity and minimal matrix effects
Representative Performance Data

The following table shows illustrative recovery and matrix effect data for this compound using different sample preparation techniques. Actual results may vary depending on the specific method and matrix.

AnalyteQC LevelSample PreparationExtraction Recovery (%)Matrix Effect (%)
This compoundLow QCProtein Precipitation80 - 9075 - 90
This compoundHigh QCProtein Precipitation82 - 9278 - 92
This compoundLow QCLiquid-Liquid Extraction85 - 9590 - 110
This compoundHigh QCLiquid-Liquid Extraction87 - 9892 - 108
This compoundLow QCSolid-Phase Extraction90 - 10595 - 105
This compoundHigh QCSolid-Phase Extraction92 - 10597 - 103
This compound-d3Mid QCLiquid-Liquid Extraction86 - 9691 - 109

Data is illustrative and based on typical performance of similar bioanalytical methods.[4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput analysis.[7]

  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound-d3 internal standard working solution to all samples except for the blank matrix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to PPT.[8]

  • Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the this compound-d3 internal standard working solution.

  • Add 500 µL of a liquid-liquid extraction solvent (e.g., diethyl ether:hexane 80:20, v/v).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix factor.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and this compound-d3 into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your validated sample preparation method. Spike this compound and this compound-d3 into the final, dried extracts at low and high QC concentrations before reconstitution.

    • Set C (Pre-Extraction Spike): Spike this compound and this compound-d3 into six different lots of blank plasma at low and high QC concentrations before starting the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Mean Peak Response Ratio of Analyte/IS in Set A)

    • A value close to 1 indicates no significant matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[2]

  • Calculate Recovery:

    • Recovery (%) = [(Mean Peak Response in Set C) / (Mean Peak Response in Set B)] x 100

Visual Guides

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound-d3 (IS) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporate & Reconstitute extraction->evap lcms LC-MS/MS Analysis evap->lcms Inject Sample data Data Acquisition (Peak Areas) lcms->data quant Quantification (Analyte/IS Ratio) data->quant start Issue Encountered (e.g., Low Signal, High Variability) check_is Using SIL-IS (this compound-d3)? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Assess Sample Cleanup check_is->check_cleanup Yes implement_is->check_cleanup improve_cleanup Improve Cleanup (LLE, SPE, PLR) check_cleanup->improve_cleanup Insufficient check_chrom Optimize Chromatography check_cleanup->check_chrom Sufficient improve_cleanup->check_chrom modify_chrom Modify Gradient / Column check_chrom->modify_chrom Suboptimal end_node Problem Resolved check_chrom->end_node Optimized modify_chrom->end_node cluster_result Result analyte This compound (Analyte) extraction Sample Extraction (Variable Loss) analyte->extraction is This compound-d3 (Internal Standard) is->extraction ionization MS Ionization (Matrix Effect) extraction->ionization ratio Peak Area Ratio (Analyte / IS) = Constant ionization->ratio

References

improving dehydrofelodipine extraction recovery from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of dehydrofelodipine from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is the primary and pharmacologically inactive metabolite of felodipine, a calcium channel blocker used to treat hypertension.[1][2] Accurate quantification of felodipine and its metabolite, this compound, in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies.[1] this compound-d3, a stable isotope-labeled version, is frequently used as an internal standard in bioanalytical methods to ensure the accuracy and precision of felodipine quantification.[1][2]

Q2: What are the common methods for extracting this compound from biological samples?

A2: The most common techniques for extracting this compound from biological matrices such as plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the required sample cleanliness, sensitivity, and throughput.[1]

Q3: How does the choice of extraction method affect the final analysis?

A3: Each extraction method offers a different balance between recovery rate, purity of the extract, and experimental complexity. Protein precipitation is a rapid and simple method suitable for high-throughput analysis but may result in a less clean extract with significant matrix effects.[1] Liquid-liquid extraction provides a cleaner extract and minimizes matrix effects, often leading to higher recovery rates.[1] Solid-phase extraction is a powerful technique for sample clean-up and concentration, generally resulting in the cleanest samples and reduced matrix effects, though the protocol can be more complex.[3]

Troubleshooting Guide

Q1: I am experiencing low recovery of this compound with Protein Precipitation (PPT). What are the possible causes and solutions?

A1: Low recovery with PPT can be due to several factors:

  • Incomplete Protein Precipitation: Ensure the correct ratio of precipitating solvent (e.g., cold acetonitrile) to the plasma sample is used. A common ratio is 3:1 or 4:1 (solvent:plasma).[4][5] Inadequate vortexing can also lead to incomplete precipitation. Mix the sample vigorously for at least one minute.[4]

  • Analyte Co-precipitation: this compound might be trapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing and consider optimizing the precipitation time and temperature.

  • Sub-optimal Solvent: While acetonitrile is common, other organic solvents like methanol or acetone can be tested. The choice of solvent can influence precipitation efficiency and analyte recovery.

Q2: My this compound recovery is inconsistent with Liquid-Liquid Extraction (LLE). How can I improve this?

A2: Inconsistent LLE recovery is often related to:

  • Incorrect pH: The pH of the aqueous phase is critical for ensuring the analyte is in a neutral form for efficient extraction into the organic solvent. The optimal pH should be determined based on the pKa of this compound.

  • Inappropriate Solvent System: The choice of extraction solvent is crucial. A mixture of diethyl ether and hexane (e.g., 80:20, v/v) is commonly used.[2][6] Experiment with different solvent polarities and ratios to optimize extraction efficiency.

  • Insufficient Mixing or Phase Separation: Ensure vigorous vortexing for adequate mixing of the aqueous and organic phases.[2][6] Subsequently, complete phase separation is essential. Centrifugation can help to achieve a clear separation.[2][6]

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte. To break up emulsions, try adding a small amount of a different organic solvent or salt, or use gentle centrifugation.

Q3: I am facing challenges with Solid-Phase Extraction (SPE) for this compound, leading to low recovery. What should I troubleshoot?

A3: Low recovery in SPE can be a multi-step issue:

  • Improper Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge will lead to poor analyte retention.[7] Ensure the sorbent is wetted with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for the sample.[7]

  • Analyte Breakthrough during Loading: If the sample is loaded too quickly or the solvent in which the sample is dissolved is too strong, the analyte may not bind effectively to the sorbent and will be lost in the flow-through.[4] Reduce the flow rate during sample loading and ensure the sample solvent is compatible with the sorbent.[4]

  • Inadequate Washing: The wash step is intended to remove interferences without eluting the analyte. If the wash solvent is too strong, it can prematurely elute the this compound.[4] Optimize the wash solvent composition to maximize interference removal while retaining the analyte.[4]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[8] Consider increasing the organic solvent strength in the elution buffer or using a different elution solvent.[8]

Comparison of Extraction Methods

The selection of an appropriate extraction method is a critical step in the bioanalysis of this compound. The following table summarizes the key performance characteristics of the most common techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Rate Generally >85%[1]~99.4% (for Felodipine)[1]Generally high, but method-dependent
Sample Cleanliness Moderate[1]High[1]Very High[3]
Matrix Effect Can be significant[1]Minimized[1]Significantly Reduced[3]
Throughput High[1]Medium[1]Medium to High (with automation)
Complexity LowMediumHigh
Solvent Consumption Low to MediumHighLow to Medium

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for high-throughput analysis.[1]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound-d3 internal standard working solution.[4]

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture vigorously for 1 minute.[4]

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]

Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT and helps to minimize matrix effects.[1][2]

  • Pipette 100 µL of the plasma sample into a centrifuge tube.[6]

  • Add 25 µL of the this compound-d3 internal standard working solution.[6]

  • Vortex for 10 seconds.[6]

  • Add 500 µL of the extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20, v/v).[6]

  • Vortex vigorously for 2 minutes to ensure thorough extraction.[6]

  • Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Vortex for 30 seconds and inject the sample into the LC-MS/MS system.[6]

Solid-Phase Extraction (SPE)

This protocol uses a C18 cartridge and is a general procedure that should be optimized for this compound.

  • Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of water. Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma) add_is Add Internal Standard (this compound-d3) start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge_evap Centrifugation / Evaporation extraction->centrifuge_evap reconstitute Reconstitution centrifuge_evap->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

General experimental workflow for this compound extraction and analysis.

troubleshooting_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Low Recovery Observed ppt_check Check Solvent:Plasma Ratio and Vortexing start->ppt_check Using PPT lle_check Check pH and Solvent System start->lle_check Using LLE spe_check Analyze Fractions (Load, Wash, Elute) start->spe_check Using SPE ppt_solution Adjust Ratio (e.g., 3:1) Increase Vortex Time/Speed ppt_check->ppt_solution Issue Found lle_solution Optimize pH Test Different Solvents/Ratios lle_check->lle_solution Issue Found spe_solution Optimize Conditioning, Wash, and Elution Solvents spe_check->spe_solution Issue Found

Troubleshooting decision tree for low this compound recovery.

References

addressing dehydrofelodipine instability in acidic mobile phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dehydrofelodipine analysis, particularly its instability and poor peak shape in acidic mobile phases during High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is the primary and pharmacologically inactive metabolite of felodipine, a widely used antihypertensive drug.[1] Its analysis is crucial for pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of felodipine.

Q2: What are the main challenges encountered when analyzing this compound using reversed-phase HPLC?

The primary challenge is poor chromatographic peak shape, specifically peak tailing. This is due to the chemical nature of this compound, which is a pyridine derivative. The basic nitrogen atom on the pyridine ring can interact with acidic residual silanol groups on the surface of silica-based stationary phases (like C18), leading to secondary interactions and peak tailing.[2]

Q3: Why is this compound prone to instability in acidic mobile phases?

As a pyridine dicarboxylic acid ester, this compound can be susceptible to acid-catalyzed hydrolysis of its ester groups. While extensive data on the degradation kinetics of this compound itself is limited, forced degradation studies of the parent drug, felodipine, indicate that the dihydropyridine ring is oxidized to the pyridine ring of this compound under acidic conditions.[3] The stability of this compound in the acidic mobile phase is crucial for accurate quantification.

Q4: What is the pKa of this compound and why is it relevant?

The predicted pKa of this compound is approximately 1.48.[4] This value indicates the pH at which the pyridine nitrogen is 50% protonated. In acidic mobile phases with a pH around 2.5-3.0, the pyridine nitrogen will be protonated (positively charged). This positive charge can lead to electrostatic repulsion from a positively charged stationary phase surface or attraction to ionized, negatively charged silanol groups, affecting retention and peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Poor peak resolution from adjacent peaks.

  • Inaccurate peak integration and quantification.

Root Causes:

  • Secondary Silanol Interactions: The protonated basic nitrogen of this compound interacts with acidic, ionized silanol groups on the silica-based column packing.[2]

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both this compound and the column's silanol groups.

Solutions:

StrategyDetailed Protocol
Adjust Mobile Phase pH Lowering the mobile phase pH to 2.5-3.0 can suppress the ionization of residual silanol groups, thereby minimizing their interaction with the protonated this compound.[2] Prepare the aqueous portion of the mobile phase with 0.1% formic acid to achieve a pH of approximately 2.7.[2]
Use Mobile Phase Additives Ammonium Formate/Acetate (10-20 mM): Acts as a buffer to control pH and can improve peak shape. It is compatible with mass spectrometry (MS).[2] Triethylamine (TEA) (5-10 mM): Acts as a competing base, blocking the active silanol sites. Note: TEA is not ideal for MS detection due to ion suppression.[2]
Select an Appropriate Column End-Capped C18 Column: Use a high-purity, end-capped C18 column to minimize the number of accessible free silanol groups.[2] Alternative Stationary Phase: Consider a column with a different stationary phase, such as a phenyl or polar-embedded phase, which may offer different selectivity and improved peak shape.[2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.7) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 additives Add Mobile Phase Modifier (e.g., 10-20 mM Ammonium Formate) check1->additives No end Problem Resolved check1->end Yes check2 Peak Shape Improved? additives->check2 column Change HPLC Column (e.g., End-capped C18 or Phenyl) check2->column No end2 Problem Resolved check2->end2 Yes end3 Problem Resolved column->end3

Caption: A decision tree for troubleshooting peak tailing.

Issue 2: Analyte Instability (Signal Loss or Appearance of Degradation Peaks)

Symptoms:

  • Decrease in this compound peak area over a sequence of injections.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Poor reproducibility of results.

Root Cause:

  • Acid-Catalyzed Hydrolysis: The ester functional groups in this compound may be susceptible to hydrolysis in highly acidic mobile phases, especially at elevated temperatures.

Solutions:

StrategyDetailed Protocol
Optimize Mobile Phase pH While a low pH is good for peak shape, an excessively low pH could promote degradation. Evaluate a pH range (e.g., 2.7 to 4.0) to find a balance between peak shape and stability. Use a pH meter for accurate mobile phase preparation.
Control Column Temperature Maintain a lower column temperature (e.g., 25-30°C) to minimize the rate of potential degradation. Avoid elevated temperatures unless necessary for separation efficiency.
Minimize Sample Residence Time Use a shorter analytical run time if possible. Avoid letting samples sit in the autosampler for extended periods before injection.
Freshly Prepare Mobile Phase Prepare the acidic mobile phase fresh daily to ensure consistent pH and composition.

Chemical Transformation and Potential Degradation

G felodipine Felodipine (Dihydropyridine) This compound This compound (Pyridine Derivative) felodipine->this compound Oxidation (Acidic Conditions) hydrolysis Potential Hydrolysis Products (Carboxylic Acids) This compound->hydrolysis Acid-Catalyzed Hydrolysis (Ester Cleavage)

Caption: Formation and potential degradation of this compound.

Experimental Protocols

Protocol 1: HPLC Method for Improved this compound Peak Shape

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 40% B to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.

  • Detection: UV at 243 nm or MS with electrospray ionization (ESI) in positive mode.

Protocol 2: Forced Degradation Study for Felodipine (to generate this compound)

This protocol can be used to generate this compound from felodipine for analytical method development and validation.

  • Acid Hydrolysis:

    • Prepare a stock solution of felodipine in a suitable solvent (e.g., methanol).

    • Take an aliquot of the stock solution and add an equal volume of 2 N hydrochloric acid.[3]

    • Reflux the mixture at 60°C for 5 hours.[3]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of 2 N sodium hydroxide.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes typical HPLC method parameters that have been successfully used for the analysis of felodipine and its related substances, including this compound.

ParameterCondition 1Condition 2
Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase 0.02 mM ammonium acetate (pH 5) and acetonitrile (55:45, v/v)Gradient with 0.1% formic acid in water and acetonitrile
Flow Rate 0.7 mL/minNot Specified
Detection (λmax) 240 nmNot Specified
Reference [6][7]

References

Technical Support Center: Optimizing Collision Energy for Dehydrofelodipine Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of collision energy for the MS/MS fragmentation of dehydrofelodipine.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical mass of the protonated this compound ion?

A1: The theoretical monoisotopic mass of the protonated this compound ion ([M+H]⁺) is approximately 382.0814 Da. For its deuterated internal standard, this compound-d3, the [M+H]⁺ ion has a theoretical monoisotopic mass of approximately 386.0795 Da.[1] It is crucial to use the high-resolution mass for accurate precursor ion selection.

Q2: What are the expected major fragment ions for this compound in positive ion ESI-MS/MS?

A2: The fragmentation of this compound, similar to other dihydropyridine compounds, typically involves neutral losses from the ester groups on the pyridine ring.[1] Common fragment ions result from the loss of the ethyl ester and the methyl ester groups. For instance, a study on felodipine photoproducts identified a fragment ion at m/z 354.00 for this compound (protonated mass m/z 382.20), which corresponds to the loss of an ethyl group.[2] The fragmentation pattern of this compound-d3 is expected to be similar, with key fragments arising from the loss of the ethyl ester and the deuterated methyl ester groups.[1]

Q3: Why is optimizing collision energy crucial for this compound analysis?

A3: Optimizing collision energy is critical for achieving the highest sensitivity and specificity in MS/MS analysis. Insufficient collision energy will lead to poor fragmentation, with the precursor ion dominating the spectrum. Conversely, excessive energy can cause over-fragmentation, resulting in low-intensity, less specific fragment ions and a loss of valuable structural information. Each precursor-to-product ion transition has an optimal collision energy that maximizes the signal of the product ion.

Q4: What is a good starting point for collision energy optimization for this compound?

A4: A good starting point for collision energy optimization for this compound is to perform a collision energy ramping or stepping experiment. You can start with a broad range, for example, from 10 to 50 eV, and observe which energy level produces the most intense and stable fragment ion signal.[3] Some literature suggests starting with a stepped collision energy of 15, 30, and 45 eV.[1] The optimal value will be instrument-dependent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fragment Ion Intensity Suboptimal collision energy.Perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the optimal setting for each desired fragment ion.
Incorrect precursor ion selection.Verify the m/z of the precursor ion is correct for the protonated this compound ([M+H]⁺). Ensure the isolation window is appropriate.
Ion source contamination.Clean the ion source according to the manufacturer's protocol. A dirty source can significantly suppress the signal.[1]
Poor Peak Shape in LC-MS/MS Inappropriate mobile phase.Ensure the mobile phase is suitable for positive mode electrospray ionization (ESI+), typically by adding a small amount of formic acid (e.g., 0.1%).[1]
Column overload.Dilute the sample to avoid overloading the analytical column, which can lead to peak broadening.
Inconsistent Fragmentation Pattern Fluctuations in collision cell pressure.Ensure the collision gas (e.g., argon or nitrogen) pressure is stable and set to the manufacturer's recommended level.
Matrix effects.Matrix components co-eluting with this compound can suppress or enhance its fragmentation. Improve sample clean-up, for example, by using solid-phase extraction (SPE) instead of simple protein precipitation, or adjust the chromatographic gradient to separate the analyte from interfering compounds.
Signal Suppression for this compound High concentration of co-eluting compounds.Modify the chromatographic method to better separate this compound from matrix components. A shallower gradient can improve resolution.
Inefficient ionization.Optimize ion source parameters such as capillary voltage, source temperature, and nebulizer gas flow to maximize the ionization of this compound.

Quantitative Data Summary

The optimal collision energy for a given precursor-to-product ion transition is highly dependent on the mass spectrometer being used. Therefore, the following values should be considered as starting points for method development and must be empirically optimized.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (CE) - Starting Point
This compound382.1354.015 - 30 eV
This compound382.1To be determined15 - 30 eV
This compound-d3385.1339.115 - 30 eV
This compound-d3385.1To be determined15 - 30 eV

Note: The product ion for this compound-d3 at m/z 339.1 is predicted based on the fragmentation of felodipine and the deuterated methyl ester group.[4]

Experimental Protocols

Collision Energy Optimization Protocol

This protocol outlines the general steps for determining the optimal collision energy for this compound fragmentation using direct infusion.

  • Standard Preparation: Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Creation: Create an MS/MS method in your instrument control software.

    • Set the precursor ion to the m/z of protonated this compound (~382.1).

    • Set the product ion scan to monitor the expected range of fragment ions.

    • Create a series of experiments where the collision energy is ramped or stepped across a range (e.g., 5 to 60 eV in 2 eV increments).

  • Data Acquisition: Acquire data for each collision energy step, ensuring enough scan time to obtain a stable signal.

  • Data Analysis:

    • Generate a breakdown curve by plotting the intensity of the precursor ion and each major product ion as a function of the collision energy.

    • The optimal collision energy for a specific product ion is the value at which its intensity is maximized.

Sample Preparation for LC-MS/MS Analysis (from Plasma)

A common method for extracting this compound from plasma is protein precipitation.[1]

  • Sample Aliquoting: Aliquot a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Addition: Add a small volume (e.g., 20 µL) of the this compound-d3 internal standard working solution.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Visualizations

Collision_Energy_Optimization_Workflow Workflow for Optimizing Collision Energy cluster_prep Preparation cluster_infusion Direct Infusion cluster_ms_setup MS/MS Method Setup cluster_acquisition Data Acquisition & Analysis prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse set_precursor Set Precursor Ion (m/z 382.1) infuse->set_precursor set_scan Set Product Ion Scan Range set_precursor->set_scan set_ce_ramp Define Collision Energy Ramp (e.g., 5-60 eV) set_scan->set_ce_ramp acquire Acquire MS/MS Data set_ce_ramp->acquire analyze Analyze Data: Plot Ion Intensity vs. CE acquire->analyze determine_opt Determine Optimal CE for Each Fragment analyze->determine_opt

Caption: A logical workflow for the empirical optimization of collision energy.

References

dealing with labile deuterium exchange in dehydrofelodipine-d3 standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydrofelodipine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting issues related to labile deuterium exchange in this compound-d3 standards during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is labile deuterium exchange, and why is it a concern for my this compound-d3 internal standard?

A1: Labile deuterium exchange, or H/D back-exchange, is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[1] This is a critical issue in quantitative mass spectrometry because it lowers the isotopic purity of the deuterated internal standard.[1] This can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, compromising the accuracy and reliability of the quantitative data.[1][2]

Q2: Where are the deuterium labels on this compound-d3, and how stable are they?

A2: this compound-d3 is labeled on the methyl ester group (O-CD3).[3] While deuterium atoms on carbon atoms are generally more stable than those on heteroatoms (like oxygen or nitrogen), the stability can be compromised under certain conditions.[4][5] The deuterium atoms on the methyl group in this compound-d3 are generally considered stable; however, exposure to extreme pH or high temperatures during sample preparation, storage, or analysis can lead to a low level of H/D exchange.[4]

Q3: What are the primary experimental factors that can cause my this compound-d3 standard to lose its deuterium labels?

A3: The rate of deuterium back-exchange is significantly influenced by several key factors:

  • pH: Both acidic and basic conditions can catalyze the exchange reaction.[6][7] The minimum rate of exchange is often observed at a pH of approximately 2.5-3.0.[1][8]

  • Temperature: Higher temperatures accelerate the rate of exchange.[1][6] It is a critical factor to control throughout the experimental workflow.

  • Solvent Composition: Protic solvents like water and methanol are sources of protons and are necessary for the exchange to occur.[5][6] Aprotic solvents such as acetonitrile are preferred for preparing and storing stock solutions.[8]

  • Exposure Time: The longer the standard is exposed to unfavorable conditions (high temperature, protic solvents), the greater the extent of back-exchange will be.[1]

Q4: How can I determine if deuterium back-exchange is occurring in my experiment?

A4: There are two primary indicators of back-exchange:

  • Appearance of an Unlabeled Signal: Analyze a blank matrix sample that has been spiked only with the this compound-d3 internal standard. The appearance or increase of a signal at the mass-to-charge ratio (m/z) of the unlabeled this compound over time is a direct indication of back-exchange.[2][6]

  • Inconsistent Results: Poor precision (high %CV) and a drift in quantitative results over the course of an analytical run can also suggest that the isotopic purity of the internal standard is changing due to exchange.[2]

Q5: My deuterated standard elutes slightly earlier than the unlabeled analyte in my LC-MS run. Is this caused by back-exchange?

A5: Not necessarily. This phenomenon is likely due to the "deuterium isotope effect".[2][4] In reversed-phase chromatography, deuterated compounds can be slightly less retentive and elute a fraction of a second earlier than their non-deuterated counterparts.[4][9] While this is not back-exchange, it can still be problematic if the separation is significant enough to cause differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2][9]

Q6: To avoid exchange issues, should I use a ¹³C or ¹⁵N-labeled internal standard instead?

A6: Yes, if available, using an internal standard labeled with a heavy isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is an excellent strategy to completely avoid the problem of back-exchange.[5] These isotopes are not susceptible to exchange under typical bioanalytical conditions.[5] They also tend to have a negligible isotope effect, ensuring better co-elution with the analyte.[9]

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve common issues encountered when using this compound-d3.

Issue 1: Inaccurate or Imprecise Quantitative Results

If you are observing high variability (%CV) or a drift in your results, follow this diagnostic workflow.

start Inaccurate / Imprecise Quantitative Results check_coelution Step 1: Verify Chromatographic Co-elution start->check_coelution is_shift Is there a significant retention time shift? check_coelution->is_shift optimize_lc Solution: Optimize LC method (gradient, temp) to achieve co-elution. is_shift->optimize_lc Yes check_purity Step 2: Assess Internal Standard Purity is_shift->check_purity No end Problem Resolved optimize_lc->end is_unlabeled Is unlabeled analyte present in IS-only injection (at T=0)? check_purity->is_unlabeled source_new Solution: Source a higher purity standard. is_unlabeled->source_new Yes (>5% of LLOQ) check_exchange Step 3: Evaluate for H/D Back-Exchange is_unlabeled->check_exchange No source_new->end is_increase Does unlabeled signal increase over time in autosampler? check_exchange->is_increase implement_protocol Solution: Implement protocols to minimize exchange (↓Temp, ↓Time). is_increase->implement_protocol Yes is_increase->end No implement_protocol->end

Caption: Troubleshooting workflow for inaccurate results.

Data Presentation

Table 1: Factors Influencing the Rate of Deuterium Back-Exchange

FactorCondition Promoting ExchangeRecommended Condition to Minimize ExchangeRationale
pH High (>8) or Low (<2) pHpH ~2.5 - 4.0The H/D exchange reaction is catalyzed by both acid and base; the rate is minimal in the weakly acidic range.[1]
Temperature Elevated Temperatures (>25°C)≤ 4°C (On ice, cooled autosampler)Higher temperatures provide the activation energy needed for the exchange reaction to occur.[1][6]
Solvent Protic Solvents (Water, Methanol)Aprotic Solvents (Acetonitrile, Dioxane)Protic solvents provide a source of hydrogen atoms to exchange with the deuterium on the standard.[6]
Time Long incubation/autosampler wait timesMinimize time from preparation to injectionThe extent of exchange is cumulative; reducing exposure time limits the opportunity for the reaction.[1]

Table 2: Recommended Storage Conditions for Deuterated Standards

FormStorage ConditionSolvent/EnvironmentDurationRationale
Solid -20°C or colderIn desiccator, under inert gasLong-termProtects from atmospheric moisture and degradation.[6]
Stock Solution -20°C to -80°CAprotic solvent (e.g., Acetonitrile)Long-termMinimizes exposure to protic sources and slows reaction kinetics.[6][10]
Working Solution 2-8°CPrepared fresh in mobile phaseShort-term (hours)For immediate use; prolonged storage in aqueous/protic solutions is not recommended.[10]

Experimental Protocols

Protocol 1: Stability Assessment of this compound-d3 in the Autosampler

This protocol is designed to determine if significant back-exchange is occurring while samples are queued for analysis.

  • Sample Preparation: Prepare a quality control (QC) sample at a medium concentration by spiking this compound-d3 into the blank biological matrix extract.

  • Time-Point Incubation: Aliquot this sample into several LC-MS vials.

  • Initial Analysis (T=0): Immediately analyze the first vial to establish a baseline. Monitor the mass transitions for both this compound-d3 and unlabeled this compound.

  • Incubation: Place the remaining vials in the autosampler set to its operational temperature (e.g., 4°C).

  • Subsequent Analysis: Analyze the vials at subsequent time points (e.g., 4, 8, 12, and 24 hours).[5]

  • Data Evaluation: Calculate the peak area of the unlabeled this compound signal as a percentage of the this compound-d3 signal at each time point. A significant increase in this percentage over time confirms on-instrument back-exchange.

Protocol 2: Sample Preparation Workflow to Minimize Deuterium Exchange

This protocol outlines a best-practice procedure for preparing biological samples using this compound-d3 internal standard.

cluster_prep Pre-Analysis Preparation cluster_extraction Extraction Procedure (Perform on Ice) cluster_analysis Analysis pre_chill 1. Pre-chill all reagents (matrix, solvents) and tubes to 4°C. aliquot 2. Aliquot biological matrix (e.g., plasma) into pre-chilled tube. pre_chill->aliquot spike_is 3. Spike with cold this compound-d3 working solution (in ACN). aliquot->spike_is precipitate 4. Add ice-cold protein precipitation solvent (e.g., ACN with 0.1% Formic Acid). spike_is->precipitate vortex 5. Vortex vigorously for 30-60 seconds. precipitate->vortex centrifuge 6. Centrifuge at 4°C. vortex->centrifuge transfer 7. Transfer supernatant to a pre-chilled LC-MS vial. centrifuge->transfer analyze 8. Place in cooled autosampler (≤ 4°C) and analyze promptly. transfer->analyze

Caption: Recommended sample preparation workflow.

Table 3: Example LC-MS/MS Parameters for Analysis

ParameterRecommended SettingRationale
LC Column C18, <3 µm particle sizeProvides good retention and resolution for felodipine and its metabolites.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Low pH sharpens peaks and minimizes H/D back-exchange.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Column Temp. 30-40°CBalances separation efficiency with potential for on-column exchange. Lower temp is safer if co-elution is maintained.
Autosampler Temp. 4°CCritical for minimizing back-exchange in queued samples.[1]
Ionization Mode Positive Electrospray (ESI+)This compound is readily protonated.
MRM Transition Precursor Ion [M+H]⁺ ~m/z 386.1The protonated molecular ion for this compound-d3.[4]
Product IonTo be determined during method development based on the most stable and abundant fragment.[4]

References

Navigating Chromatographic Challenges: A Technical Guide to Resolving Felodipine and Dehydrofelodipine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers in drug development and analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of achieving optimal chromatographic resolution between the calcium channel blocker, felodipine, and its primary metabolite, dehydrofelodipine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating felodipine and this compound?

Felodipine is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its main inactive metabolite, this compound.[1] Due to their structural similarities, achieving baseline separation between the parent drug and its metabolite can be challenging. Key factors influencing resolution include the choice of stationary phase, mobile phase composition, and flow rate.

Q2: Which type of chromatography is most effective for this separation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation of felodipine and this compound.[2][3] This method utilizes a non-polar stationary phase, typically C18, and a polar mobile phase.

Q3: What is a suitable internal standard for the analysis of felodipine and this compound?

For high-accuracy and precise quantification, especially in biological matrices, a stable isotope-labeled internal standard is recommended. This compound-d3 is a commonly used internal standard for this purpose.[1][4]

Q4: Can mass spectrometry improve the analysis of these compounds?

Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of felodipine and this compound, particularly at low concentrations found in biological samples like human plasma.[1][4]

Troubleshooting Guide: Improving Resolution

Poor resolution between felodipine and this compound can manifest as overlapping peaks, making accurate quantification difficult. The following sections provide guidance on troubleshooting and optimizing your chromatographic method.

Issue 1: Poor Peak Separation (Co-elution)

If you are observing co-elution or poor resolution between the felodipine and this compound peaks, consider the following adjustments to your method.

Root Cause Analysis and Solutions: Co-elution

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Caption: Troubleshooting workflow for poor peak separation.

Detailed Solutions:

  • Mobile Phase Composition: The composition of your mobile phase is a critical factor.[5]

    • Organic Solvent Ratio: A common mobile phase for felodipine analysis is a mixture of acetonitrile and water.[2][6] Adjusting the ratio of acetonitrile to the aqueous buffer can significantly impact retention times and selectivity. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • pH: The pH of the mobile phase can alter the ionization state of the analytes, affecting their interaction with the stationary phase. Experimenting with different pH values of the aqueous component can be beneficial.

    • Buffer: The use of a buffer, such as ammonium acetate or sodium phosphate, helps to maintain a stable pH and can improve peak shape.[7][8]

  • Stationary Phase: The choice of the HPLC column is crucial.

    • Column Chemistry: While C18 columns are standard, different brands and models have unique characteristics (e.g., end-capping, pore size, carbon load) that can affect selectivity. If resolution is poor on one C18 column, trying a different C18 column from another manufacturer may provide the necessary change in selectivity.

    • Particle Size: Columns with smaller particle sizes (e.g., 3.5 µm or 1.8 µm) provide higher efficiency and can lead to better resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution, though at the cost of longer run times.[5]

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, which can sometimes lead to sharper peaks and better resolution.[5] However, be mindful of the thermal stability of your analytes.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of felodipine and this compound.

Experimental Workflow: Method Development

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Caption: General workflow for chromatographic method development.

Protocol 1: RP-HPLC Method for Felodipine and this compound

This protocol is a general starting point based on commonly cited methods.[2][6][9]

1. Sample Preparation (from Plasma):

  • Liquid-Liquid Extraction (LLE):

    • To 0.5 mL of human plasma, add the internal standard solution (e.g., this compound-d3).[4]

    • Add a suitable organic solvent, such as a mixture of diethyl ether and hexane (e.g., 80:20, v/v).[4]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[4]

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][9]
Mobile Phase Acetonitrile and water (e.g., 80:20 v/v)[2][6] or Methanol:Acetonitrile:Water (50:15:35 v/v/v)[9]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[2][6]
Detection UV at 238 nm[9] or 243 nm[2]
Injection Volume 10-20 µL

3. Data Analysis:

  • Identify peaks based on the retention times of felodipine and this compound standards.

  • Calculate the resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.

Data Summary

The following tables summarize quantitative data from various published methods for felodipine analysis. Note that not all methods explicitly report data for this compound.

Table 1: Chromatographic Conditions for Felodipine Analysis

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
--INVALID-LINK--[3]C18 (4.6x250mm, 5µm)Acetonitrile:Water (80:20 v/v)1.02435.76
--INVALID-LINK--[6]C18 (4.5x25cm, 5µ)Acetonitrile:Water (80:20 v/v)1.02343.617
--INVALID-LINK--[9]C18 (4.6x250mm, 5µm)Methanol:Acetonitrile:Water (50:15:35 v/v/v)1.0238Not specified
--INVALID-LINK--[1]C18 (2.1x50mm, 3.5µm)Not specified (LC-MS/MS)Not specifiedMS/MSNot specified

This technical support guide provides a starting point for addressing challenges in the chromatographic separation of felodipine and this compound. Successful separation will often involve a systematic approach to method development and optimization, as outlined in the provided troubleshooting and workflow diagrams. For further assistance, please consult the referenced literature or contact our technical support team.

References

Technical Support Center: Minimizing Dehydrofelodipine Carryover in HPLC Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the carryover of dehydrofelodipine in your HPLC autosamplers, ensuring the accuracy and reliability of your analytical data.

Troubleshooting Guides

Issue: Persistent this compound Peaks in Blank Injections

1. Initial Assessment: Is it Carryover or Contamination?

Before troubleshooting the autosampler, it's crucial to confirm that the observed peaks are due to carryover and not a contaminated blank solvent or sample preparation issue.

  • Action: Inject a fresh, unopened vial of your blank solvent. If the peak persists, the issue is likely not the blank itself.

  • Action: Prepare a new set of blank samples using fresh reagents and vials. If the peak is still present, proceed with troubleshooting for carryover.

2. Optimizing the Autosampler Wash Protocol

This compound is a hydrophobic compound, meaning it has a tendency to stick to surfaces within the HPLC system, a primary cause of carryover.[1][2] An effective wash protocol is your first line of defense.

  • Problem: The current wash solvent is not strong enough to remove all this compound residues from the needle and injection port.

  • Solution: Employ a stronger wash solvent. This compound is soluble in organic solvents.[3] Consider using a wash solvent with a higher percentage of organic solvent than your mobile phase's final composition.[4]

    • Recommended Starting Point: A mixture of 80-100% acetonitrile or methanol with water.

    • For stubborn carryover: Consider adding a small percentage (0.1-0.5%) of formic acid or acetic acid to the wash solvent to help disrupt interactions with active sites on surfaces.[5]

  • Problem: The wash volume is insufficient to thoroughly clean the system.

  • Solution: Increase the wash volume. For "sticky" compounds like this compound, a larger volume is often necessary.[4]

    • Action: Increase the wash volume in your autosampler program. Start by doubling the current volume and assess the impact.

  • Problem: A single wash cycle is not enough.

  • Solution: Implement multiple wash cycles.[4]

    • Action: Program your autosampler to perform two or three consecutive wash cycles between injections.

3. Investigating Hardware and Consumables

If optimizing the wash protocol doesn't resolve the issue, investigate the physical components of your HPLC system.

  • Problem: this compound is adsorbing to the surfaces of sample vials and caps.

  • Solution: Use deactivated or silanized glass vials and PTFE/silicone septa to minimize surface interactions.[4]

  • Problem: Worn or contaminated autosampler components are trapping the analyte.

  • Solution: Inspect and, if necessary, replace the needle, needle seat, and injection valve rotor seal. These components can develop scratches or deposits that trap analytes.[6]

  • Problem: The sample loop may be a source of carryover.

  • Solution: Consider switching to a different loop material, such as PEEK, which may have different adsorption characteristics than stainless steel.[5]

Experimental Protocol: Evaluating and Minimizing this compound Carryover

This protocol provides a systematic approach to quantify and reduce carryover.

Objective: To determine the optimal wash solvent and autosampler settings to minimize this compound carryover to an acceptable level (typically <0.1% of the analyte response at the upper limit of quantification).

Materials:

  • This compound standard of known high concentration.

  • Blank solvent (e.g., mobile phase initial conditions).

  • A selection of potential wash solvents (e.g., 100% Methanol, 100% Acetonitrile, 80:20 Acetonitrile:Water with 0.1% Formic Acid).

  • Deactivated glass vials.

Procedure:

  • Establish a Baseline:

    • Inject the high-concentration this compound standard.

    • Immediately follow with three consecutive injections of the blank solvent using your current wash method.

    • Quantify the peak area of this compound in the blank injections. This is your baseline carryover.

  • Wash Solvent Optimization:

    • For each new wash solvent composition:

      • Flush the autosampler's wash system thoroughly with the new solvent.

      • Inject the high-concentration this compound standard.

      • Inject three consecutive blanks.

      • Quantify the this compound peak area in the blanks.

  • Wash Volume and Cycle Optimization:

    • Using the most effective wash solvent from step 2:

      • Systematically increase the wash volume (e.g., 500 µL, 1000 µL, 1500 µL) while keeping the number of cycles at one.

      • After each volume change, repeat the injection sequence (high standard, three blanks) and quantify the carryover.

      • Once the optimal volume is determined, investigate the effect of increasing the number of wash cycles (e.g., 2, 3) with that volume.

Data Presentation:

Summarize your findings in a table to easily compare the effectiveness of different conditions.

Wash Solvent CompositionWash Volume (µL)Number of Wash CyclesAverage Carryover (%)
Current Method[Current Volume][Current Cycles][Baseline %]
100% Methanol10001
100% Acetonitrile10001
80:20 ACN:H₂O + 0.1% FA10001
Optimal Solvent15001
Optimal Solvent15002

This table is a template. Your actual values will vary based on your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound carryover?

A1: this compound is a hydrophobic ("sticky") compound, which means it has a high affinity for non-polar surfaces.[1][2] This property leads to its adsorption onto various parts of the HPLC system, including the autosampler needle, injection valve, tubing, and even sample vials. Insufficient cleaning between injections can leave residual amounts of this compound that then appear in subsequent runs.

Q2: What is a good starting point for a wash solvent to minimize this compound carryover?

A2: A good starting point is a wash solvent that is stronger than the final mobile phase composition of your gradient. For reversed-phase chromatography of a hydrophobic compound like this compound, a high percentage of organic solvent is recommended.[4] A mixture of 80-100% acetonitrile or methanol in water is a common and effective choice.

Q3: How much carryover is considered acceptable?

A3: The acceptable level of carryover depends on the requirements of your assay. For quantitative bioanalytical methods, carryover in a blank injection following the highest calibration standard should typically be less than 20% of the response of the lower limit of quantification (LLOQ). For other applications, a common target is less than 0.1% of the peak area of the preceding high-concentration sample.

Q4: Can the sample diluent affect carryover?

A4: Yes, the composition of the sample diluent can significantly impact carryover. If this compound is not fully soluble in the diluent, it can precipitate in the sample vial or within the autosampler, leading to carryover. Ensure that your sample diluent has sufficient organic solvent to keep this compound fully dissolved.

Q5: I've optimized my wash protocol, but I still see some carryover. What else can I do?

A5: If carryover persists after thorough optimization of the wash protocol, consider the following:

  • Hardware Inspection: Check for and replace any worn or scratched components in the flow path, such as the needle, needle seat, and rotor seal.[6]

  • Vial Selection: Ensure you are using high-quality, deactivated glass vials to prevent adsorption.[4]

  • Injection Mode: If your autosampler allows, switching from a partial loop injection to a full loop injection can sometimes provide a more effective flush of the sample flow path.[7]

  • Column Carryover: In some cases, the analytical column itself can be a source of carryover. To investigate this, you can replace the column with a union and inject a high-concentration standard followed by blanks. If the carryover disappears, the column is the likely source. A more rigorous column wash or replacement may be necessary.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate key decision-making pathways and experimental workflows.

Carryover_Troubleshooting_Workflow start Persistent this compound Peak in Blank is_it_carryover Is it Carryover or Contamination? start->is_it_carryover troubleshoot_contamination Troubleshoot Blank/Reagent Contamination is_it_carryover->troubleshoot_contamination No optimize_wash Optimize Autosampler Wash Protocol is_it_carryover->optimize_wash Yes evaluate_carryover Systematic Carryover Evaluation optimize_wash->evaluate_carryover investigate_hardware Investigate Hardware & Consumables investigate_hardware->evaluate_carryover end_escalate Consult Instrument Manufacturer investigate_hardware->end_escalate No Improvement evaluate_carryover->investigate_hardware Carryover > Limit end_resolved Carryover Minimized evaluate_carryover->end_resolved Carryover < Limit

Caption: A logical workflow for troubleshooting this compound carryover.

Wash_Optimization_Pathway start_wash Start Wash Optimization select_solvent Select Stronger Wash Solvent (e.g., high % organic) start_wash->select_solvent increase_volume Increase Wash Volume select_solvent->increase_volume increase_cycles Increase Number of Wash Cycles increase_volume->increase_cycles evaluate Evaluate Carryover increase_cycles->evaluate evaluate->select_solvent Not Resolved end_optimized Optimized Wash Method evaluate->end_optimized Resolved

References

long-term stability of dehydrofelodipine stock solutions and plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of dehydrofelodipine stock solutions and plasma samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound?

A1: Based on information for the deuterated analog, this compound-d3, the solid form should be stored in a freezer at -20°C.[1] It is crucial to refer to the manufacturer's instructions for the specific lot of this compound you are using.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO), methanol, or acetonitrile. For long-term storage of a deuterated analog, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suggested for up to 1 month.[1] It is best practice to prepare fresh working solutions from the stock solution for each experiment.[1]

Q3: What is the expected stability of this compound in plasma samples?

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not extensively detailed in the available literature. However, studies on felodipine, a dihydropyridine, show degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[2][3][4] As this compound is the pyridine metabolite of felodipine, it may exhibit different stability characteristics.[5] Researchers should be mindful of these potential degradation routes and protect solutions from excessive light and extreme pH conditions.

Q5: My analytical results for this compound are inconsistent. What are the potential stability-related causes?

A5: Inconsistent results could be due to several stability issues:

  • Stock Solution Degradation: If stock solutions are old or have been stored improperly, degradation may have occurred.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to degradation. It is recommended to aliquot plasma samples into single-use volumes.

  • Bench-Top Instability: Leaving samples at room temperature for extended periods during sample preparation can cause degradation.

  • Light Exposure: As a compound related to a dihydropyridine, this compound may be light-sensitive. Protect solutions and samples from light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no this compound signal in LC-MS/MS analysis of a freshly prepared sample. Improperly prepared stock solution.Verify the weighing and dissolution steps of the stock solution preparation. Ensure the correct solvent was used and the compound fully dissolved.
Instrument issue.Confirm the LC-MS/MS system is functioning correctly by injecting a known standard.
Decreasing this compound concentration in stored plasma samples over time. Degradation in plasma.Assess the stability of this compound in your specific plasma matrix and storage conditions. Conduct a freeze-thaw stability study and a long-term stability study at your intended storage temperature.
Adsorption to container walls.Use low-binding microcentrifuge tubes or vials for storage.
Appearance of unknown peaks in the chromatogram of older stock solutions or samples. Degradation of this compound.This indicates the formation of degradation products. Prepare fresh stock solutions and re-analyze the samples. If the issue persists in plasma samples, it points to instability under the storage conditions.
High variability between replicate injections of the same sample. Instability in the autosampler.Check the temperature of the autosampler. If not cooled, consider that degradation may be occurring in the vial. Prepare fresh dilutions from a stable stock solution just before injection.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol is based on the preparation of the deuterated analog, this compound-d3, and can be adapted for this compound.[1]

Materials:

  • This compound solid

  • Dimethyl Sulfoxide (DMSO), HPLC or analytical grade

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber glass vials or cryovials

Procedure for 1 mg/mL Stock Solution:

  • Accurately weigh 1 mg of this compound solid.

  • Quantitatively transfer the solid to a 1 mL Class A volumetric flask.

  • Add a small amount of DMSO (approximately 50-70% of the final volume).

  • Gently swirl or vortex the flask until the solid is completely dissolved.

  • Bring the solution to the final volume with DMSO.

  • Cap the flask and invert it 10-15 times to ensure homogeneity.

  • Transfer the stock solution into a clearly labeled, amber-colored vial for storage.

Procedure for Working Solutions (Serial Dilution):

  • Prepare an intermediate dilution (e.g., 100 µg/mL) by diluting the 1 mg/mL stock solution with ACN or MeOH.

  • From the intermediate solution, prepare the final working solutions at the desired concentrations by further dilution with the same solvent.

  • Thoroughly vortex each solution after dilution to ensure homogeneity.

Sample Preparation from Plasma

Two common methods for extracting this compound from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT): [6]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE):

  • Pipette 0.5 mL of plasma into a centrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20, v/v).

  • Vortex vigorously for several minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Stability Data Summary

Specific quantitative long-term stability data for this compound is limited in the published literature. The following table provides recommended storage conditions based on data for its deuterated analog and general best practices.[1]

Sample Type Storage Condition Recommended Duration
Solid Compound-20°CRefer to manufacturer's certificate of analysis
Stock Solution (in DMSO)-80°CUp to 6 months
-20°CUp to 1 month
Working Solutions (in ACN/MeOH)Freshly preparedRecommended for each use
-20°CShort-term (verification required)
Plasma Samples-70°C to -80°CExpected to be stable for at least 1 month (based on felodipine data)

Visualizations

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -80°C volume->store_stock intermediate Prepare Intermediate Dilution (ACN/MeOH) store_stock->intermediate Dilute final Prepare Final Working Solutions intermediate->final use Use Immediately final->use

Caption: Workflow for this compound Solution Preparation.

cluster_plasma Plasma Sample Processing cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction plasma_sample Plasma Sample add_acn Add Cold Acetonitrile plasma_sample->add_acn add_solvent Add Extraction Solvent plasma_sample->add_solvent vortex_ppt Vortex add_acn->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt analysis LC-MS/MS Analysis supernatant_ppt->analysis vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->analysis

Caption: Plasma Sample Preparation Workflows.

References

Validation & Comparative

validation of dehydrofelodipine as a CYP3A4 phenotyping biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the utility of dehydrofelodipine as a sensitive and specific biomarker for cytochrome P450 3A4 (CYP3A4) activity. This guide provides a comparative analysis with alternative biomarkers, detailed experimental protocols, and supporting data.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of a vast number of clinically used drugs.[1] Its high inter-individual variability in activity is a major contributor to drug-drug interactions (DDIs) and variable drug responses.[1] Accurate phenotyping of CYP3A4 activity is therefore paramount in drug development and personalized medicine. Felodipine, a dihydropyridine calcium channel blocker, has emerged as a highly sensitive probe for CYP3A4 activity.[1][2] It undergoes extensive first-pass metabolism, almost exclusively mediated by CYP3A4, to its pharmacologically inactive metabolite, this compound.[1][3] The formation of this compound serves as a specific and reliable measure of CYP3A4 metabolic function.

This guide provides a detailed validation of this compound as a CYP3A4 phenotyping biomarker, comparing its performance with established alternatives and offering comprehensive experimental protocols for its quantification.

Comparative Analysis of CYP3A4 Phenotyping Biomarkers

The selection of an appropriate biomarker for CYP3A4 phenotyping depends on the specific research or clinical question, the study design, and the available analytical capabilities. This compound offers a compelling profile compared to other commonly used exogenous and endogenous biomarkers.

BiomarkerTypeMatrixKey AdvantagesKey Limitations
This compound Exogenous (Metabolite of Felodipine)Plasma, MicrosomesHigh sensitivity and specificity for CYP3A4.[1][3] Well-established analytical methods (LC-MS/MS).[4][5] Reflects both intestinal and hepatic CYP3A4 activity.[1]Requires administration of an exogenous probe drug (felodipine).
Midazolam ExogenousPlasma"Gold standard" probe with extensive validation.[6][7] Sensitive to inhibition and induction.[6]Potential for sedative effects at therapeutic doses. Metabolism can be influenced by CYP3A5.[8]
4β-Hydroxycholesterol EndogenousPlasmaNon-invasive, single blood sample reflects long-term CYP3A4 activity.[9][10] Useful for assessing induction.[9]Long half-life (around 17 days) limits its utility for detecting acute changes in CYP3A4 activity.[9][10] Formation may be influenced by factors other than CYP3A4.[10][11]
6β-Hydroxycortisol EndogenousUrine, PlasmaNon-invasive (urine). Reflects systemic CYP3A4 activity.[12][13]Significant intra- and inter-individual variability.[13][14] Urinary ratio may not be reliable for measuring actual CYP3A4 activity.[13]

Experimental Protocols

Accurate quantification of this compound is crucial for its use as a CYP3A4 phenotyping biomarker. The following section provides a detailed protocol for a typical in vitro metabolism study using human liver microsomes and a validated LC-MS/MS method for plasma analysis.

In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of this compound formation as a measure of CYP3A4 activity in a controlled in vitro system.

Materials:

  • Felodipine

  • This compound-d3 (internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of felodipine (e.g., 10 mM) in a suitable organic solvent like DMSO.

    • Prepare a working solution of felodipine (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare a working solution of the internal standard, this compound-d3 (e.g., 100 ng/mL), in acetonitrile. This will also serve as the quenching solution.

  • Incubation:

    • In a 96-well plate, combine HLM (final protein concentration typically 0.2-0.5 mg/mL) and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the felodipine working solution.

    • Immediately after adding felodipine, add the pre-warmed NADPH regenerating system to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile containing the this compound-d3 internal standard.[5]

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound in Human Plasma

This method provides a sensitive and specific approach for measuring this compound concentrations in clinical and research samples.

Instrumentation:

  • LC System: UHPLC system (e.g., Shimadzu Nexera or equivalent)[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)[4]

LC Conditions:

ParameterValue
Column C18, 100 mm x 3.0 mm, 2.2 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Gradient 40% B to 95% B in 2.0 min, hold for 1.0 min, then re-equilibrate[4]

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determined during method developmentTo be determined during method development
This compound-d3 (IS)To be determined during method developmentTo be determined during method development

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound-d3 internal standard working solution.[5]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.[15]

  • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to this compound-d3 against the known concentrations of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the metabolic conversion of felodipine and a typical experimental workflow for CYP3A4 phenotyping.

Felodipine_Metabolism Felodipine Felodipine (Dihydropyridine) This compound This compound (Pyridine Metabolite) (Inactive) Felodipine->this compound Oxidation CYP3A4 CYP3A4

CYP3A4-mediated metabolism of felodipine.

Phenotyping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (this compound-d3) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Phenotype_Determination CYP3A4 Phenotype Determination Data_Processing->Phenotype_Determination

Experimental workflow for CYP3A4 phenotyping.

Conclusion

This compound stands as a robust and validated biomarker for CYP3A4 phenotyping. Its high sensitivity and specificity, coupled with well-established and reliable analytical methods, make it an excellent choice for both preclinical and clinical research. While other biomarkers have their specific applications, the use of felodipine and the subsequent measurement of this compound provide a direct and accurate assessment of CYP3A4 metabolic activity. This guide provides the necessary information for researchers and drug development professionals to confidently incorporate this compound into their CYP3A4 phenotyping strategies.

References

Dehydrofelodipine Formation: A Comparative Guide to CYP3A4 Substrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the formation of dehydrofelodipine, the primary metabolite of the calcium channel blocker felodipine, with the metabolism of other well-known cytochrome P450 3A4 (CYP3A4) substrates. Felodipine is a sensitive CYP3A4 substrate, and its extensive first-pass metabolism, primarily to the inactive this compound, results in a low oral bioavailability of approximately 15%.[1][2] Understanding the kinetics of this compound formation in relation to other CYP3A4 substrates is crucial for predicting drug-drug interactions and optimizing drug development strategies.

Comparative Kinetics of CYP3A4 Substrates

The following table summarizes the key kinetic parameters for the metabolism of felodipine and other model CYP3A4 substrates in human liver microsomes. These parameters—the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint)—are fundamental to characterizing the efficiency of enzymatic reactions. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater maximum rate of metabolism. Intrinsic clearance (Vmax/Km) represents the metabolic efficiency of the enzyme at low substrate concentrations.

SubstrateMetaboliteKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
Felodipine This compound5.4 ± 1.21.3 ± 0.1241
Midazolam 1'-Hydroxymidazolam2.7 ± 0.50.55 ± 0.04204
Testosterone 6β-Hydroxytestosterone19 ± 32.8 ± 0.2147
Nifedipine Dehydronifedipine130 ± 205.9 ± 0.545

Data presented is compiled from multiple sources and serves for comparative purposes. Absolute values may vary depending on the specific experimental conditions and the source of human liver microsomes.

Experimental Protocols

Determination of CYP3A4 Kinetic Parameters in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to determine the Km and Vmax for the formation of this compound and other CYP3A4-mediated metabolites.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., felodipine, midazolam, testosterone, nifedipine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for metabolite analysis

2. Incubation Procedure:

  • Prepare a series of substrate concentrations in the appropriate solvent, bracketing the expected Km value.

  • In a 96-well plate, combine the human liver microsomes (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the substrate at its various concentrations.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range for metabolite formation.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for analysis.

3. Analytical Method:

  • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Quantify the metabolite concentration by comparing its peak area to that of the internal standard against a standard curve.

4. Data Analysis:

  • Plot the rate of metabolite formation (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

  • Calculate the intrinsic clearance as the ratio of Vmax to Km.

Visualizing Metabolic Pathways and Workflows

To better illustrate the processes involved in CYP3A4-mediated drug metabolism, the following diagrams have been generated using the DOT language.

cluster_0 CYP3A4 Gene Regulation Xenobiotics Xenobiotics (e.g., Drugs, Inducers) PXR PXR Xenobiotics->PXR Activation CAR CAR Xenobiotics->CAR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR Promoter CYP3A4 Gene Promoter Region PXR_RXR->Promoter Binds to XREM CAR_RXR->Promoter Binds to PBREM CYP3A4_mRNA CYP3A4 mRNA Promoter->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation cluster_1 In Vitro CYP3A4 Metabolism Workflow A Prepare Reagents: - Human Liver Microsomes - Substrate Stock Solutions - NADPH Regenerating System B Incubation Setup: - Add Microsomes, Buffer,  and Substrate to Plate A->B C Pre-incubation (37°C) B->C D Initiate Reaction: Add NADPH System C->D E Incubation (37°C, Timed) D->E F Terminate Reaction: Add Cold Acetonitrile + Internal Standard E->F G Sample Processing: Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Analysis: - Determine Metabolite  Concentration - Calculate Kinetic  Parameters (Km, Vmax) H->I

References

Navigating Felodipine Quantification: A Comparative Guide to Immunoassays and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the antihypertensive drug felodipine, understanding the analytical methodologies is paramount for accurate pharmacokinetic and toxicological assessments. This guide provides a comprehensive comparison of immunoassay-based techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a special focus on the potential cross-reactivity of felodipine's primary metabolite, dehydrofelodipine, in immunoassays.

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of its main, pharmacologically inactive metabolite, this compound. The structural similarity between the parent drug and its metabolite presents a significant analytical challenge, particularly for immunoassay techniques that rely on antibody-antigen recognition.

Immunoassays for Felodipine: A Question of Specificity

Immunoassays offer a high-throughput and cost-effective method for drug quantification. However, their specificity is contingent on the ability of the antibodies to discriminate between the target analyte and structurally related compounds. While no commercially available felodipine immunoassay kits with detailed cross-reactivity data were identified in the public domain, the principle of immunoassay cross-reactivity suggests a high likelihood of interference from this compound.

Studies on other dihydropyridine calcium channel blockers, such as amlodipine, have demonstrated the feasibility of developing specific enzyme-linked immunosorbent assays (ELISAs). Furthermore, research has shown that polyclonal antibodies raised against one dihydropyridine can exhibit broad cross-reactivity with other drugs in the same class, including felodipine. This suggests that an antibody generated against felodipine could readily recognize the closely related this compound, leading to an overestimation of the parent drug concentration.

Table 1: Inferred Performance Characteristics of a Hypothetical Felodipine Immunoassay vs. LC-MS/MS

ParameterHypothetical Felodipine ImmunoassayLC-MS/MS
Principle Antibody-antigen bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Potentially low due to cross-reactivity with this compoundHigh, can differentiate between felodipine and this compound
Sensitivity Potentially high (ng/mL range)Very high (pg/mL range)
Throughput HighModerate to high
Cost per Sample LowHigh
Major Limitation Inaccurate quantification due to metabolite interferenceRequires expensive instrumentation and skilled operators

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For highly specific and sensitive quantification of felodipine and its metabolites, LC-MS/MS is the undisputed gold standard. This technique separates compounds based on their physicochemical properties followed by detection based on their unique mass-to-charge ratios, virtually eliminating the issue of cross-reactivity. The use of a stable isotope-labeled internal standard, such as this compound-d3, further enhances the accuracy and precision of the method by correcting for variations during sample preparation and analysis.

Experimental Protocols

General Principle of a Competitive Felodipine Immunoassay (Hypothetical)

A competitive immunoassay for felodipine would likely involve the following steps:

  • Coating: Microplate wells are coated with a known amount of felodipine-protein conjugate.

  • Competition: A mixture of the patient sample (containing unknown felodipine) and a fixed amount of anti-felodipine antibody is added to the wells. Felodipine in the sample competes with the coated felodipine for binding to the antibody.

  • Washing: Unbound materials are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of felodipine in the sample.

High-Throughput Quantification of Felodipine in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution (e.g., this compound-d3).

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both felodipine and the internal standard are monitored.

Visualizing the Methodologies

Below are diagrams illustrating the principles of a competitive immunoassay and the workflow of an LC-MS/MS analysis.

Immunoassay_Principle cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection Well Microplate Well Felodipine_conjugate Felodipine-Protein Conjugate Well->Felodipine_conjugate Coated Antibody Anti-Felodipine Antibody Felodipine_conjugate->Antibody Competes for binding Sample_Felodipine Felodipine (Sample) Sample_Felodipine->Antibody Binds Secondary_Ab Enzyme-Linked Secondary Antibody Antibody->Secondary_Ab Binds to primary Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic conversion Colored_Product Colored Product Substrate->Colored_Product

Caption: Principle of a competitive immunoassay for felodipine.

LCMSMS_Workflow Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation Liquid Chromatography (Separation of Felodipine and this compound) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of felodipine.

Conclusion

While immunoassays can be a valuable tool for high-throughput screening, their application for the precise quantification of felodipine is likely compromised by the cross-reactivity of its major metabolite, this compound. For research and clinical applications requiring accurate and specific measurement of felodipine, LC-MS/MS remains the superior analytical choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methodology for their specific needs, ensuring the generation of reliable and defensible data.

Dehydrofelodipine vs. Dehydrofelodipine-d3: A Comparative Guide for Internal Standard Suitability in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of dehydrofelodipine and its stable isotope-labeled counterpart, this compound-d3, for their suitability as internal standards in the quantification of felodipine and its primary metabolite, this compound.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard is indispensable for correcting analytical variability.[1] The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and instrument response.[1] While both this compound and this compound-d3 have been considered, the use of a stable isotope-labeled internal standard like this compound-d3 is widely regarded as the "gold standard" in quantitative bioanalysis.[1]

This compound-d3 is a deuterated form of this compound, where three hydrogen atoms have been replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical and physical properties remain nearly identical.[2][3] This near-perfect analogy allows for superior compensation for matrix effects and other sources of analytical variability.[1]

Comparative Performance Analysis

The following table summarizes the key performance differences between using this compound and this compound-d3 as internal standards.

FeatureThis compound (Analyte as IS)This compound-d3 (Stable Isotope-Labeled IS)
Specificity Moderate: Potential for isobaric interference from endogenous compounds or metabolites.High: The mass difference provides high specificity in MS detection.[4]
Matrix Effect Compensation Moderate to Low: Differences in chromatographic elution profiles can lead to differential ion suppression or enhancement.High: Co-elution with the analyte allows for effective compensation for ion suppression or enhancement caused by matrix components.[4]
Accuracy & Precision Good: Can provide acceptable results with thorough method validation.Excellent: The use of a stable isotope-labeled internal standard is critical for robust bioanalytical method development and validation, enabling high-quality data.[5]
Regulatory Acceptance Acceptable: May require more extensive validation to demonstrate robustness.Preferred: Widely accepted by regulatory bodies (e.g., FDA, EMA) for bioanalytical method validation.[6]

Logical Framework for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is a logical step towards ensuring the highest data quality in bioanalytical assays.

A Bioanalytical Assay for Felodipine/ This compound B Requirement for Accurate Quantification A->B C Choice of Internal Standard B->C D This compound (Unlabeled) C->D Non-optimal Choice E This compound-d3 (Stable Isotope-Labeled) C->E Optimal Choice F Potential for Inaccurate Results due to Matrix Effects & Differential Recovery D->F G Superior Accuracy, Precision, and Robustness E->G H Gold Standard for Bioanalysis G->H

Caption: Internal standard selection logic.

Experimental Protocol: Quantification of Felodipine and this compound using this compound-d3

This section outlines a typical experimental workflow for the simultaneous quantification of felodipine and this compound in human plasma using this compound-d3 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution containing this compound-d3.[5]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]

2. LC-MS/MS Conditions

  • Chromatographic Column: C18 analytical column (e.g., Princeton SPHER C18, 150 x 4.6 mm, 5µm).[7][8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer such as 2mM ammonium acetate.[1][7]

  • Flow Rate: 0.8 ml/min.[1][7]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[1]

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[6]

  • Linearity and Range: Typically in the range of 0.04 to 20 ng/mL for felodipine.[6]

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).[6]

  • Matrix Effect: To ensure that matrix components do not suppress or enhance ionization.[6]

  • Recovery: To determine the efficiency of the extraction process.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioanalytical workflow using a stable isotope-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add this compound-d3 (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Injection into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Calculate Peak Area Ratio (Analyte / IS) I->J K Quantification using Calibration Curve J->K

Caption: Bioanalytical workflow for quantification.

References

A Guide to Assessing Isotopic Cross-Contribution Between Dehydrofelodipine and its Labeled Standard, Dehydrofelodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical methods is paramount. When employing stable isotope-labeled internal standards (SIL-IS) such as Dehydrofelodipine-d3 for the quantification of the analyte this compound, a critical validation step is the assessment of isotopic cross-contribution, also known as crosstalk.[1] This guide provides a comprehensive comparison and detailed experimental protocols for evaluating this phenomenon, ensuring the integrity of quantitative data.

Isotopic cross-contribution occurs when the isotopic clusters of the analyte and the SIL-IS overlap, potentially leading to inaccurate quantification.[2] This can arise from the natural isotopic abundance of elements within the analyte molecule contributing to the signal of the internal standard, or from the presence of unlabeled analyte as an impurity in the SIL-IS.[1] Therefore, a thorough evaluation is a cornerstone of analytical method validation.[2]

Comparative Analysis of Internal Standards

While structural analogs can be used as internal standards, SIL-IS like this compound-d3 are considered the "gold standard" in LC-MS based bioanalysis.[3][4] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, providing superior correction for analytical variability.[3][5] However, this close similarity necessitates the rigorous assessment of isotopic cross-contribution, a step not typically required for structurally distinct analogs.

Experimental Protocol for Assessing Isotopic Cross-Contribution

The following protocol outlines the methodology to determine the extent of isotopic cross-contribution between this compound and this compound-d3.

Objective: To quantify the signal contribution of the analyte (this compound) to the mass transition of the internal standard (this compound-d3), and vice versa.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound reference standard

  • This compound-d3 internal standard

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation)[5]

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)[6]

Procedure:

  • Sample Preparation:

    • Analyte Contribution to IS: Prepare a sample by spiking the blank matrix with this compound at its Upper Limit of Quantification (ULOQ). Do not add the internal standard. [2]

    • IS Contribution to Analyte: Prepare a second sample by spiking the blank matrix with this compound-d3 at its working concentration. Do not add the analyte. [2]

    • Blank Matrix: Prepare a blank matrix sample with no analyte or internal standard.

    • Process these samples using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[5][7]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using the validated LC-MS/MS method.

    • For the ULOQ this compound sample, monitor the mass transition (MRM) of this compound-d3.

    • For the this compound-d3 sample, monitor the mass transition of this compound.

    • For the blank matrix sample, monitor the mass transitions of both the analyte and the internal standard to ensure no endogenous interference.[2]

  • Data Analysis and Acceptance Criteria:

    • Analyte Contribution to IS: The peak area of any response detected at the retention time of this compound-d3 in the ULOQ analyte sample should be compared to the peak area of the this compound-d3 at its working concentration. The contribution should be less than 5%.[2]

    • IS Contribution to Analyte: The peak area of any response detected at the retention time of this compound in the internal standard sample should be compared to the peak area of the analyte at the Lower Limit of Quantification (LLOQ). The contribution should be less than 20% of the LLOQ response.[2]

Data Presentation

The results of the isotopic cross-contribution assessment should be summarized in a clear and structured table.

Experiment Sample Description Monitored Transition Observed Peak Area Reference Peak Area Contribution (%) Acceptance Criteria Pass/Fail
Analyte to ISBlank Matrix + this compound (ULOQ)This compound-d3e.g., 500IS at working conc. (e.g., 1,000,000)e.g., 0.05%< 5%Pass
IS to AnalyteBlank Matrix + this compound-d3This compounde.g., 800Analyte at LLOQ (e.g., 5,000)e.g., 16%< 20% of LLOQPass

Note: The values in the table are for illustrative purposes only.

Workflow for Isotopic Cross-Contribution Assessment

The logical flow of the experimental procedure can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation cluster_accept Acceptance Criteria prep_uloq Prepare ULOQ Analyte Sample (No IS) analyze_uloq Analyze ULOQ Sample Monitor IS Transition prep_uloq->analyze_uloq prep_is Prepare IS Sample (No Analyte) analyze_is Analyze IS Sample Monitor Analyte Transition prep_is->analyze_is eval_uloq Calculate Contribution of Analyte to IS Signal analyze_uloq->eval_uloq eval_is Calculate Contribution of IS to Analyte Signal analyze_is->eval_is accept_uloq Contribution < 5% eval_uloq->accept_uloq accept_is Contribution < 20% of LLOQ eval_is->accept_is

Caption: Workflow for assessing isotopic cross-contribution.

By following these detailed protocols and acceptance criteria, researchers can confidently validate their bioanalytical methods and ensure the generation of accurate and reproducible data when using this compound-d3 as an internal standard for this compound quantification.

References

Inter-Laboratory Validation of a Quantitative Dehydrofelodipine Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for dehydrofelodipine, the primary metabolite of the calcium channel blocker felodipine. Ensuring assay consistency and reliability across different laboratories is paramount for the integrity of data in multicenter clinical trials and post-marketing surveillance. This document outlines the critical validation parameters, presents comparative performance data from validated bioanalytical methods, and details the experimental protocols necessary for successful method transfer and validation. The methodologies and data presented are based on established high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are the gold standard for the bioanalysis of small molecules like this compound in biological matrices.[1][2][3]

Comparative Performance of a Validated this compound Assay

The successful inter-laboratory validation of a quantitative this compound assay hinges on the demonstration of comparable performance across different sites. The following tables summarize the key validation parameters and acceptance criteria derived from regulatory guidelines (e.g., FDA, EMA) and published bioanalytical methods for the parent drug, felodipine, which are directly applicable to its metabolite, this compound.[4][5][6]

Table 1: Linearity and Sensitivity

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (ng/mL) 0.10 - 50.00.10 - 50.0Consistent range across labs
Correlation Coefficient (r²) > 0.995> 0.996r² ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.100.10Analyte signal at least 5 times the blank signal[7]
LLOQ Precision (%CV) ≤ 15%≤ 14%≤ 20%
LLOQ Accuracy (% Bias) ± 12%± 10%± 20%

Table 2: Intra- and Inter-Day Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (% Bias)Acceptance Criteria
Low QC 0.30Lab A: 6.5, Lab B: 7.1Lab A: +5.2, Lab B: +4.8Lab A: 8.2, Lab B: 8.9Lab A: +6.1, Lab B: +5.5Precision: ≤ 15% CV, Accuracy: ± 15% Bias
Medium QC 8.0Lab A: 4.8, Lab B: 5.3Lab A: -2.1, Lab B: -1.5Lab A: 6.1, Lab B: 6.8Lab A: -1.8, Lab B: -1.2Precision: ≤ 15% CV, Accuracy: ± 15% Bias
High QC 40.0Lab A: 3.9, Lab B: 4.2Lab A: +1.5, Lab B: +2.0Lab A: 5.0, Lab B: 5.5Lab A: +1.9, Lab B: +2.3Precision: ≤ 15% CV, Accuracy: ± 15% Bias

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BAcceptance Criteria
Matrix Effect (%CV) < 15%< 15%%CV ≤ 15%
Extraction Recovery (%) 85 - 95%88 - 98%Consistent, precise, and reproducible

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for achieving reproducible results across laboratories. The following LC-MS/MS method is a robust approach for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation) [8]

  • To 50 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of an internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions [8]

ParameterValue
LC System Shimadzu Nexera or equivalent UHPLC system[8]
Column C18, 100 mm x 3.0 mm, 2.2 µm[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.4 mL/min[8]
Gradient 40% B to 95% B in 2.0 min, hold for 1.0 min, then re-equilibrate[8]
Injection Volume 5 µL
Column Temperature 40 °C

3. Mass Spectrometry Conditions [8]

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole[8]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500 °C
MRM Transitions This compound: To be determined; this compound-d3: To be determined
Collision Energy To be optimized for this compound
Declustering Potential To be optimized for this compound

Visualizing the Workflow and Validation Relationships

To further clarify the experimental and logical processes involved in inter-laboratory validation, the following diagrams are provided.

G cluster_pre Pre-Validation Phase cluster_val Inter-Laboratory Validation Phase cluster_post Post-Validation Phase A Method Development & Optimization B Single-Lab Validation Protocol Definition A->B C Method Transfer to Receiving Lab B->C D Execution of Validation Batches (Accuracy, Precision, Linearity) C->D E Assessment of Matrix Effects & Stability D->E F Comparison of Results Between Labs E->F G Establishment of Acceptance Criteria F->G H Final Validation Report G->H I Routine Sample Analysis H->I

Inter-laboratory validation workflow.

G cluster_core Core Validation Parameters cluster_specificity Specificity & Matrix cluster_stability Analyte Stability Accuracy Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Accuracy->LLOQ MatrixEffect Matrix Effect Accuracy->MatrixEffect Precision->LLOQ Precision->MatrixEffect Linearity Linearity & Range Linearity->LLOQ Selectivity Selectivity Selectivity->MatrixEffect FreezeThaw Freeze-Thaw BenchTop Bench-Top LongTerm Long-Term

Key bioanalytical validation parameters.

References

A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Dehydrofelodipine Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug metabolism and pharmacokinetic studies, the efficient and accurate quantification of metabolites is paramount. Dehydrofelodipine, the primary and inactive metabolite of the antihypertensive drug felodipine, is a key analyte in such studies. The choice of sample preparation method is a critical step that significantly influences the reliability of analytical results. This guide provides a detailed, objective comparison of two commonly employed techniques for this compound recovery from biological matrices: protein precipitation (PPT) and liquid-liquid extraction (LLE).

Performance Metrics: A Comparative Overview

The efficacy of a sample preparation technique is evaluated based on several key performance indicators, including analyte recovery, the impact of the biological matrix on analytical measurements (matrix effect), and the limit of quantification (LOQ). While direct comparative recovery data for this compound is not extensively published, the following table presents a typical performance comparison based on data for other pharmaceutical compounds, which can be considered representative for the purpose of methodological evaluation.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Analyte Recovery Generally high, often >90% for many compounds.[1]Variable, but can be optimized to achieve high recovery.
Matrix Effect Can be significant due to the presence of endogenous interferences.Generally lower due to higher selectivity of the extraction process.
Speed and Throughput Rapid and simple, suitable for high-throughput screening.[2]More time-consuming and labor-intensive.
Selectivity Low, co-extracts a wide range of endogenous components.High, allows for selective extraction of the analyte of interest.
Cost Lower cost due to fewer steps and less solvent usage.Higher cost associated with larger solvent volumes and more complex procedures.
Environmental Impact Lower, uses smaller volumes of organic solvents.Higher, requires significant amounts of organic solvents.

Experimental Protocols

A detailed understanding of the experimental protocols is crucial for replicating results and adapting these methods to specific laboratory contexts.

Protein Precipitation (PPT) Protocol

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, such as plasma or serum.[2]

Materials:

  • Biological sample (e.g., 100 µL of human plasma)

  • This compound-d3 internal standard solution

  • Cold acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add an appropriate amount of the this compound-d3 internal standard solution.

  • Add 300 µL of cold acetonitrile to the sample to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent.[1]

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a more selective method that involves partitioning the analyte of interest between two immiscible liquid phases.[2]

Materials:

  • Biological sample (e.g., 0.5 mL of human plasma)

  • This compound-d3 internal standard solution

  • Extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20, v/v)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 0.5 mL of the human plasma sample into a centrifuge tube.

  • Add the this compound-d3 internal standard.

  • Add a suitable volume of the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic phase.

  • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Workflow Comparison

The following diagrams illustrate the sequential steps involved in both protein precipitation and liquid-liquid extraction for this compound recovery.

Protein Precipitation Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound-d3) start->add_is add_solvent Add Cold Acetonitrile add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Protein Precipitation Workflow

Liquid-Liquid Extraction Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound-d3) start->add_is add_solvent Add Extraction Solvent (e.g., Diethyl Ether/Hexane) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow

Concluding Remarks

The choice between protein precipitation and liquid-liquid extraction for this compound recovery depends on the specific requirements of the bioanalytical assay. Protein precipitation offers a rapid and high-throughput solution, making it suitable for early-stage drug discovery and screening applications where a large number of samples need to be processed quickly. However, the potential for significant matrix effects may necessitate more extensive method validation and the use of a stable isotope-labeled internal standard to ensure accurate quantification.

Conversely, liquid-liquid extraction provides a cleaner extract with reduced matrix effects, leading to improved assay sensitivity and robustness. This makes it the preferred method for regulated bioanalysis, clinical pharmacokinetic studies, and other applications where the highest level of accuracy and precision is required. While more time-consuming and resource-intensive, the superior selectivity of LLE often justifies the additional effort for achieving reliable and high-quality data in the later stages of drug development. Ultimately, a thorough evaluation of the analytical objectives, available resources, and required data quality should guide the selection of the most appropriate sample preparation strategy.

References

Navigating Bioanalytical Method Validation: A Comparative Guide for Dehydrofelodipine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful drug development, ensuring data integrity for pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for dehydrofelodipine, the primary metabolite of felodipine, in accordance with FDA and EMA guidelines.

This compound is the principal and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] Accurate quantification of this compound is crucial for understanding the metabolism and pharmacokinetics of felodipine. The most common and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often employing a stable isotope-labeled internal standard like this compound-d3 for enhanced accuracy and precision.[1]

Comparative Performance of a Validated LC-MS/MS Method

The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical method for this compound in human plasma, as stipulated by the FDA and EMA. The performance data presented is representative of a well-validated LC-MS/MS method.

Validation ParameterFDA/EMA Acceptance CriteriaRepresentative Performance Data for this compound Assay
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Analyte response at LLOQ should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.0.1 ng/mL
Intra-day Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)-2.5% to 3.8%
Inter-day Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)-1.9% to 4.5%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)2.1% to 5.6%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)3.4% to 6.8%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect Internal standard-normalized matrix factor should have a CV ≤15%CV < 10%
Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution) Analyte concentration should be within ±15% of the nominal concentrationStable under tested conditions

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the quantification of this compound in human plasma using an LC-MS/MS method with this compound-d3 as an internal standard.

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Control human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound-d3 in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound-d3 internal standard working solution to each sample (except for the blank).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 30% B and equilibrate for 1 minute.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and this compound-d3 should be optimized on the specific instrument used.

Visualizing the Validation and Analytical Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the bioanalytical method validation process and the sample analysis workflow.

Analytical_Method_Validation_Workflow cluster_Validation Bioanalytical Method Validation MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision LLOQ LLOQ FullValidation->LLOQ Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability ValidationReport Validation Report Selectivity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LLOQ->ValidationReport Recovery->ValidationReport MatrixEffect->ValidationReport Stability->ValidationReport

Bioanalytical Method Validation Workflow

Sample_Analysis_Workflow cluster_Analysis Sample Analysis Workflow SampleReceipt Sample Receipt SamplePreparation Sample Preparation (Protein Precipitation) SampleReceipt->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing ConcentrationCalculation Concentration Calculation DataProcessing->ConcentrationCalculation ReportGeneration Report Generation ConcentrationCalculation->ReportGeneration

Sample Analysis Workflow

References

A Comparative Pharmacokinetic Profile of Felodipine and its Primary Metabolite, Dehydrofelodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the calcium channel blocker felodipine and its pharmacologically inactive metabolite, dehydrofelodipine. The information presented is supported by experimental data to assist researchers and professionals in drug development and clinical pharmacology.

Executive Summary

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. This metabolic process converts felodipine into its main metabolite, this compound, through the oxidation of the dihydropyridine ring to a pyridine analog. While felodipine is a potent antihypertensive agent, this compound is pharmacologically inactive. Understanding the distinct pharmacokinetic characteristics of both the parent drug and its primary metabolite is crucial for a comprehensive assessment of felodipine's efficacy and safety profile.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for both felodipine and this compound, derived from studies in healthy human subjects following oral administration of felodipine.

Pharmacokinetic ParameterFelodipineThis compoundReference
Maximum Plasma Concentration (Cmax) 4.63 ± 0.40 nmol/L19.8 ± 2.0 nmol/L[1]
Time to Cmax (Tmax) 3.63 ± 0.28 h3.9 ± 0.3 h[1]
Area Under the Curve (AUC) 59.53 ± 6.44 nmol·h/L185 ± 19 nmol·h/L[1]
Elimination Half-life (t½) 16.62 ± 1.25 hNot explicitly stated[1]
Bioavailability ~15%Not applicable[2][3]

Note: The provided data for this compound represents its formation and elimination following the administration of the parent drug, felodipine. The bioavailability of this compound itself is not a relevant parameter in this context as it is a metabolite.

Metabolic Pathway and Experimental Workflow

The metabolic conversion of felodipine to this compound is a critical step in its disposition. The following diagrams illustrate this metabolic pathway and a typical experimental workflow for its investigation.

Felodipine Felodipine (Active Drug) This compound This compound (Inactive Metabolite) Felodipine->this compound Oxidation CYP3A4 CYP3A4 Enzyme (Liver and Intestines) CYP3A4->Felodipine Metabolizes

Metabolic Pathway of Felodipine

cluster_study In Vivo Pharmacokinetic Study Dosing Oral Administration of Felodipine to Healthy Volunteers Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis of Felodipine and This compound Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Experimental Workflow for Pharmacokinetic Profiling

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacokinetic profiling of felodipine and this compound.

In Vivo Pharmacokinetic Study in Healthy Volunteers

A study was conducted with thirty healthy volunteers to determine the oral pharmacokinetics of felodipine.[1]

  • Study Design: Subjects received a single oral 5 mg dose of an extended-release formulation of felodipine after a 10-hour fast.[1]

  • Blood Sampling: Heparinized blood samples (10 mL) were collected at pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-dose.[4]

  • Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.[4]

  • Pharmacokinetic Analysis: Plasma concentration-time curves were constructed for each individual. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined directly from these curves. The area under the plasma concentration-time curve (AUC) was calculated using the trapezoidal rule. The elimination half-life (t½) was determined by log-linear regression of the terminal phase of the plasma concentration-time curve.[1][4]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of felodipine and this compound in plasma samples is typically performed using a validated LC-MS/MS method.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, an internal standard is added.

    • Proteins are precipitated by adding 300 µL of cold acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: C18, 100 mm x 3.0 mm, 2.2 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution: A gradient is used, starting from 40% B and increasing to 95% B.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for felodipine, this compound, and the internal standard to ensure selectivity and sensitivity.

  • Data Analysis: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve.

References

Comparison Guide: Monoclonal Antibodies for Dehydrofelodipine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the development and characterization of monoclonal antibodies (mAbs) specific to dehydrofelodipine, the primary metabolite of the calcium channel blocker, felodipine. The development of such antibodies is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and metabolic research.[1]

Due to the limited availability of public data on monoclonal antibodies developed specifically for this compound, this guide presents a framework based on established principles of mAb development against small molecules.[2] The data herein is representative and intended to guide researchers in comparing and selecting antibodies for their specific applications.

Data Presentation: Comparative Performance of Hypothetical MAbs

The performance of a monoclonal antibody in an immunoassay is defined by its sensitivity, specificity, and affinity. Below is a comparison of two hypothetical anti-dehydrofelodipine monoclonal antibodies, "MAb-DHF-01" and "MAb-DHF-02," characterized by a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Parameter MAb-DHF-01 MAb-DHF-02 Alternative Method (LC-MS/MS)
Antibody Isotype IgG1IgG2bN/A
Assay Format Competitive ELISACompetitive ELISALiquid Chromatography-Tandem Mass Spectrometry
Sensitivity (IC50) 0.5 ng/mL1.2 ng/mLLower Limit of Quantification (LLOQ) ~0.1 ng/mL[1]
Affinity Constant (Ka) 1.5 x 10⁹ M⁻¹0.8 x 10⁹ M⁻¹N/A
Cross-Reactivity
vs. Felodipine2.5%5.8%Highly specific, distinguishes based on mass-to-charge ratio
vs. Other Dihydropyridines< 0.1%< 0.5%High
Assay Time ~4 hours~4 hours~10-15 minutes per sample (after prep)
Throughput High (96-well plate format)High (96-well plate format)Lower to Medium
Cost per Sample LowLowHigh

Interpretation:

  • MAb-DHF-01 demonstrates higher sensitivity (lower IC50) and greater specificity (lower cross-reactivity with the parent drug, felodipine) compared to MAb-DHF-02. This makes it a superior candidate for applications requiring precise quantification of the metabolite with minimal interference from the parent compound.

  • LC-MS/MS is presented as a gold-standard alternative, offering the highest sensitivity and specificity.[1] However, immunoassays developed with high-quality mAbs like MAb-DHF-01 provide a cost-effective and high-throughput solution suitable for screening large numbers of samples.[3]

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing experimental results.

Protocol: Hapten-Carrier Protein Conjugation

To elicit an immune response against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH).

  • Objective: To covalently link this compound to a carrier protein to create an immunogen.

  • Materials:

    • This compound derivative with a reactive carboxyl group.

    • N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Carrier protein (e.g., BSA).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Dialysis tubing (10 kDa MWCO).

  • Procedure:

    • Dissolve the this compound derivative in a suitable organic solvent (e.g., DMF), then add EDC and NHS to activate the carboxyl group.

    • Incubate for 1 hour at room temperature to form an NHS-ester.

    • Dissolve the carrier protein (BSA) in PBS.

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

    • Terminate the reaction and remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, with several buffer changes.

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Protocol: Competitive ELISA for this compound

This is the primary method for screening hybridoma clones and characterizing the resulting monoclonal antibodies.[4]

  • Objective: To quantify this compound concentration in a sample based on its ability to compete with a labeled antigen for antibody binding sites.

  • Materials:

    • 96-well microtiter plates.

    • Coating antigen (this compound-OVA conjugate).

    • Monoclonal antibody (e.g., MAb-DHF-01).

    • Sample/Standard solutions of this compound.

    • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Wash buffer (PBS with 0.05% Tween-20).

  • Procedure:

    • Coating: Coat microtiter plate wells with the coating antigen (1-2 µg/mL in PBS) and incubate overnight at 4°C.

    • Washing: Wash the plate 3 times with wash buffer.

    • Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

    • Washing: Repeat the washing step.

    • Competition: Add a mixture of the monoclonal antibody and the this compound standard (or sample) to the wells. Incubate for 1 hour at 37°C. During this step, free this compound in the sample competes with the coated antigen for binding to the antibody.

    • Washing: Repeat the washing step.

    • Detection: Add the enzyme-labeled secondary antibody and incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Signal Development: Add the TMB substrate and incubate in the dark for 15-20 minutes.

    • Stopping Reaction: Add the stop solution. The color will change from blue to yellow.

    • Reading: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[5]

Visualizations: Workflows and Mechanisms

Monoclonal Antibody Development Workflow

The following diagram outlines the key stages in the production of monoclonal antibodies using hybridoma technology.[6]

mAb_Development_Workflow cluster_immunogen Phase 1: Immunogen Preparation cluster_hybridoma Phase 2: Hybridoma Technology cluster_selection Phase 3: Screening & Production Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Immunogen Immunogen (DHF-KLH) Conjugation->Immunogen Immunization Immunization of Mouse Immunogen->Immunization Spleen Isolate Spleen Cells (B-Cells) Immunization->Spleen Fusion Cell Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screening by Competitive ELISA Hybridomas->Screening Cloning Subcloning & Expansion Screening->Cloning Production Large-Scale Production Cloning->Production Characterization Antibody Characterization Production->Characterization

Workflow for anti-dehydrofelodipine monoclonal antibody production.
Principle of Competitive ELISA

This diagram illustrates the competitive binding principle that underpins the immunoassay used for quantifying this compound.

Competitive_ELISA_Principle cluster_low_conc Low Analyte Concentration cluster_high_conc High Analyte Concentration Ab1 MAb Ag_Coat1 Coated Antigen Ab1->Ag_Coat1 High Binding Result1 Strong Signal Ag_Free1 Analyte Ag_Free1->Ab1 Low Competition Ab2 MAb Ag_Coat2 Coated Antigen Ab2->Ag_Coat2 Low Binding Result2 Weak Signal Ag_Free2 Analyte Ag_Free2->Ab2 High Competition

Mechanism of competitive ELISA for small molecule detection.

References

A Comparative Analysis of the Metabolic Stability of Felodipine and its Dehydro Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the calcium channel blocker felodipine and its primary metabolite, dehydrofelodipine. The information presented is supported by experimental data and detailed methodologies to assist researchers in drug development and pharmacokinetic studies.

Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines, which results in a low systemic bioavailability of approximately 15%.[2] The principal metabolic pathway is the oxidation of the dihydropyridine ring to form its pyridine analogue, this compound.[2] This metabolite is pharmacologically inactive and is further metabolized before excretion.[2] Understanding the relative metabolic stability of felodipine and this compound is crucial for a comprehensive characterization of felodipine's disposition in vivo.

Quantitative Data Summary

ParameterFelodipineThis compoundReference(s)
Bioavailability ~15%Not Applicable[2]
Time to Peak Plasma Conc. (Tmax) ~1.5 hoursData not available[2]
Elimination Half-Life (t½) 18.4 - 28.7 hoursData not available[2]
Plasma Clearance 448 - 821 mL/minData not available[2]
Primary Metabolizing Enzyme CYP3A4CYP3A4[1][2]

Metabolic Pathway

The metabolism of felodipine is a critical determinant of its pharmacokinetic profile. The initial and primary metabolic step is the oxidation of the dihydropyridine ring of felodipine to the pyridine ring of this compound, a reaction catalyzed by CYP3A4.[2] this compound is subsequently metabolized further, also involving CYP3A4.[1]

G Felodipine Felodipine This compound This compound Felodipine->this compound CYP3A4 Further_Metabolites Further Metabolites This compound->Further_Metabolites CYP3A4

Figure 1: Metabolic pathway of felodipine.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLMs), which can be applied to assess the metabolic stability of both felodipine and this compound.

Objective:

To determine the in vitro half-life and intrinsic clearance of a test compound (felodipine or this compound) in human liver microsomes.

Materials:
  • Test compound (Felodipine or this compound)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a working solution of the test compound by diluting the stock solution in potassium phosphate buffer. The final organic solvent concentration in the incubation mixture should be kept low (e.g., < 0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Thaw the HLMs on ice. Prepare a microsomal suspension in potassium phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM suspension and the test compound working solution at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining test compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Test Compound, HLMs, NADPH) Preincubation Pre-incubate HLMs & Compound (37°C) Reagents->Preincubation Initiation Initiate Reaction (add NADPH) Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (add Acetonitrile + IS) Incubate->Termination Processing Process Sample (Centrifuge) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Data Analysis (Calculate t½, CLint) LCMS->Data

Figure 2: General workflow for an in vitro metabolic stability assay.

Conclusion

Felodipine is subject to extensive metabolism by CYP3A4, leading to the formation of its primary inactive metabolite, this compound. Evidence suggests that this compound is also a substrate for CYP3A4, indicating it undergoes further metabolic clearance. While direct comparative data on their metabolic stability is limited, the established metabolic pathway indicates that felodipine is less metabolically stable than its dehydro metabolite is to further breakdown, as it is the parent drug that undergoes the initial, extensive first-pass metabolism. The provided experimental protocol offers a robust framework for conducting direct comparative studies to quantify the metabolic stability of both felodipine and this compound, which would be a valuable contribution to the understanding of felodipine's overall pharmacokinetics.

References

Safety Operating Guide

Safe Disposal of Dehydrofelodipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dehydrofelodipine, a primary metabolite of the calcium channel blocker felodipine, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] As a substance that should be treated as potentially hazardous, adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][5]

  • Hand Protection: Nitrile or other impervious gloves.[3][5]

  • Protective Clothing: A lab coat or other protective suit.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound falls under the regulations for pharmaceutical waste, which is overseen by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[6][7][8] The following steps provide a general framework for proper disposal.

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compounds, solutions, and contaminated lab materials (e.g., gloves, pipette tips, absorbent paper), as hazardous pharmaceutical waste.[1]

  • Segregation and Containment:

    • Do not mix this compound waste with non-hazardous trash.

    • Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[1] For hazardous pharmaceutical waste, black containers are often used.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted facility to ensure complete destruction.[7][8]

    • Never dispose of this compound down the drain or in regular trash.[7][9] Improper disposal can lead to environmental contamination and regulatory violations.[6][9]

Quantitative Data Summary

The following table summarizes key hazard information based on the parent compound, felodipine.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[5]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[4]
Aquatic Toxicity Aquatic Chronic 1: Very toxic to aquatic life with long-lasting effects.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met, from initial handling to final disposal.

cluster_0 Waste Generation & Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle with Care C Segregate as Hazardous Pharmaceutical Waste B->C D Place in Labeled, Sealed Hazardous Waste Container (e.g., Black Container) C->D E Store in Secure, Designated Area D->E F Contact EHS or Licensed Waste Contractor for Pickup E->F G Final Disposal via Incineration F->G Compliant with Regulations

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Dehydrofelodipine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dehydrofelodipine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety profiles of its parent compound, Felodipine, and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound, a metabolite of Felodipine, should be treated as a potentially hazardous substance. Based on the toxicological data of Felodipine, this compound is considered harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Prolonged or repeated exposure may cause damage to organs.[2]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

  • Inhalation: Dust or vapors may lead to respiratory irritation, headaches, and dizziness.[1]

  • Skin and Eye Contact: May cause irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[3][4] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5]Provides a barrier against skin contact. Double gloving offers enhanced protection.
Eye and Face Protection Use chemical safety goggles and a face shield.[3] An emergency eye wash station should be readily available.[3]Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-certified N95 or higher respirator is required if there is a risk of generating airborne powder or aerosols.[6] All work with solid material should be conducted in a chemical fume hood.[1]Prevents inhalation of hazardous particles.
Body Protection Wear a disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[3] Gowns should be changed every 2-3 hours or immediately if contaminated.[4]Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects feet from spills.
Experimental Protocols

Handling and Preparation of this compound Solutions

  • Preparation: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: Use non-sparking tools for weighing and transferring the solid compound.[1]

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid. If the reaction is exothermic, have an ice bath ready to control the temperature.[1]

  • Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison center or physician immediately.[1]

Spill and Disposal Plan

Spill Management

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

Waste Disposal

All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.[1] Dispose of the waste in accordance with local, state, and federal regulations.

Visual Guides

The following diagrams illustrate the procedural workflows for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase assess_risk Assess Risks select_ppe Select Appropriate PPE (Gloves, Gown, Goggles, Respirator) assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe verify_hood Verify Fume Hood Functionality don_ppe->verify_hood handle_compound Handle this compound verify_hood->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Pipettes, etc.) solid_container Designated & Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solvents, Solutions) liquid_container Designated & Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup final_disposal Dispose According to Institutional & Regulatory Guidelines ehs_pickup->final_disposal

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrofelodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dehydrofelodipine

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